2-Chloro-6-nitrobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1123. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHOMEFOTKWQPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201603 | |
| Record name | 2-Chloro-6-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5344-49-0 | |
| Record name | 2-Chloro-6-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5344-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-nitrobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005344490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-6-nitrobenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-6-nitrobenzoic acid | |
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| Record name | 2-chloro-6-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-6-NITROBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUC5775J4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-6-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-nitrobenzoic acid is a substituted aromatic carboxylic acid that serves as a vital intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and dye industries. Its chemical structure, featuring a carboxylic acid group, a nitro group, and a chlorine atom on the benzene ring, imparts a unique reactivity profile that makes it a versatile building block. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its characteristic chemical reactions.
Core Chemical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] The presence of both an electron-withdrawing nitro group and a chloro substituent, ortho to the carboxylic acid, significantly influences its acidity and reactivity.
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄ClNO₄ | [2] |
| Molecular Weight | 201.56 g/mol | [2] |
| Melting Point | 164-166 °C | [2] |
| Boiling Point (Predicted) | 345.7 ± 27.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.602 ± 0.06 g/cm³ | [2] |
| pKa | 1.342 (at 25 °C) | [2] |
| Appearance | White to cream crystalline solid | [2] |
| Solubility | Soluble in organic solvents. | [3] |
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for this compound, which are crucial for its identification and characterization.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~8.2 | d | Aromatic H |
| ~7.8 | t | Aromatic H |
| ~7.7 | d | Aromatic H |
| ~13.0 (broad) | s | -COOH |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~165 | C=O (Carboxylic acid) |
| ~148 | C-NO₂ |
| ~135 | C-Cl |
| ~133 | Aromatic CH |
| ~131 | Aromatic C-COOH |
| ~128 | Aromatic CH |
| ~125 | Aromatic CH |
FT-IR Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1530 | Strong | Asymmetric NO₂ stretch |
| ~1350 | Strong | Symmetric NO₂ stretch |
| ~850-550 | Medium | C-Cl stretch |
Mass Spectrometry
The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 201 and 203 in an approximate 3:1 ratio, characteristic of the presence of a single chlorine atom. Key fragmentation patterns would likely involve the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and the nitro group (-NO₂, M-46).
Experimental Protocols
Synthesis of this compound via Oxidation of 2-Chloro-6-nitrotoluene
A common and effective method for the preparation of this compound is the oxidation of 2-chloro-6-nitrotoluene.[4]
Materials:
-
2-Chloro-6-nitrotoluene
-
Potassium permanganate (KMnO₄)
-
1 N Potassium hydroxide (KOH) solution
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of 77.7 g (0.453 mol) of 2-chloro-6-nitrotoluene, 190 g (1.2 mol) of potassium permanganate, 500 ml of 1 N potassium hydroxide, and 4 liters of water is prepared.[4]
-
The mixture is heated to 100°C and maintained at this temperature for 8.5 hours with continuous stirring.[4]
-
After allowing the mixture to stand overnight, an additional 25 g (0.16 mol) of potassium permanganate is added, and the reaction mixture is heated for another 2.5 hours at 100°C.[4]
-
Unreacted 2-chloro-6-nitrotoluene is removed by steam distillation.[4]
-
The remaining reaction solution is filtered to remove manganese dioxide, and the filter cake is washed with hot water.[4]
-
The combined filtrates are concentrated by evaporation to a volume of about 750 ml.[4]
-
The concentrated solution is then acidified with hydrochloric acid, which leads to the precipitation of this compound.[4]
-
The precipitate is collected by filtration, washed with cold water, and dried to yield the final product.[4]
Purification by Recrystallization
For obtaining a high-purity product, recrystallization is recommended. A suitable solvent for the recrystallization of this compound is a mixture of ethanol and water.[5][6]
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Gradually add hot water to the solution until it becomes slightly cloudy.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of this compound is primarily dictated by its three functional groups: the carboxylic acid, the nitro group, and the chlorine atom.
Reactions of the Carboxylic Acid Group
-
Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of an acid catalyst to form the corresponding esters. This is a standard reaction for protecting the carboxylic acid or for synthesizing ester derivatives.[7][8][9]
Reactions of the Nitro Group
-
Reduction to an Amine: The nitro group is readily reduced to an amino group, yielding 2-amino-6-chlorobenzoic acid. This transformation is of significant industrial importance as the product is a key intermediate in the synthesis of various pharmaceuticals and herbicides.[10][11] Common reducing agents include metals in acidic media (e.g., Fe/HCl, SnCl₂) or catalytic hydrogenation (e.g., H₂/Pd-C).[10][11]
Reactions of the Chloro Group
-
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group ortho to the chlorine atom activates the aromatic ring for nucleophilic aromatic substitution (SₙAr).[12][13][14] Strong nucleophiles can displace the chloride ion. For instance, reaction with ammonia or amines can be used to introduce a nitrogen-containing substituent.
Visualizing Synthetic and Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the primary synthesis route and key chemical transformations of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-5-nitrobenzoic acid(2516-96-3) 1H NMR spectrum [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Physical Properties of 2-Chloro-6-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 2-Chloro-6-nitrobenzoic acid, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. This document is intended to be a valuable resource for professionals in research and development, offering detailed data, experimental methodologies, and a visualization of its synthesis pathway.
Core Physical Properties
This compound is a crystalline solid at room temperature.[1] Its appearance is generally described as off-white to cream-colored.[2] The key physical and chemical identifiers for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 5344-49-0 | [3] |
| Molecular Formula | C₇H₄ClNO₄ | [4] |
| Molecular Weight | 201.56 g/mol | [4] |
| Appearance | Off-white to cream crystalline solid | [1][2] |
| Melting Point | 164-166 °C | [4][5] |
| Boiling Point (Predicted) | 345.7 ± 27.0 °C at 760 mmHg | [4][5] |
| Density (Predicted) | 1.602 ± 0.06 g/cm³ | [4] |
| pKa | 1.342 (at 25 °C) | [1] |
| Aqueous Solubility | Sparingly soluble in water. |
Experimental Protocols
Accurate determination of physical properties is crucial for the successful application of this compound in research and manufacturing. The following sections detail the standard experimental methodologies for measuring the key physical parameters outlined above.
Melting Point Determination (Thiele Tube Method)
The melting point of an organic solid can be determined with high precision using a Thiele tube apparatus. This method ensures uniform heating of the sample.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tubes (one end sealed)
-
Heating oil (e.g., mineral oil, silicone oil)
-
Bunsen burner or other heat source
-
Mortar and pestle
-
Rubber band or a small slice of rubber tubing
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The Thiele tube is filled with heating oil to a level just above the side arm. The capillary tube is attached to the thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. The thermometer is then inserted into the Thiele tube, with the oil level ensuring the sample is fully immersed.[6]
-
Heating: The side arm of the Thiele tube is gently heated with a small flame. The design of the tube promotes convection currents in the oil, leading to uniform temperature distribution.[6]
-
Observation: The sample is observed closely as the temperature rises. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[7]
Apparatus:
-
Conical flasks with stoppers
-
Constant temperature shaker bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Saturation: An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a conical flask. The flask is securely stoppered.
-
Equilibration: The flask is placed in a constant temperature shaker bath (e.g., at 25 °C) and agitated for a prolonged period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[8]
-
Phase Separation: After equilibration, the solution is allowed to stand undisturbed to allow the excess solid to sediment. A sample of the supernatant is then carefully withdrawn and filtered to remove any undissolved particles.[7]
-
Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method. For compounds with a chromophore, UV-Vis spectrophotometry is a common choice. A calibration curve is first prepared using standard solutions of known concentrations. The absorbance of the filtrate is then measured, and its concentration is determined from the calibration curve. Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for quantification.[8]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[9]
Apparatus:
-
pH meter with a combination pH electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Analytical balance
Procedure:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water. A small amount of a co-solvent like ethanol may be used if the compound's aqueous solubility is very low, though this will affect the measured pKa.[10]
-
Titration Setup: The beaker containing the dissolved acid is placed on a magnetic stirrer, and the pH electrode is immersed in the solution, ensuring the stir bar does not make contact with it. The burette is filled with the standardized strong base solution.
-
Titration: The titrant is added in small, precise increments. After each addition, the solution is allowed to stabilize, and the pH is recorded. Smaller increments should be used near the equivalence point where the pH changes most rapidly.[9]
-
Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The equivalence point is identified from the inflection point of the curve. The pKa is then determined as the pH at the half-equivalence point, where half of the acid has been neutralized.[11]
Synthesis Workflow
This compound is commonly synthesized via the oxidation of 2-chloro-6-nitrotoluene.[12] The following diagram illustrates the key steps in this chemical transformation.
Caption: Synthesis of this compound from 2-chloro-6-nitrotoluene.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 5344-49-0 [chemicalbook.com]
- 3. This compound | C7H4ClNO4 | CID 79287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Page loading... [guidechem.com]
- 6. timstar.co.uk [timstar.co.uk]
- 7. scribd.com [scribd.com]
- 8. enamine.net [enamine.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-6-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 2-chloro-6-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document outlines the compound's chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a thorough examination of the spectroscopic data essential for its structural confirmation.
Compound Identification and Properties
This compound is a substituted aromatic carboxylic acid. Its structure is characterized by a benzene ring with a carboxylic acid group, a chlorine atom, and a nitro group at positions 1, 2, and 6, respectively.
Chemical Structure:
Figure 1: Chemical Structure of this compound
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 5344-49-0 | [1][2] |
| Molecular Formula | C₇H₄ClNO₄ | [1][2] |
| Molecular Weight | 201.56 g/mol | [1][2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 164-166 °C | [3] |
| Boiling Point | 345.7 °C (Predicted) | [3] |
| Density | 1.602 g/cm³ (Predicted) | [3] |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the oxidation of 2-chloro-6-nitrotoluene.[4]
Experimental Protocol: Oxidation of 2-Chloro-6-nitrotoluene
Materials:
-
2-chloro-6-nitrotoluene
-
Potassium permanganate (KMnO₄)
-
1 N Potassium hydroxide (KOH) solution
-
Hydrochloric acid (HCl)
-
Water
Procedure: [4]
-
A mixture of 77.7 g (0.453 mol) of 2-chloro-6-nitrotoluene, 190 g (1.2 mol) of potassium permanganate, 500 ml of 1 N potassium hydroxide, and 4 liters of water is heated to 100°C for 8.5 hours.
-
After standing overnight, an additional 25 g (0.16 mol) of potassium permanganate is added, and the mixture is heated for another 2.5 hours at 100°C.
-
Unreacted 2-chloro-6-nitrotoluene is removed by steam distillation.
-
The reaction mixture is filtered, and the filter cake is washed with hot water.
-
The combined filtrates are evaporated to a volume of approximately 750 ml.
-
The solution is acidified with hydrochloric acid, leading to the precipitation of the product.
-
The precipitate is filtered and dried to yield this compound.
Diagram 1: Synthesis Workflow of this compound
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Structure Elucidation via Spectroscopic Methods
The definitive structure of this compound is elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
The ¹H NMR spectrum is expected to show three aromatic protons. The electron-withdrawing nature of the nitro and carboxylic acid groups, along with the chloro group, will cause these protons to be deshielded, appearing in the downfield region of the spectrum. The expected splitting pattern would be a triplet and two doublets, arising from ortho and meta coupling.
¹³C NMR (Carbon NMR):
The ¹³C NMR spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the attached substituents.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for the O-H, C=O, C-Cl, and N-O bonds.
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3300-2500 | O-H | Broad band, characteristic of a carboxylic acid |
| 1760-1690 | C=O | Strong absorption from the carboxylic acid carbonyl |
| 1600-1585 & 1500-1400 | C=C | Aromatic ring stretching |
| 1550-1475 & 1360-1290 | N-O | Asymmetric and symmetric stretching of the nitro group |
| 850-550 | C-Cl | Carbon-chlorine stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ is expected at m/z 201. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 203 with an intensity of approximately one-third of the molecular ion peak.
Table 3: Expected Mass Spectrometry Fragmentation
| m/z | Fragment Ion | Description |
| 201/203 | [C₇H₄ClNO₄]⁺ | Molecular ion (M/M+2) |
| 184/186 | [C₇H₄ClNO₃]⁺ | Loss of OH radical |
| 156/158 | [C₆H₄ClNO₂]⁺ | Loss of COOH radical |
| 111/113 | [C₆H₄Cl]⁺ | Loss of NO₂ and COOH |
Diagram 2: General Workflow for Structure Elucidation
Caption: A generalized workflow for the structure elucidation of an organic compound using spectroscopic methods.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound.
Experimental Protocol: HPLC Analysis
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase: [2]
-
A mixture of acetonitrile and water, with a small amount of phosphoric acid as a modifier. The exact ratio may need to be optimized. For Mass Spectrometry compatible methods, formic acid should be used instead of phosphoric acid.[2]
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase. Dissolve the sample to be analyzed in the mobile phase to a similar concentration.
-
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV absorbance maximum of the compound.
-
Injection Volume: Typically 10-20 µL.
-
-
Analysis: Equilibrate the column with the mobile phase. Inject the standard solution to determine the retention time. Inject the sample solution and compare the retention time and peak area to the standard to determine purity.
Diagram 3: HPLC Analysis Workflow
Caption: A step-by-step workflow for determining the purity of this compound using HPLC.
Conclusion
The structure of this compound can be unequivocally confirmed through a combination of synthesis and spectroscopic analysis. While experimental NMR data is not widely available, predictions based on its isomers provide a strong indication of the expected spectral features. IR and Mass Spectrometry data further corroborate the presence of the key functional groups and the overall molecular structure. The analytical methods outlined provide a robust framework for quality control and purity assessment of this important chemical intermediate.
References
An In-Depth Technical Guide on 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol. This heterocyclic compound has garnered significant interest within the scientific community due to its diverse pharmacological potential, including antimicrobial, anticancer, and enzyme inhibitory activities. This document details experimental protocols for its synthesis and biological evaluation, presents key quantitative data in structured tables, and includes visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.
Chemical and Physical Properties
5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol is a versatile organic compound with a distinct molecular architecture that underpins its biological activities. It is characterized by a central 1,3,4-oxadiazole ring, substituted with a 4-chlorophenyl group at the 5-position and a thiol group at the 2-position. The presence of the thiol group allows for tautomerism, existing in equilibrium with its thione form.
| Property | Value | Reference |
| Molecular Formula | C₈H₅ClN₂OS | [1] |
| Molecular Weight | 212.66 g/mol | [1] |
| Appearance | White amorphous powder | [1] |
| Melting Point | 170-176 °C | [1] |
| Purity | ≥ 98% (HPLC) | |
| CAS Number | 23766-28-1 | |
| PubChem ID | 736579 | [1] |
Spectroscopic Data
The structural elucidation of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol is confirmed through various spectroscopic techniques.
| Spectroscopic Data | Interpretation | Reference |
| ¹H-NMR (DMSO-d₆, δ ppm) | Aromatic protons of the chlorophenyl ring typically appear as doublets around 7.5-8.3 ppm. The thiol proton (or NH proton of the thione tautomer) appears as a broad singlet at lower fields. | [2] |
| ¹³C-NMR (CDCl₃, δ ppm) | Signals for the oxadiazole ring carbons (C2 and C5) appear around 165.8 ppm. Aromatic carbons of the chlorophenyl ring resonate in the range of 121-139 ppm. | [2] |
| IR (KBr, cm⁻¹) | Characteristic peaks include N-H stretching (for the thione tautomer) around 3100-3300 cm⁻¹, C=N stretching around 1600-1650 cm⁻¹, C=S stretching around 1250-1270 cm⁻¹, and aromatic C-H stretching around 3082 cm⁻¹. | [2][3] |
| Mass Spectrometry (EI-MS) | The molecular ion peak is observed at m/z corresponding to the molecular weight of the compound. | [4] |
Synthesis and Experimental Protocols
The synthesis of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol is typically achieved through a multi-step process starting from 4-chlorobenzoic acid.[4][5]
Synthetic Workflow
The overall synthetic pathway can be visualized as a straightforward sequence of reactions.
Detailed Experimental Protocol for Synthesis
Step 1: Esterification of 4-chlorobenzoic acid
-
In a round-bottom flask, dissolve 4-chlorobenzoic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
After cooling, remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain methyl-4-chlorobenzoate.
Step 2: Hydrazinolysis of Methyl-4-chlorobenzoate
-
Dissolve methyl-4-chlorobenzoate in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for 8-12 hours.
-
Upon cooling, the product, 4-chlorobenzohydrazide, will precipitate.
-
Filter the solid, wash with cold ethanol, and dry.[6]
Step 3: Formation of Potassium 2-(4-chlorobenzoyl)hydrazine-1-carbodithioate
-
Dissolve 4-chlorobenzohydrazide in absolute ethanol.
-
Add an equimolar amount of potassium hydroxide, followed by the dropwise addition of carbon disulfide.
-
Stir the mixture at room temperature for 12-16 hours.
-
The potassium salt will precipitate out of the solution.
Step 4: Cyclization to 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol
-
Suspend the potassium salt in water and cool in an ice bath.
-
Acidify the mixture by the dropwise addition of dilute hydrochloric acid until the pH is acidic.
-
The desired product, 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol, will precipitate.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure compound.[7]
Biological Activities and Mechanisms of Action
5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol and its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development.
Antimicrobial Activity
This compound exhibits significant activity against a range of bacteria and fungi.[1]
| Microbial Strain | MIC (μg/mL) | Reference |
| Staphylococcus aureus | - | [5] |
| Bacillus subtilis | - | [5] |
| Escherichia coli | - | [5] |
| Pseudomonas aeruginosa | - | [5] |
| Candida albicans | - | [5] |
Experimental Protocol for Antimicrobial Susceptibility Testing (Microbroth Dilution Method) [8]
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Serially dilute the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
-
Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include positive controls (a known antimicrobial agent) and negative controls (medium with DMSO).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Enzyme Inhibition
Derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol have shown potent inhibitory activity against several enzymes implicated in various diseases.
| Enzyme | IC₅₀ (µM) | Reference |
| Acetylcholinesterase (AChE) | Varies with derivative | [4][5] |
| Butyrylcholinesterase (BChE) | Varies with derivative | [4][5] |
| Thymidine Phosphorylase | Varies with derivative | [2] |
Experimental Protocol for Acetylcholinesterase (AChE) Inhibition Assay [9]
-
The assay is performed in a 96-well microplate based on Ellman's method.
-
Prepare a reaction mixture containing sodium phosphate buffer (pH 8.0), the test compound at various concentrations, and acetylcholinesterase enzyme.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide, and the chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Monitor the absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of inhibition and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Anticancer Activity and Potential Signaling Pathways
Oxadiazole derivatives have been investigated for their anticancer properties, which are believed to be mediated through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways such as the NF-κB pathway.[6][10][11]
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of cellular processes such as inflammation, immunity, cell proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway is a promising strategy for cancer therapy.
Conclusion
5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol is a synthetically accessible heterocyclic compound with a wide array of promising biological activities. Its efficacy as an antimicrobial and enzyme inhibitory agent warrants further investigation and optimization for potential therapeutic applications. The elucidation of its mechanisms of action, particularly its role in modulating critical signaling pathways like NF-κB, provides a strong foundation for the rational design of novel drug candidates based on the 1,3,4-oxadiazole scaffold. This technical guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, providing essential data and protocols to facilitate future studies on this important class of compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies Targeting Telomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpsonline.com [wjpsonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol|CAS 23766-27-0 [benchchem.com]
- 7. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. frontiersin.org [frontiersin.org]
- 11. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 2-Chloro-6-nitrobenzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating final products. The dissolution rate, and ultimately the bioavailability of an active pharmaceutical ingredient (API), is intrinsically linked to its solubility characteristics.
Data Presentation
The systematic tabulation of solubility data is crucial for comparative analysis and for building predictive models. When experimentally determined, the solubility of this compound should be recorded in a structured format. The following table serves as a template for presenting such data, illustrating the mole fraction solubility and solubility in grams per 100 g of solvent at various temperatures.
Note: The data presented in Table 1 is illustrative and intended to serve as a template for reporting experimentally determined values.
Table 1: Illustrative Solubility Data for this compound
| Organic Solvent | Temperature (K) | Mole Fraction Solubility (x₁) | Solubility ( g/100g Solvent) |
| Methanol | 298.15 | (Hypothetical Value) | (Hypothetical Value) |
| 308.15 | (Hypothetical Value) | (Hypothetical Value) | |
| 318.15 | (Hypothetical Value) | (Hypothetical Value) | |
| Ethanol | 298.15 | (Hypothetical Value) | (Hypothetical Value) |
| 308.15 | (Hypothetical Value) | (Hypothetical Value) | |
| 318.15 | (Hypothetical Value) | (Hypothetical Value) | |
| Acetone | 298.15 | (Hypothetical Value) | (Hypothetical Value) |
| 308.15 | (Hypothetical Value) | (Hypothetical Value) | |
| 318.15 | (Hypothetical Value) | (Hypothetical Value) | |
| Ethyl Acetate | 298.15 | (Hypothetical Value) | (Hypothetical Value) |
| 308.15 | (Hypothetical Value) | (Hypothetical Value) | |
| 318.15 | (Hypothetical Value) | (Hypothetical Value) |
Experimental Protocols
The determination of thermodynamic or equilibrium solubility is critical for accurate physicochemical characterization. The shake-flask method is the gold-standard technique for this purpose, involving the equilibration of an excess of the solid solute with the solvent.[1][2] The concentration of the resulting saturated solution is then determined using a suitable analytical method.
Equilibrium Solubility Determination: Shake-Flask Method
This method establishes the equilibrium between the undissolved solid and the dissolved solute in a specific solvent at a constant temperature.[1][3]
a. Preparation of Supersaturated Solution:
-
Add an excess amount of high-purity this compound to a known volume or mass of the selected organic solvent in a sealed vessel (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure that a saturated solution is achieved.[4]
b. Equilibration:
-
Seal the vessel to prevent solvent evaporation.
-
Place the vessel in a temperature-controlled environment, such as an incubator or a thermostated shaker bath, set to the desired temperature (e.g., 298.15 K).
-
Agitate the mixture using an orbital shaker or magnetic stirrer.[2] The agitation should be vigorous enough to keep the solid suspended and maximize the solid-liquid surface area, but not so vigorous as to cause particle size reduction.
-
Allow the system to equilibrate for a sufficient period, typically 24 to 72 hours. To confirm that equilibrium has been reached, samples of the supernatant can be analyzed at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[3]
c. Phase Separation:
-
After equilibration, cease agitation and allow the vessel to stand in the temperature-controlled environment for several hours to let the excess solid settle.
-
Alternatively, for faster separation, the suspension can be centrifuged in a temperature-controlled centrifuge.
d. Sample Collection and Filtration:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent premature crystallization.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm or 0.45 µm PTFE, compatible with the organic solvent) into a clean, tared vial. This step is critical to remove any microscopic undissolved particles, which would otherwise lead to an overestimation of solubility.[4]
Analytical Quantification of Solute Concentration
The concentration of this compound in the filtered saturated solution can be determined by several methods.
a. Gravimetric Method: This is a direct and simple method suitable for non-volatile solutes.[5][6]
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer a precise volume or mass of the clear filtrate into the dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. A rotary evaporator can also be used.
-
Dry the dish containing the solid residue in a vacuum oven at a temperature below the compound's melting point until a constant mass is achieved.[6]
-
The mass of the dissolved solute is determined by subtracting the mass of the empty dish from the final mass of the dish with the dry residue. Solubility can then be calculated as grams of solute per 100 g of solvent.[5]
b. UV-Vis Spectrophotometry: This method is applicable if the compound has a chromophore that absorbs light in the UV-Vis spectrum.
-
Wavelength Selection: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λmax and plot a calibration curve of absorbance versus concentration. The plot should be linear in the desired concentration range, adhering to the Beer-Lambert law.[7][8]
-
Sample Analysis: Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.[7] Account for the dilution factor to calculate the original concentration in the saturated solution.
c. High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method, particularly useful for complex mixtures or for very low solubility values.[9][10]
-
Method Development: Develop a suitable HPLC method, typically reversed-phase, with a mobile phase that ensures good peak shape and retention for this compound.[11][12] A UV detector is commonly used.
-
Calibration Curve: Prepare and inject a series of standard solutions of known concentrations to create a calibration curve by plotting peak area versus concentration.[9]
-
Sample Analysis: Dilute the filtered saturated solution with a known factor and inject it into the HPLC system. The concentration is determined by comparing the peak area of the sample to the calibration curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of a solid in a liquid.
Caption: Experimental workflow for determining the equilibrium solubility of a solid.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. quora.com [quora.com]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. scielo.br [scielo.br]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmajournal.net [pharmajournal.net]
- 7. researchgate.net [researchgate.net]
- 8. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]
- 9. pharmaguru.co [pharmaguru.co]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. agilent.com [agilent.com]
A Comprehensive Technical Guide to 2-Chloro-6-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Chloro-6-nitrobenzoic acid, a significant chemical intermediate in various industrial applications, including the synthesis of pharmaceuticals and agrochemicals. This document outlines its key physicochemical properties, detailed synthesis protocols, and critical safety information.
Physicochemical Properties
This compound is a crystalline solid that appears white to yellowish-orange.[1][2] Its chemical structure and properties are well-characterized, providing a solid foundation for its use in complex chemical syntheses.
| Property | Value |
| Boiling Point | 345.7 ± 27.0 °C (Predicted at 760 mmHg)[1][3][4][5] |
| Melting Point | 161-166 °C[3][4][5][6] |
| Molecular Formula | C₇H₄ClNO₄[3][4][6][7] |
| Molar Mass | 201.56 g/mol [3][7] |
| Density | 1.602 ± 0.06 g/cm³ (Predicted)[1][3][4] |
| pKa | 1.342 (at 25°C)[5] |
| Appearance | White to cream to yellow to orange to brown crystalline powder[1][2] |
Synthesis of this compound
The primary method for synthesizing this compound is through the oxidation of 2-chloro-6-nitrotoluene.[1][8][9] This process can be carried out using strong oxidizing agents such as potassium permanganate or nitric acid under controlled conditions.
Experimental Protocol: Oxidation of 2-chloro-6-nitrotoluene
This protocol details a common laboratory-scale synthesis of this compound.
Materials:
-
2-chloro-6-nitrotoluene
-
Potassium permanganate (KMnO₄)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
A mixture of 77.7 g (0.453 mol) of 2-chloro-6-nitrotoluene, 190 g (1.2 mol) of potassium permanganate, 500 ml of 1 N potassium hydroxide, and 4 liters of water is heated to 100°C for 8.5 hours.[8][9]
-
After allowing the mixture to stand overnight, an additional 25 g (0.16 mol) of potassium permanganate is added, and the mixture is heated for another 2.5 hours at 100°C.[8][9]
-
Any unreacted 2-chloro-6-nitrotoluene is removed via steam distillation.[8][9]
-
The remaining solution is filtered, and the filter cake is washed with hot water.[8][9]
-
The combined filtrates are concentrated by evaporation to a volume of approximately 750 ml.[8][9]
-
The concentrated solution is then acidified with hydrochloric acid, which causes the this compound to precipitate.[9]
-
The precipitate is collected by filtration and dried to yield the final product.[8]
Caption: Synthesis workflow for this compound.
Applications in Research and Industry
This compound serves as a crucial intermediate in the synthesis of various organic compounds.
-
Agrochemicals: It is a precursor for 2-chloro-6-aminobenzoic acid, which is an important intermediate in the production of pyrimidine salicylic acid herbicides.[1][3]
-
Pharmaceuticals: This compound is utilized in the synthesis of the laquinimod intermediate, 2-amino-6-chlorobenzoic acid.[8]
-
Dye Industry: It is also employed as an intermediate in the manufacturing of dyes.[1][3]
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed.[3][5]
-
Health Hazards: It can cause irritation to the eyes, skin, and respiratory system.[3][5][6]
-
Safety Precautions: When handling this chemical, it is essential to wear appropriate personal protective equipment, including gloves and safety glasses.[3] In case of eye contact, rinse immediately with plenty of water and seek medical advice.[3]
References
- 1. Page loading... [guidechem.com]
- 2. This compound, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. chembk.com [chembk.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | 5344-49-0 [amp.chemicalbook.com]
- 6. This compound, 99% | Fisher Scientific [fishersci.ca]
- 7. This compound | C7H4ClNO4 | CID 79287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 5344-49-0 [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
An In-depth Technical Guide to 2-Chloro-6-nitrobenzoic Acid: Properties, Synthesis, and Applications in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-6-nitrobenzoic acid, a substituted aromatic carboxylic acid, is a pivotal intermediate in the synthesis of a range of organic molecules, most notably in the pharmaceutical industry. Its specific molecular structure allows for versatile chemical modifications, making it a valuable building block for the creation of complex active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the physicochemical properties, detailed synthesis protocols, and significant applications of this compound, with a particular focus on its role in the synthesis of precursors for drugs such as laquinimod.
Physicochemical Properties
This compound is a crystalline solid at room temperature. Its key quantitative properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 201.56 g/mol | [1][2] |
| Molecular Formula | C7H4ClNO4 | [1][3][4] |
| CAS Number | 5344-49-0 | [3] |
| Melting Point | 164-166 °C | [2][5] |
| Boiling Point | 345.7 °C at 760 mmHg | [6] |
| Density | 1.602 g/cm³ | [5][6] |
Synthesis of this compound
The primary industrial synthesis of this compound involves the oxidation of 2-chloro-6-nitrotoluene. Two common methods are detailed below.
Oxidation with Potassium Permanganate
A detailed experimental protocol for the synthesis of this compound via oxidation with potassium permanganate is as follows:
Materials:
-
2-chloro-6-nitrotoluene (0.453 mol, 77.7 g)
-
Potassium permanganate (KMnO4) (1.2 mol, 190 g initially, then 0.16 mol, 25 g)
-
1 N Potassium hydroxide (KOH) solution (500 ml)
-
Water (4 liters)
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of 2-chloro-6-nitrotoluene, 190 g of potassium permanganate, 1 N potassium hydroxide, and 4 liters of water is heated to 100°C for 8.5 hours.[7][8]
-
After allowing the mixture to stand overnight, an additional 25 g of potassium permanganate is added, and the mixture is heated for another 2.5 hours at 100°C.[7][8]
-
Unreacted 2-chloro-6-nitrotoluene is removed by steam distillation.[7][8]
-
The remaining solution is filtered, and the filter cake is washed with hot water.[7][8]
-
The combined filtrates are evaporated to a volume of approximately 750 ml.[7][8]
-
The solution is then acidified with hydrochloric acid, which results in the precipitation of this compound.[7][8]
-
The precipitate is filtered off and dried to yield the final product.[7][8]
Oxidation with Nitric Acid
An alternative synthesis method involves oxidation with nitric acid under atmospheric pressure.[3]
Materials:
-
2-chloro-6-nitrotoluene
-
Nitric acid (HNO3)
-
Sulfuric acid (H2SO4)
-
Aluminum sulfate (Al2(SO4)3) (catalyst)
Procedure:
-
2-chloro-6-nitrotoluene is placed in a reaction vessel with sulfuric acid and the aluminum sulfate catalyst.
-
Nitric acid is added dropwise to the mixture.[3]
-
The subsequent oxidation is carried out under atmospheric pressure to yield this compound.[3]
Analytical Methods: High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method can be employed for the analysis of this compound.
Chromatographic Conditions:
-
Column: Newcrom R1 (a reverse-phase column with low silanol activity).[3]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[3]
-
Application: This method is suitable for analyzing the purity of this compound and for isolating impurities in preparative separation. It can also be adapted for pharmacokinetic studies.[3]
Applications in Drug Development
The primary role of this compound in drug development is as a key intermediate in the synthesis of other more complex molecules.
Synthesis of 2-Amino-6-chlorobenzoic Acid
A significant application of this compound is in the synthesis of 2-amino-6-chlorobenzoic acid. This is achieved through the reduction of the nitro group to an amino group.
Experimental Protocol for the Synthesis of 2-Amino-6-nitrobenzoic Acid:
A patented method describes the synthesis of 2-amino-6-nitrobenzoic acid from a 2-halo-6-nitrobenzoic acid (where the halogen can be chlorine) using a cuprous catalyst.
Materials:
-
This compound
-
Ammonia
-
Cuprous catalyst
-
Organic solvent (e.g., DMF, N-Methyl pyrrolidone, DMSO, ethanol)
Procedure:
-
This compound is reacted with ammonia in an organic solvent.[9]
-
The reaction is catalyzed by a cuprous catalyst.[9]
-
This method is highlighted for its mild reaction conditions and high conversion rate.[9]
Precursor to Laquinimod
2-Amino-6-chlorobenzoic acid is a crucial precursor in the synthesis of Laquinimod, a drug candidate for the treatment of Multiple Sclerosis. The synthesis of Laquinimod from 2-amino-6-chlorobenzoic acid involves several steps, demonstrating the importance of the initial intermediate, this compound.
Visualizing the Synthetic Pathway
The following diagrams illustrate the key synthetic transformations involving this compound.
Caption: Synthesis of this compound.
Caption: Synthetic pathway from this compound to Laquinimod.
Conclusion
This compound is a compound of significant interest to the chemical and pharmaceutical industries. Its well-defined physicochemical properties and established synthetic routes make it a reliable starting material. The detailed experimental protocols for its synthesis and its crucial role as an intermediate in the production of high-value pharmaceutical compounds like laquinimod underscore its importance in drug development. This guide provides essential technical information to aid researchers and professionals in leveraging the full potential of this versatile chemical building block.
References
- 1. Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. Separation of 2-Chloro-3-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. prepchem.com [prepchem.com]
- 8. 2-Amino-4-chloro-6-nitrobenzoic Acid|CAS 174456-26-9|RUO [benchchem.com]
- 9. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents [patents.google.com]
A Technical Guide to the Spectral Analysis of 2-Chloro-6-nitrobenzoic Acid
Introduction
2-Chloro-6-nitrobenzoic acid is a substituted aromatic carboxylic acid of significant interest in synthetic organic chemistry, serving as a versatile intermediate in the preparation of various pharmaceuticals and agrochemicals. Its unique substitution pattern, with both an electron-withdrawing nitro group and a halogen ortho to the carboxylic acid, presents a compelling case for detailed spectroscopic analysis. Understanding the spectral characteristics of this molecule is paramount for researchers in confirming its identity, assessing its purity, and predicting its reactivity.
Molecular Structure and Its Spectroscopic Implications
The positioning of the chloro and nitro groups ortho to the carboxylic acid functionality in this compound introduces significant electronic and steric effects that are directly observable in its spectra. The electron-withdrawing nature of both the nitro group and the chlorine atom will deshield the aromatic protons and carbons, leading to downfield shifts in the NMR spectra. Steric hindrance between the ortho substituents and the carboxylic acid group may restrict bond rotation, influencing the molecule's conformation and potentially affecting the appearance of its spectra.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide invaluable structural information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the carboxylic acid proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.
Predicted ¹H NMR Data:
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 - 11.0 | Singlet (broad) | 1H | COOH | The acidic proton of the carboxylic acid is typically a broad singlet in this downfield region. Its chemical shift can be highly dependent on the solvent and concentration. |
| ~8.2 - 8.0 | Doublet of doublets | 1H | Ar-H | The proton ortho to the nitro group and meta to the chlorine is expected to be the most deshielded aromatic proton. |
| ~7.8 - 7.6 | Triplet | 1H | Ar-H | The proton para to the chlorine atom will be influenced by both adjacent protons, likely resulting in a triplet. |
| ~7.6 - 7.4 | Doublet of doublets | 1H | Ar-H | The proton ortho to the chlorine and meta to the nitro group will be upfield relative to the other aromatic protons. |
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure complete dissolution.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering at least 0-14 ppm, and a relaxation delay of 1-2 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts will be influenced by the attached functional groups.
Predicted ¹³C NMR Data:
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~165 - 163 | C=O | The carboxylic acid carbonyl carbon is typically found in this downfield region. |
| ~150 - 148 | C-NO₂ | The carbon atom directly attached to the electron-withdrawing nitro group will be significantly deshielded. |
| ~138 - 136 | C-Cl | The carbon atom bonded to the chlorine will also be deshielded, though to a lesser extent than the carbon attached to the nitro group. |
| ~135 - 125 | Ar-C | The remaining aromatic carbons will appear in this region, with their specific shifts influenced by their position relative to the substituents. |
| ~130 - 128 | C-COOH | The carbon atom to which the carboxylic acid is attached. |
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: A high-field NMR spectrometer with a carbon-observe probe.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required compared to ¹H NMR. The spectral width should typically be set to 0-200 ppm.
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired data.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300 - 2500 (broad) | O-H (Carboxylic Acid) | Stretching |
| ~1710 - 1680 | C=O (Carboxylic Acid) | Stretching |
| ~1550 - 1500 | N-O (Nitro group) | Asymmetric Stretching |
| ~1350 - 1300 | N-O (Nitro group) | Symmetric Stretching |
| ~1600, ~1475 | C=C (Aromatic Ring) | Stretching |
| ~780 - 740 | C-Cl | Stretching |
Experimental Protocol for FTIR (ATR):
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample to ensure good contact with the crystal and collect the sample spectrum. Typically, 16-32 scans are co-added.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrometry Data:
The molecular weight of this compound (C₇H₄ClNO₄) is 201.56 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 201 (for ³⁵Cl) and a smaller peak at m/z 203 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.
Key Predicted Fragments:
| m/z | Fragment | Rationale |
| 201/203 | [M]⁺ | Molecular ion |
| 184/186 | [M-OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |
| 156/158 | [M-COOH]⁺ | Loss of the entire carboxylic acid group. |
| 126 | [M-COOH-NO]⁺ | Subsequent loss of a nitro group from the [M-COOH]⁺ fragment. |
| 99 | [C₆H₄Cl]⁺ | A fragment corresponding to the chlorophenyl cation.[1] |
| 75 | [C₅H₄Cl]⁺ | A further fragmentation of the chlorophenyl ring.[1] |
Experimental Protocol for Mass Spectrometry (EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Use Electron Ionization (EI) to fragment the molecule.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
Caption: Plausible fragmentation pathway for this compound in EI-MS.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a detailed and unambiguous confirmation of its molecular structure. The predicted data and interpretations presented in this guide, based on fundamental spectroscopic principles and comparison with related compounds, offer a valuable resource for researchers. By following the outlined experimental protocols and understanding the influence of the chloro and nitro substituents on the spectral features, scientists can confidently characterize this important chemical intermediate.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-6-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-nitrobenzoic acid is a key chemical intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its inherent reactivity, however, necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and handling precautions for this compound, moving beyond a simple checklist to explain the rationale behind each procedural step. Our aim is to empower researchers with the knowledge to mitigate risks, ensure experimental integrity, and maintain a safe laboratory environment.
Hazard Identification and Risk Assessment: Understanding the Threat Profile
This compound is classified as a hazardous substance with multiple potential routes of exposure and adverse effects. A thorough risk assessment is the foundational step for its safe utilization.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2] |
This data is a composite from multiple sources and may vary slightly between suppliers.
The primary risks associated with this compound are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[1][2] The powdered form of this compound can be easily aerosolized, increasing the risk of inhalation.
Toxicological Profile:
While comprehensive toxicological data for this compound is not extensively documented in all sources, with some indicating that its properties have not been thoroughly investigated, the known hazards warrant significant caution.[3] For aromatic nitro compounds in general, systemic effects can include methaemoglobinaemia, characterized by headache, cardiac dysrhythmias, a drop in blood pressure, and cyanosis (a bluish discoloration of the skin).
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy relies on a combination of engineering controls to minimize exposure at the source and personal protective equipment as a final barrier.
Engineering Controls:
-
Chemical Fume Hood: All weighing and handling of powdered this compound must be conducted within a certified chemical fume hood to prevent the inhalation of airborne particles.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.
-
Enclosed Balance: When weighing, using a balance with an enclosure can further minimize the dispersal of the powder.
Personal Protective Equipment (PPE):
The selection of appropriate PPE is critical for preventing direct contact with the chemical.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin irritation upon contact.[4] Gloves should be inspected before use and changed immediately if contaminated. |
| Skin and Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if there is a risk of inhaling dust, especially during large-scale handling or in the event of a spill outside of a fume hood.[5] |
Safe Handling and Storage Protocols: Procedural Discipline
Adherence to strict protocols during handling and storage is paramount to preventing accidents and ensuring the long-term stability of the compound.
Handling:
-
Designated Area: All work with this compound should be performed in a designated and clearly labeled area.
-
Avoid Dust Formation: Handle the powder carefully to minimize the generation of dust.[1]
-
Grounding: When transferring large quantities, ground all equipment to prevent static discharge, which could ignite fine dust particles.
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[1]
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[6][7]
-
Segregation: Do not store with foodstuff or other incompatible materials.[1]
Experimental Workflow: Weighing a Hazardous Powder
The following is a step-by-step protocol for safely weighing this compound.
Caption: A step-by-step workflow for the safe weighing of hazardous powders.
Spill and Emergency Procedures: A Rapid and Coordinated Response
In the event of a spill or exposure, a calm and methodical response is crucial to minimizing harm.
Spill Response:
The appropriate response to a spill depends on its size and location.
Caption: A decision tree for responding to a chemical spill.
For small spills within a fume hood, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust. For larger spills, or any spill outside of a fume hood, evacuate the area and contact the appropriate emergency response team.
First Aid Measures:
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][8] Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1] |
Waste Disposal
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][5] Do not dispose of this chemical into the sewer system.[1]
Conclusion
The safe and effective use of this compound in a research and development setting is contingent upon a culture of safety, a thorough understanding of its hazards, and the diligent application of appropriate handling procedures. By integrating the principles and protocols outlined in this guide, scientists can confidently work with this valuable chemical intermediate while minimizing risks to themselves, their colleagues, and the environment.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. This compound | C7H4ClNO4 | CID 79287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. safety.duke.edu [safety.duke.edu]
- 5. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
Commercial suppliers of 2-Chloro-6-nitrobenzoic acid
An In-Depth Technical Guide to the Commercial Sourcing of 2-Chloro-6-nitrobenzoic Acid for Scientific Applications
Authored by: A Senior Application Scientist
Introduction: The Critical Role of a Key Building Block
This compound (CAS No. 5344-49-0) is a pivotal organic intermediate, recognized for its utility as a building block in the synthesis of a range of high-value chemical entities.[1][2] Its molecular structure, featuring a carboxylic acid, a nitro group, and a chlorine atom on a benzene ring, offers multiple reaction sites for chemical elaboration. For researchers and professionals in drug development, agrochemicals, and dye manufacturing, this compound is particularly valuable. It serves as a crucial precursor for synthesizing more complex molecules, including pyrimidine salicylic acid herbicides and various pharmaceutical agents.[1][3]
The reliability of any synthesis is fundamentally dependent on the quality of its starting materials. For a compound like this compound, where downstream applications may include GMP (Good Manufacturing Practice) environments, the selection and qualification of a commercial supplier are non-trivial undertakings. This guide provides a technical framework for navigating the supplier landscape, ensuring the procurement of material that meets the stringent requirements of scientific research and development.
Part 1: Strategic Supplier Selection: A Multi-Factorial Analysis
Choosing a supplier is not merely a transactional decision; it is a critical step in risk management for any research or development project. The consequences of using a suboptimal reagent can range from irreproducible experimental results to the failure of a scaled-up synthesis batch. The following pillars form the foundation of a robust supplier qualification strategy.
Pillar 1: Purity, Grade, and the Impurity Profile
The advertised purity of a chemical is the headline figure, but the underlying details are what truly matter. Purity is often determined by a primary assay method, which may not reveal the full story.
-
Assay vs. Impurity Profile: A supplier might list a purity of "99%" determined by an aqueous acid-base titration.[4] This method effectively quantifies the acidic content (the carboxylic acid group) but is blind to neutral organic impurities or other acidic compounds that might be present. A Certificate of Analysis (CoA) that also includes an orthogonal method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), provides a more comprehensive view of purity by separating and quantifying individual components.[4]
-
Understanding Potential Impurities: The synthetic route used by the manufacturer dictates the likely impurity profile. A common synthesis involves the oxidation of 2-chloro-6-nitrotoluene.[3][5] Incomplete oxidation could leave residual starting material. Isomeric impurities, such as 2-chloro-3-nitrobenzoic acid or 2-chloro-5-nitrobenzoic acid, can also arise during the nitration step of the synthesis, potentially impacting the reactivity and outcome of subsequent reactions.[6] A knowledgeable supplier should be able to discuss potential process-related impurities.
-
Grade Significance:
-
Research Grade (e.g., 98-99%): Suitable for initial discovery and process development where the primary goal is to establish proof-of-concept.
-
High-Purity Grade (>99.5%): Often required for later-stage development, kinetic studies, or when synthesizing reference standards where impurities could interfere with analytical assays or lead to unwanted side products.
-
Pharmaceutical Secondary Standard/CRM: These are well-characterized materials, often certified in accordance with ISO standards like ISO/IEC 17025, and are used for quality control testing and method validation.[7]
-
Pillar 2: The Imperative of Documentation and Transparency
Comprehensive documentation is the hallmark of a trustworthy supplier. It provides the evidence-backed assurance needed for reproducible science and regulatory compliance.
-
Certificate of Analysis (CoA): A detailed CoA is non-negotiable. It should clearly state the lot number, test date, retest date, and the results of specific quality control tests with the analytical methods used. A robust CoA, such as the example provided by Thermo Fisher Scientific for their product, will include multiple assays and characterization data like appearance and melting point.[4]
-
Safety Data Sheet (SDS): The SDS provides critical information on handling, storage, and hazards.[8][9][10][11] It outlines necessary personal protective equipment (PPE), first-aid measures, and disposal considerations, ensuring the safety of laboratory personnel. Key hazards for this compound include skin, eye, and respiratory irritation.[8][10]
-
Batch-to-Batch Consistency: For long-term projects or transitioning from research to production, batch-to-batch consistency is paramount. A reputable supplier will have strong process controls and can provide data from multiple batches upon request to demonstrate consistency in purity and impurity profiles.
Part 2: The Commercial Supplier Landscape
The market for this compound includes large, multinational distributors known for their extensive documentation and quality systems, as well as smaller manufacturers and distributors, particularly in India and China, who may offer advantages in cost and bulk supply.[12][13]
| Supplier Category | Representative Suppliers | Typical Purity Offered | Key Strengths | Considerations |
| Global Distributors | Thermo Fisher Scientific (Alfa Aesar), Sigma-Aldrich (Merck), TCI | ≥98% to ≥99%[14][15][16] | High-quality documentation (CoA, SDS), readily available research quantities, established quality systems. | Higher cost per gram, may not be the primary manufacturer. |
| Chemical Manufacturers | Oakwood Chemical, Maithili Life Sciences, various suppliers on platforms like IndiaMART | ≥98% to 99%[15][17][18] | Direct source, potential for bulk quantities and custom specifications, competitive pricing. | Documentation quality can vary; requires more stringent incoming QC and supplier auditing. |
| Specialty Suppliers | BLD Pharm, ChemScene | >98% | Wide range of building blocks, often cater to specific research needs. | Stock levels and lead times can be variable. |
This table is illustrative and not exhaustive. Researchers should always conduct their own evaluation.
Part 3: Visualizing the Path to Confidence: Supplier Qualification Workflow
A systematic approach is essential for qualifying a new supplier, particularly when the material is destined for critical applications. The following workflow outlines a logical progression from initial screening to final approval.
Caption: A flowchart illustrating the systematic process for qualifying a supplier of this compound.
Part 4: Experimental Protocol for Incoming Quality Control
Upon receiving a shipment of this compound, it is prudent practice to perform in-house verification, especially for a new supplier or a new lot. This protocol provides a basic framework.
Objective: To verify the identity and assay of a received sample of this compound.
Materials:
-
Received sample of this compound
-
Melting point apparatus
-
Analytical balance
-
Ethanol, reagent grade
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH), standardized solution
-
Phenolphthalein indicator
-
Burette, volumetric flasks, beakers, and magnetic stirrer
Methodology:
Step 1: Physical Appearance and Solubility
-
Visually inspect the material. It should be a white to light yellow or pale orange crystalline powder.[4][12] Note any discoloration or clumps.
-
Test solubility. The compound is slightly soluble in water but should be soluble in organic solvents like ethanol.[12] This serves as a quick qualitative check.
Step 2: Melting Point Determination
-
Place a small amount of the dried sample into a capillary tube.
-
Determine the melting point using a calibrated apparatus.
-
The literature melting point is typically in the range of 164-168 °C.[1][9] A sharp melting range close to the reference value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
Step 3: Assay by Acid-Base Titration (as per supplier CoA[4])
-
Accurately weigh approximately 200 mg of the sample into a 250 mL beaker.
-
Dissolve the sample in ~50 mL of ethanol. Add ~50 mL of deionized water.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with standardized 0.1 M NaOH solution until a persistent faint pink endpoint is reached.
-
Record the volume of NaOH used.
-
Calculate the assay percentage using the following formula:
Assay (%) = (V × M × MW) / (W × 10)
Where:
-
V = Volume of NaOH used (mL)
-
M = Molarity of standardized NaOH (mol/L)
-
MW = Molecular Weight of this compound (201.56 g/mol )
-
W = Weight of the sample (mg)
-
Step 4: Advanced Characterization (Recommended)
-
For a comprehensive impurity profile, techniques like HPLC or GC are necessary. These methods should be developed and validated or based on established pharmacopeial methods for similar compounds.
-
For unambiguous identity confirmation, spectroscopic methods such as Infrared Spectroscopy (IR) or Nuclear Magnetic Resonance (NMR) should be employed to confirm the chemical structure.
Part 5: Safe Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the material and ensure user safety.
-
Handling: Use in a well-ventilated area or a fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat, to avoid contact with skin, eyes, and clothing.[11][19] Avoid generating dust.[9]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[12] Keep away from incompatible materials such as strong bases and oxidizing agents.[19]
Conclusion
The procurement of this compound, while seemingly straightforward, requires a diligent and scientific approach. For the researcher, scientist, or drug development professional, the integrity of their work is built upon the quality of their reagents. By implementing a rigorous supplier selection and qualification process—focusing on purity, comprehensive documentation, and in-house verification—one can establish a reliable and consistent supply chain. This diligence mitigates risk, ensures experimental reproducibility, and ultimately accelerates the path from discovery to innovation.
References
- 1. chembk.com [chembk.com]
- 2. This compound [myskinrecipes.com]
- 3. Page loading... [wap.guidechem.com]
- 4. thermofisher.com [thermofisher.com]
- 5. prepchem.com [prepchem.com]
- 6. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. 2-クロロ-3-ニトロ安息香酸 certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound 99% - Available at Best Price [forecastchemicals.com]
- 13. cefacilinas.com [cefacilinas.com]
- 14. L17059.03 [thermofisher.com]
- 15. calpaclab.com [calpaclab.com]
- 16. This compound, 99% | Fisher Scientific [fishersci.ca]
- 17. This compound [oakwoodchemical.com]
- 18. maithililifesciences.com [maithililifesciences.com]
- 19. fishersci.com [fishersci.com]
Purity Analysis of 2-Chloro-6-nitrobenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 2-Chloro-6-nitrobenzoic acid, a key intermediate in pharmaceutical and chemical synthesis. This document outlines detailed experimental protocols, potential impurity profiles, and data presentation standards to support quality control and drug development activities.
Introduction
This compound (CAS No. 5344-49-0) is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals.[1][2] Its purity is of paramount importance as impurities can affect the efficacy, safety, and stability of the final products. This guide details a robust analytical approach for the purity assessment of this compound, focusing on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique.
Analytical Strategy for Purity Determination
The primary analytical method for assessing the purity of this compound is reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique offers high resolution, sensitivity, and specificity for separating the main component from its structurally related impurities.
Potential Impurities
Impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation. The synthesis of this compound typically involves the oxidation of 2-chloro-6-nitrotoluene.[2] Therefore, potential impurities may include:
-
Starting Material: 2-Chloro-6-nitrotoluene
-
Isomeric Impurities: 2-Chloro-3-nitrobenzoic acid, 2-Chloro-4-nitrobenzoic acid, and 2-Chloro-5-nitrobenzoic acid.
-
Related Impurities: Other chlorinated and nitrated benzoic acid derivatives.
The logical relationship of these potential impurities to the final product is illustrated in the diagram below.
Quantitative Analysis by HPLC
A validated HPLC method is essential for the accurate quantification of this compound and its impurities. The following tables summarize the chromatographic conditions and a representative set of results for a purity analysis.
HPLC Method Parameters
| Parameter | Specification |
| Instrumentation | HPLC system with a UV detector |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B, 5-25 min: 30-70% B, 25-30 min: 70% B, 30-32 min: 70-30% B, 32-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Diluent | Mobile Phase A : Mobile Phase B (50:50, v/v) |
Purity Analysis Data
| Compound | Retention Time (min) | Area (%) | Specification |
| 2-Chloro-5-nitrobenzoic acid | 12.5 | 0.08 | ≤ 0.15% |
| 2-Chloro-3-nitrobenzoic acid | 13.2 | 0.12 | ≤ 0.15% |
| This compound | 15.8 | 99.75 | ≥ 99.5% |
| 2-Chloro-6-nitrotoluene | 21.3 | 0.05 | ≤ 0.10% |
| Total Impurities | - | 0.25 | ≤ 0.50% |
Experimental Protocols
Detailed experimental protocols are provided below for the HPLC analysis of this compound.
Preparation of Solutions
Mobile Phase A (0.1% Phosphoric Acid in Water):
-
Add 1.0 mL of ortho-phosphoric acid to 1000 mL of HPLC grade water.
-
Mix thoroughly and degas by sonication or vacuum filtration.
Mobile Phase B (Acetonitrile):
-
Use HPLC grade acetonitrile.
-
Degas before use.
Diluent (Mobile Phase A : Mobile Phase B, 50:50, v/v):
-
Mix 500 mL of Mobile Phase A with 500 mL of Mobile Phase B.
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh about 10 mg of this compound reference standard.
-
Dissolve in a 100 mL volumetric flask with the diluent.
-
Sonicate to dissolve, if necessary, and make up to the mark with the diluent.
Sample Solution Preparation (0.1 mg/mL):
-
Accurately weigh about 10 mg of the this compound sample.
-
Dissolve in a 100 mL volumetric flask with the diluent.
-
Sonicate to dissolve, if necessary, and make up to the mark with the diluent.
HPLC Analysis Workflow
The workflow for the HPLC analysis is depicted in the following diagram.
System Suitability
Before sample analysis, the chromatographic system must meet the following system suitability criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0 for the main peak |
| Theoretical Plates | Not less than 2000 for the main peak |
| %RSD of Peak Areas | Not more than 2.0% for six replicate injections of the standard solution |
Calculation
The percentage of each impurity and the assay of this compound are calculated using the area normalization method.
% Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100
% Purity = (Area of Main Peak / Total Area of all Peaks) x 100
Conclusion
This technical guide provides a comprehensive framework for the purity analysis of this compound using a validated RP-HPLC method. The detailed experimental protocols and data presentation formats are intended to assist researchers, scientists, and drug development professionals in ensuring the quality and consistency of this important chemical intermediate. Adherence to these methodologies will support robust quality control and facilitate regulatory compliance.
References
A Comparative Analysis of the Acidity of 2-Chloro-6-nitrobenzoic Acid and Benzoic Acid: An In-depth Technical Guide
This technical guide provides a detailed examination of the factors influencing the acidity of 2-chloro-6-nitrobenzoic acid in comparison to the parent molecule, benzoic acid. This analysis is tailored for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of how molecular structure dictates chemical properties. The discussion encompasses electronic and steric effects, supported by quantitative data, general experimental protocols for pKa determination, and explanatory diagrams.
Introduction
The acidity of carboxylic acids, quantified by the acid dissociation constant (Ka) or its logarithmic form (pKa), is a fundamental property that influences their reactivity, solubility, and biological activity. Substituents on an aromatic ring can profoundly alter the acidity of a benzoic acid derivative compared to the unsubstituted molecule. This guide focuses on this compound, a molecule featuring two strong electron-withdrawing groups at the ortho positions relative to the carboxylic acid functional group. Understanding the interplay of inductive, resonance, and steric effects is crucial for predicting and explaining these differences in acidity, which is a critical aspect of rational drug design and chemical synthesis.
Quantitative Comparison of Acidity
The most direct measure of the acidity of these two compounds is their respective pKa values. A lower pKa value indicates a stronger acid. The data clearly shows that this compound is a significantly stronger acid than benzoic acid.
| Compound | pKa Value |
| Benzoic Acid | 4.20 |
| This compound | 1.342 |
Table 1: Comparison of pKa values for Benzoic Acid and this compound at 25°C.[1][2][3]
Factors Influencing the Acidity of this compound
The dramatic increase in acidity of this compound can be attributed to a combination of electronic and steric effects from the chloro and nitro substituents.
Both the chlorine atom and the nitro group (-NO₂) are highly electronegative. They exert a strong electron-withdrawing inductive effect, pulling electron density away from the carboxyl group through the sigma bonds of the benzene ring. This effect destabilizes the undissociated acid but significantly stabilizes the resulting carboxylate anion (conjugate base) by dispersing its negative charge. This stabilization of the conjugate base shifts the acid-dissociation equilibrium towards the products, resulting in a stronger acid.[4][5]
The nitro group is a powerful resonance-withdrawing group. It can delocalize the negative charge of the carboxylate anion onto its own oxygen atoms through the pi system of the benzene ring. This delocalization further stabilizes the conjugate base, thereby increasing the acidity. While halogens like chlorine have a resonance-donating effect (+R) due to their lone pairs, this is generally weaker than their strong inductive-withdrawing effect (-I).
The diagram below illustrates the combined inductive and resonance effects that contribute to the stabilization of the conjugate base of a substituted benzoic acid.
Figure 1: Electronic effects stabilizing the conjugate base.
A critical factor in the enhanced acidity of this compound is the "ortho effect." Generally, any group (whether electron-donating or withdrawing) placed in the ortho position of benzoic acid increases its acidity.[6][7] This phenomenon is attributed to a combination of steric and electronic factors.
In the case of this compound, the presence of two bulky groups in both ortho positions (positions 2 and 6) forces the carboxylic acid group (-COOH) to twist out of the plane of the benzene ring. This is known as Steric Inhibition of Resonance (SIR) .[8]
Normally, the -COOH group is co-planar with the benzene ring, allowing for some resonance interaction. When forced out of plane, this resonance is disrupted. This has two major consequences that increase acidity:
-
Destabilization of the Acid: The resonance stabilization between the benzene ring and the carbonyl group of the undissociated acid is reduced.
-
Enhanced Stabilization of the Anion: The carboxylate anion (-COO⁻) becomes more effectively stabilized by resonance within its own two oxygen atoms, as this resonance is no longer in competition with resonance involving the benzene ring.
This steric hindrance is the dominant reason for the exceptionally low pKa of this compound.[9]
Figure 2: Steric Inhibition of Resonance in 2,6-disubstituted benzoic acids.
Experimental Protocol for pKa Determination
The pKa of an acidic compound can be determined through several well-established methods. Potentiometric titration is a common and reliable technique.
A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is monitored using a pH meter as the base is added. A plot of pH versus the volume of titrant added generates a titration curve. The pKa is numerically equal to the pH at the half-equivalence point, where half of the acid has been neutralized.
-
High-precision analytical balance
-
pH meter with a combination glass electrode, calibrated with standard buffers (pH 4, 7, 10)
-
Magnetic stirrer and stir bar
-
Class A burette (25 mL or 50 mL)
-
Volumetric flasks and pipettes
-
Beakers
-
The acidic compound to be tested (e.g., this compound)
-
Standardized strong base titrant (e.g., 0.1 M NaOH, carbonate-free)
-
Solvent (e.g., deionized water, or a water-ethanol mixture if solubility is low)
-
Preparation of the Acid Solution: Accurately weigh a precise amount of the acid and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Transfer a precise volume (e.g., 50.0 mL) of the acid solution into a beaker. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
pH Measurement: Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Initial Reading: Record the initial pH of the acid solution before any titrant is added.
-
Titration: Begin adding the standardized base from the burette in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the total volume of titrant added and the corresponding pH. As the pH begins to change more rapidly near the equivalence point, reduce the volume of the increments (e.g., 0.1 mL or drop-wise).
-
Data Collection: Continue the titration well past the equivalence point until the pH of the solution plateaus.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found by examining the first or second derivative of the curve.
-
Determine the volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point).
-
The pKa is the pH value on the titration curve corresponding to the half-equivalence point.
-
The workflow for this experimental determination is outlined below.
Figure 3: Workflow for pKa determination via potentiometric titration.
Conclusion
This compound is a substantially stronger acid than benzoic acid, as evidenced by its significantly lower pKa value (1.342 vs. 4.20). This pronounced increase in acidity is the result of the synergistic effects of its substituents. The strong electron-withdrawing inductive effects of both the chloro and nitro groups, combined with the resonance-withdrawing effect of the nitro group, effectively stabilize the carboxylate anion. Critically, the presence of these two bulky groups in the ortho positions induces Steric Inhibition of Resonance, forcing the carboxyl group out of the plane of the benzene ring. This steric effect is the dominant contributor to the observed acidity, making this compound an excellent example of how structural modifications can be used to fine-tune the physicochemical properties of aromatic compounds. For professionals in drug development, this understanding is paramount for designing molecules with optimal ionization states for absorption, distribution, metabolism, and excretion (ADME) properties.
References
- 1. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]
- 3. This compound | 5344-49-0 [amp.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. wyzant.com [wyzant.com]
- 6. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. P nitro benzoic acid or ortho nitro benzoic acid which is more acidic.. [askfilo.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Chloro-6-nitrobenzoic acid from 2-Chloro-6-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-nitrobenzoic acid is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] It is primarily synthesized through the oxidation of 2-chloro-6-nitrotoluene. This document outlines two established protocols for this conversion: oxidation using potassium permanganate in an alkaline solution and a catalytic oxidation method using nitric acid with a vanadium pentoxide catalyst. These protocols are designed to provide researchers with detailed procedures to safely and efficiently synthesize the target compound.
Chemical and Physical Properties
| Compound | Molecular Formula | Molecular Weight | Appearance | CAS Number |
| 2-Chloro-6-nitrotoluene | C₇H₆ClNO₂ | 171.58 g/mol | Light yellow crystalline solid | 83-42-1 |
| This compound | C₇H₄ClNO₄ | 201.56 g/mol | White crystalline solid | 5344-49-0 |
Experimental Protocols
Two primary methods for the oxidation of 2-chloro-6-nitrotoluene are detailed below.
Protocol 1: Oxidation with Potassium Permanganate
This protocol describes the oxidation of 2-chloro-6-nitrotoluene using a strong oxidizing agent, potassium permanganate, in a basic aqueous solution.
Materials:
-
2-Chloro-6-nitrotoluene
-
Potassium permanganate (KMnO₄)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Water
Equipment:
-
Round-bottom flask
-
Heating mantle with stirrer
-
Reflux condenser
-
Steam distillation apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Beakers and other standard laboratory glassware
Procedure:
-
A mixture of 77.7 g (0.453 mol) of 2-chloro-6-nitrotoluene, 190 g (1.2 mol) of potassium permanganate, 500 ml of 1 N potassium hydroxide, and 4 liters of water is prepared in a suitable reaction vessel.[2]
-
The mixture is heated to 100°C for 8.5 hours with stirring.[2]
-
After allowing the mixture to stand overnight, an additional 25 g (0.16 mol) of potassium permanganate is added.[2]
-
The reaction mixture is then heated for another 2.5 hours at 100°C.[2]
-
Unreacted 2-chloro-6-nitrotoluene is removed by steam distillation.[2]
-
The remaining reaction solution is filtered while hot to remove manganese dioxide, and the filter cake is washed with hot water.[2]
-
The combined filtrates are concentrated by evaporation to a volume of approximately 750 ml.[2]
-
The solution is then acidified with hydrochloric acid, which results in the precipitation of the product.[2]
-
The precipitate is collected by filtration and dried to yield this compound.[2]
Quantitative Data Summary (Protocol 1)
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Volume (ml) | Concentration |
| 2-Chloro-6-nitrotoluene | 171.58 | 77.7 | 0.453 | - | - |
| Potassium permanganate (initial) | 158.03 | 190 | 1.2 | - | - |
| Potassium permanganate (additional) | 158.03 | 25 | 0.16 | - | - |
| Potassium hydroxide | 56.11 | - | - | 500 | 1 N |
| Water | 18.02 | - | - | 4000 | - |
Experimental Workflow (Protocol 1)
Caption: Workflow for the synthesis of this compound via potassium permanganate oxidation.
Protocol 2: Catalytic Oxidation with Nitric Acid
This method utilizes nitric acid as the oxidant in the presence of sulfuric acid and a vanadium pentoxide catalyst.[3] This process can be performed at atmospheric pressure.[3]
Materials:
-
2-Chloro-6-nitrotoluene
-
Vanadium pentoxide (V₂O₅)
-
Sulfuric acid (H₂SO₄, 96%)
-
Nitric acid (HNO₃, 65%)
-
Water
Equipment:
-
Reaction vessel with heating and stirring capabilities
-
Distillation apparatus with a preheated receiver
-
Precipitation vessel
-
Filtration apparatus
-
Drying oven
Procedure:
-
A mixture of 343 g (2 mol) of 2-chloro-6-nitrotoluene, 80 g (0.4 mol) of vanadium pentoxide, 2609 g of 96% sulfuric acid, and 731 g of water is heated to 175°C.[3]
-
At this temperature, 610 g (439 ml; 6.3 mol) of 65% nitric acid is added dropwise over 10.5 hours.[3]
-
During the addition, a distillate is collected in a receiver preheated to about 100°C. The organic phase of the distillate (approximately 37 g) is recycled back into the reaction vessel.[3]
-
After the nitric acid addition is complete, the reaction mixture is stirred for an additional 30 minutes and then cooled to 140°C.[3]
-
The combined organic phases (3005 g) are cooled to 0-5°C in a separate precipitation vessel over about 4 hours to precipitate the product.[3]
-
The precipitated this compound is collected by filtration.[3]
-
The product is dried at 50°C under reduced pressure. A yield of 267 g (65%) with a purity of >98% is reported.[3]
Quantitative Data Summary (Protocol 2)
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Volume (ml) | Concentration |
| 2-Chloro-6-nitrotoluene | 171.58 | 343 | 2 | - | - |
| Vanadium pentoxide | 181.88 | 80 | 0.4 | - | - |
| Sulfuric acid | 98.08 | 2609 | - | - | 96% |
| Water | 18.02 | 731 | - | - | - |
| Nitric acid | 63.01 | 610 | 6.3 | 439 | 65% |
Experimental Workflow (Protocol 2)
Caption: Workflow for the synthesis of this compound via catalytic nitric acid oxidation.
Safety and Handling
2-Chloro-6-nitrotoluene:
-
Hazards: Toxic by inhalation, in contact with skin, and if swallowed.[4] There is a danger of cumulative effects.[4] It may cause irritation to the eyes, skin, and respiratory tract.[4][5] Potential target organs include the kidneys, central nervous system, liver, and cardiovascular system.[4]
-
Precautions: Use with adequate ventilation and minimize dust generation.[4] Avoid contact with eyes, skin, and clothing.[4] Wear suitable protective gloves, clothing, and eye protection.[4][6]
-
First Aid: In case of eye contact, immediately flush with plenty of water for at least 15 minutes.[4] For skin contact, flush with plenty of water for at least 15 minutes while removing contaminated clothing.[4] If inhaled, move to fresh air.[4] If ingested, do NOT induce vomiting and seek immediate medical attention.[4]
This compound:
-
Hazards: Harmful if swallowed.[7] Causes serious eye irritation.[7] May cause skin and respiratory irritation.[7]
-
Precautions: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke when using this product.[8] Wear protective gloves and eye/face protection.[8]
-
First Aid: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8] If swallowed, get medical help.[8]
General Precautions:
-
All procedures should be carried out in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Dispose of chemical waste according to institutional and local regulations.
References
- 1. Page loading... [guidechem.com]
- 2. prepchem.com [prepchem.com]
- 3. US5198575A - Preparation of nitrobenzoic and anthranilic acids - Google Patents [patents.google.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound | C7H4ClNO4 | CID 79287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
Oxidation of 2-chloro-6-nitrotoluene to produce 2-Chloro-6-nitrobenzoic acid.
An Application Guide for the Synthesis of 2-Chloro-6-nitrobenzoic Acid via Oxidation of 2-chloro-6-nitrotoluene
Introduction: The Strategic Importance of this compound
This compound is a pivotal intermediate in the synthesis of a wide array of high-value chemical compounds. Its structural motifs are integral to the production of specialized dyes and are particularly significant in the agrochemical sector for developing potent pyrimidine salicylic acid herbicides.[1] Furthermore, its derivatives are precursors for various pharmaceutical agents. The most direct and common route to this valuable acid is the side-chain oxidation of the readily available starting material, 2-chloro-6-nitrotoluene.
This document provides a comprehensive guide for researchers and development professionals, detailing two robust and well-established protocols for this oxidation. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and offer insights into process optimization and safety. The protocols discussed are oxidation by potassium permanganate, a classic and powerful method, and oxidation using nitric acid, a common industrial approach.
Chemical Principles and Mechanistic Overview
The conversion of a toluene derivative to a benzoic acid is a classic benzylic oxidation. The methyl group, attached to the aromatic ring, is oxidized through several intermediate stages (benzyl alcohol, benzaldehyde) to the final carboxylic acid.
Caption: General reaction scheme for the oxidation.
The presence of two electron-withdrawing groups, chloro (-Cl) and nitro (-NO₂), on the aromatic ring ortho to the methyl group significantly influences the reaction. These groups deactivate the ring towards electrophilic attack but also impact the reactivity of the benzylic protons of the methyl group. The oxidation, therefore, typically requires forcing conditions, such as strong oxidizing agents and elevated temperatures, to proceed efficiently.
Experimental Protocols
Two primary methods are detailed below. The choice of method may depend on available equipment, scale, and desired purity profile.
Protocol 1: Oxidation with Potassium Permanganate (KMnO₄)
This method is a staple in organic synthesis, relying on the powerful oxidizing potential of permanganate in an alkaline medium. The reaction is typically heterogeneous and requires heating to drive it to completion.
Rationale: Potassium permanganate is a vigorous oxidizing agent.[2] The reaction is performed in an aqueous alkaline solution (e.g., with potassium hydroxide) which enhances the oxidizing power of the permanganate.[3] The initial product is the potassium salt of the carboxylic acid, which is soluble in water. Unreacted, volatile 2-chloro-6-nitrotoluene can be efficiently removed via steam distillation, a critical purification step.[4] The final product is precipitated by acidifying the solution, which converts the soluble salt into the less soluble carboxylic acid.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-chloro-6-nitrotoluene (0.453 mol, 77.7 g), potassium permanganate (1.2 mol, 190 g), 1 N potassium hydroxide (500 mL), and water (4 liters).[4]
-
Heating and Reaction: Heat the mixture to 100°C with vigorous stirring. Maintain this temperature for 8.5 hours.[4] The purple color of the permanganate will gradually be replaced by a brown precipitate of manganese dioxide (MnO₂).
-
Secondary Oxidation (Optional but Recommended): After the initial heating period, allow the mixture to stand overnight. Add an additional portion of potassium permanganate (0.16 mol, 25 g) and heat again at 100°C for another 2.5 hours to ensure complete conversion of the starting material.[4]
-
Work-up and Purification:
-
Steam Distillation: Set up the apparatus for steam distillation and distill the mixture to remove any unreacted 2-chloro-6-nitrotoluene.[4]
-
Filtration: Filter the hot reaction mixture to remove the manganese dioxide precipitate. Wash the filter cake thoroughly with hot water to recover all the product salt.[4]
-
Concentration: Combine the filtrate and washings and evaporate the solution to a final volume of approximately 750 mL.[4]
-
-
Product Isolation:
Protocol 2: Oxidation with Nitric Acid (HNO₃)
This method is often employed in industrial settings and can be performed at atmospheric pressure, typically using sulfuric acid as a medium and catalyst.[1][5] This approach offers high yields and purity when controlled carefully.
Rationale: Hot, concentrated nitric acid is a powerful oxidizing agent. The reaction is typically carried out in sulfuric acid, which elevates the boiling point of the mixture and helps to manage the water produced during the reaction. The slow, controlled addition of nitric acid is paramount to prevent runaway reactions and the formation of unwanted byproducts.[5]
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked flask equipped with a thermometer, a dropping funnel, a reflux condenser with a gas outlet to a scrubber (to neutralize NOx gases), and a mechanical stirrer, add 4-chloro-2-nitrotoluene and concentrated sulfuric acid.[5]
-
Heating: Heat the mixture to 160°C. Water may separate during this initial heating phase.[5]
-
Nitric Acid Addition: While maintaining the temperature between 160-170°C, slowly add concentrated (65%) nitric acid dropwise from the addition funnel over a period of 11-12 hours.[5]
-
Reaction Completion: After the addition is complete, hold the reaction mixture at 160-170°C for an additional hour to ensure the reaction goes to completion.[5]
-
Work-up and Isolation:
-
Cooling: Cool the reaction mixture to below 60°C.[5]
-
Extraction: Add a suitable organic solvent for extraction and stir for 30 minutes. Allow the layers to separate. The product will be in the organic layer.[5]
-
Crystallization and Filtration: Cool the organic layer to room temperature to crystallize the product. Filter the solid and wash with a small amount of cold solvent.[5]
-
Purification: The crude product can be recrystallized from a suitable solvent like chlorobenzene to achieve high purity (>99%).[5]
-
Drying: Dry the purified crystals under vacuum at 50°C.[5]
-
Workflow Visualization
Caption: A generalized workflow for the synthesis and purification.
Data Summary and Protocol Comparison
| Parameter | Protocol 1: Potassium Permanganate | Protocol 2: Nitric Acid |
| Primary Reagents | 2-chloro-6-nitrotoluene, KMnO₄, KOH | 2-chloro-6-nitrotoluene, HNO₃, H₂SO₄ |
| Reaction Temp. | 100°C[4] | 160-170°C[5] |
| Reaction Time | ~11 hours (plus overnight standing)[4] | ~13 hours[5] |
| Pressure | Atmospheric | Atmospheric[1] |
| Reported Yield | Good (specific % varies) | ≥ 95%[5] |
| Reported Purity | Good after purification | ≥ 99% after recrystallization[5] |
| Advantages | Classic, well-understood method. Avoids highly corrosive acid mixtures at high temperatures. | High yield and purity. Potentially more cost-effective at scale. |
| Disadvantages | Generates large amounts of MnO₂ waste. Can be tricky to drive to completion.[6] | Requires handling of hot, concentrated acids. Generates toxic NOx gas. Requires precise temperature and addition control to prevent runaway reactions. |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves.
-
Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors and hazardous gases (e.g., NOx from the nitric acid reaction).
-
Reagent Hazards:
-
2-chloro-6-nitrotoluene: Harmful if swallowed.[7] Avoid contact with skin and eyes.
-
Potassium Permanganate: A strong oxidizer. Do not mix with combustible materials.
-
Nitric Acid & Sulfuric Acid: Highly corrosive and can cause severe burns. Handle with extreme care. The nitric acid reaction generates toxic nitrogen oxide gases, which must be scrubbed.
-
-
Thermal Hazards: Both protocols involve heating to high temperatures. Use appropriate heating mantles and ensure apparatus is securely clamped.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield / Incomplete Reaction | Insufficient heating time or temperature. Oxidizing agent depleted. Poor mixing. | Extend reaction time. For the KMnO₄ method, add a second portion of the oxidant.[4] Ensure vigorous, efficient stirring throughout the reaction. |
| Product is Oily or Impure | Incomplete removal of starting material. Inefficient work-up. | For the KMnO₄ method, ensure steam distillation is thorough. For both methods, ensure proper phase separation during extraction and consider an additional recrystallization step. |
| Runaway Reaction (HNO₃ method) | Nitric acid added too quickly. Temperature too high. | Immediately stop the addition of nitric acid and cool the reaction vessel with an ice bath. Always maintain slow, controlled addition and monitor the internal temperature closely. |
References
- 1. Page loading... [guidechem.com]
- 2. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
- 3. zenodo.org [zenodo.org]
- 4. prepchem.com [prepchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Sciencemadness Discussion Board - Nitrotoluene oxidation - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. 2-Chloro-6-nitrotoluene | C7H6ClNO2 | CID 6740 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nitric Acid Oxidation for 2-Chloro-6-nitrobenzoic Acid Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-nitrobenzoic acid is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. One common method for its preparation is the oxidation of 2-chloro-6-nitrotoluene. This document outlines the application of nitric acid as the oxidizing agent for this conversion, providing detailed experimental protocols and relevant data. The described method utilizes a vanadium-catalyzed oxidation in a sulfuric acid medium, which offers a direct route to the desired product.
Chemical Reaction
The overall chemical transformation is the oxidation of the methyl group of 2-chloro-6-nitrotoluene to a carboxylic acid group using nitric acid.
Reaction Scheme:
Caption: Oxidation of 2-chloro-6-nitrotoluene to this compound.
Quantitative Data Summary
The following table summarizes the quantitative data from a representative experimental protocol for the nitric acid oxidation of 2-chloro-6-nitrotoluene.[1]
| Parameter | Value |
| Reactants | |
| 2-chloro-6-nitrotoluene | 343 g (2 mol) |
| Reagents | |
| 65% (w/w) Nitric Acid | 610 g (6.3 mol) |
| 96% (w/w) Sulfuric Acid | 2609 g |
| Vanadium(V) oxide (Catalyst) | 80 g (0.4 mol) |
| Water | 731 g |
| Reaction Conditions | |
| Temperature | 175 °C |
| Reaction Time | 10.5 hours (for nitric acid addition) + 30 min |
| Pressure | Atmospheric |
| Product | |
| Yield of this compound | 267 g (65%) |
| Purity of this compound | >98% |
Experimental Protocol
This protocol is based on the vanadium-catalyzed nitric acid oxidation of 2-chloro-6-nitrotoluene.[1]
Materials:
-
2-chloro-6-nitrotoluene
-
96% (w/w) Sulfuric acid
-
65% (w/w) Nitric acid
-
Vanadium(V) oxide
-
o-Dichlorobenzene
-
Water
Equipment:
-
Reaction vessel equipped with a mechanical stirrer, heating mantle, thermometer, and addition funnel.
-
Distillate receiver
-
Extraction apparatus
-
Precipitation vessel with cooling capabilities
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a mixture of 343 g (2 mol) of 2-chloro-6-nitrotoluene, 80 g (0.4 mol) of vanadium(V) oxide, 2609 g of 96% sulfuric acid, and 731 g of water.
-
Heating: Heat the reaction mixture to 175 °C with stirring.
-
Nitric Acid Addition: At 175 °C, slowly add 610 g of 65% nitric acid to the reaction mixture over a period of 10.5 hours.
-
Reaction Completion: After the addition of nitric acid is complete, continue stirring the mixture at 175 °C for an additional 30 minutes.
-
Cooling: Cool the reaction mixture to 140 °C.
-
Extraction: To isolate the product, perform an extraction with o-dichlorobenzene. First, extract with 1000 ml of o-dichlorobenzene, followed by two extractions with 500 ml of o-dichlorobenzene each.
-
Precipitation: Combine the organic phases and cool them to 0-5 °C over approximately 4 hours in a precipitation vessel to crystallize the this compound.
-
Isolation and Drying: Filter the precipitated product and dry it at 50 °C under reduced pressure.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
This reaction should be carried out in a well-ventilated fume hood.
-
Concentrated nitric acid and sulfuric acid are highly corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
The reaction is conducted at a high temperature. Care should be taken to avoid thermal burns.
-
o-Dichlorobenzene is a hazardous substance. Handle it with care and dispose of it according to institutional guidelines.
Conclusion
The nitric acid oxidation of 2-chloro-6-nitrotoluene in the presence of a vanadium catalyst is an effective method for the preparation of this compound. The provided protocol offers a detailed procedure for this synthesis, resulting in a good yield and high purity of the final product. This method is a valuable tool for researchers and professionals in the fields of chemical synthesis and drug development.
References
Application Notes and Protocols: 2-Chloro-6-nitrobenzoic Acid as a Key Intermediate in Dye Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in the field of dye and pigment chemistry. It details the critical role of 2-Chloro-6-nitrobenzoic acid as a versatile intermediate in the synthesis of high-performance colorants. The focus is on the chemical principles, reaction mechanisms, and practical laboratory protocols for its application. We will explore its utility in creating complex dye structures, with a particular emphasis on its historical and current significance in the production of vat and other dye classes. The protocols provided are designed to be robust and reproducible, with explanations for key experimental choices to ensure both safety and success in the laboratory.
Introduction: The Strategic Importance of this compound in Dye Chemistry
This compound (C₇H₄ClNO₄) is an aromatic compound featuring a carboxylic acid group, a nitro group, and a chlorine atom ortho to each other.[1] This specific arrangement of functional groups imparts a unique reactivity profile that has been exploited by industrial chemists for the synthesis of a wide array of dyes and pigments.[2] The electron-withdrawing nature of the nitro and chloro groups activates the aromatic ring for certain nucleophilic substitution reactions, while the carboxylic acid and nitro groups themselves can be chemically transformed into other functionalities, paving the way for the construction of complex chromophoric systems.
Historically, intermediates like this compound were pivotal in the development of synthetic dyes, which revolutionized the textile and printing industries.[3][4] Today, it continues to be a relevant building block in the synthesis of high-performance pigments and specialty dyes where properties like lightfastness, thermal stability, and chemical resistance are paramount.[5] This guide will delve into the practical applications of this intermediate, providing both the theoretical underpinnings and the hands-on protocols necessary for its successful utilization in a research and development setting.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and effective use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5344-49-0 | [6] |
| Molecular Formula | C₇H₄ClNO₄ | [7] |
| Molecular Weight | 201.56 g/mol | [6] |
| Appearance | White crystalline solid | [6] |
| Melting Point | 164-166 °C | [2] |
| Boiling Point | 345.7 °C at 760 mmHg | [6] |
| Density | 1.602 g/cm³ | [6] |
The reactivity of this compound is governed by its functional groups:
-
The Carboxylic Acid Group: Allows for standard reactions such as esterification, amide formation, and conversion to an acyl chloride. This handle is often used to link the chromophore to other molecules or to modify the solubility of the final dye.
-
The Nitro Group: Can be reduced to an amino group, which is a key step in the synthesis of many azo dyes.[8] The amino group can then be diazotized and coupled with a suitable aromatic compound to generate the characteristic -N=N- azo linkage.[9]
-
The Chlorine Atom: The chlorine atom, activated by the adjacent nitro and carboxylic acid groups, can be displaced by nucleophiles. This is particularly relevant in Ullmann-type condensation reactions, which are instrumental in the synthesis of certain classes of vat dyes.[10][11]
Application in Vat Dye Synthesis: The Ullmann Condensation
Vat dyes are a class of water-insoluble dyes that are applied to fibers in a reduced, soluble form (leuco form) and then re-oxidized to their insoluble, colored state within the fiber.[12] This process results in excellent wash fastness. This compound can serve as a precursor in the synthesis of complex anthraquinone-based vat dyes through copper-catalyzed Ullmann condensation reactions.[10][13]
The Ullmann reaction involves the coupling of two aryl halides in the presence of copper, or the coupling of an aryl halide with an alcohol, amine, or thiol.[14][15] In the context of dye synthesis, this reaction is used to build larger, more complex aromatic systems that form the backbone of the dye molecule.
Conceptual Workflow for Vat Dye Synthesis
The following diagram illustrates a conceptual workflow where an intermediate derived from this compound could be used in a multi-step synthesis of a complex vat dye.
Caption: Conceptual workflow for vat dye synthesis.
Application in Azo Dye Synthesis
Azo dyes are the largest class of synthetic colorants and are characterized by the presence of the azo group (-N=N-).[16] The synthesis of azo dyes involves two main steps: diazotization of a primary aromatic amine and subsequent coupling with an electron-rich nucleophile.
This compound can be converted to an amino derivative, which can then serve as the diazo component in azo dye synthesis.[8]
Protocol 1: Reduction of this compound to 2-Amino-6-chlorobenzoic Acid
This protocol describes the reduction of the nitro group to an amine, a crucial step to prepare the diazo component.
Materials:
-
This compound
-
Iron powder (fine)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium carbonate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a suspension of this compound (1 equivalent) in a mixture of ethanol and water.
-
Add iron powder (excess, e.g., 3-4 equivalents) to the suspension.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add concentrated hydrochloric acid (catalytic amount) to the refluxing mixture.
-
Continue refluxing for several hours until the reaction is complete (monitor by TLC).
-
While still hot, neutralize the reaction mixture with sodium carbonate to precipitate iron salts.
-
Filter the hot mixture to remove the iron salts and unreacted iron.
-
Allow the filtrate to cool, which should cause the 2-Amino-6-chlorobenzoic acid to crystallize.
-
Collect the product by filtration, wash with cold water, and dry.
Protocol 2: Synthesis of an Azo Dye via Diazotization and Coupling
This protocol outlines the synthesis of a simple azo dye using the product from Protocol 1.
Materials:
-
2-Amino-6-chlorobenzoic acid (from Protocol 1)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
A coupling component (e.g., 2-naphthol)
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
Part A: Diazotization
-
Dissolve 2-Amino-6-chlorobenzoic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water.[17]
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.[17]
-
In a separate beaker, prepare a solution of sodium nitrite (1 equivalent) in cold water.
-
Add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature does not exceed 5 °C.[17]
-
Stir for an additional 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt. Keep this solution cold for the next step.
Part B: Azo Coupling
-
In a separate beaker, dissolve the coupling component (e.g., 2-naphthol, 1 equivalent) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold coupling component solution with vigorous stirring.[17]
-
A colored precipitate of the azo dye should form immediately.[17]
-
Continue stirring for 1-2 hours while allowing the mixture to slowly warm to room temperature.
-
Collect the crude dye by vacuum filtration and wash thoroughly with cold water.[9]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified dye.
-
Dry the final product in a vacuum oven at a suitable temperature.
Caption: Azo dye synthesis workflow.
Safety and Handling
This compound is a chemical that requires careful handling.[18] Always consult the Safety Data Sheet (SDS) before use.[19][20][21]
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[21]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[19]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[19]
-
Ingestion: Do not ingest. If swallowed, seek medical attention immediately.[18]
Table 2: Hazard Information for this compound
| Hazard Statement | Description | Reference |
| H302 | Harmful if swallowed | [18] |
| H315 | Causes skin irritation | [18] |
| H319 | Causes serious eye irritation | [18] |
| H335 | May cause respiratory irritation | [18] |
Conclusion
This compound remains a valuable and versatile intermediate in the synthesis of dyes and pigments. Its unique substitution pattern allows for a range of chemical transformations, making it a key building block for complex chromophores. The protocols and information provided in this guide are intended to equip researchers with the foundational knowledge to safely and effectively utilize this compound in their synthetic endeavors. As with all chemical research, a thorough understanding of the underlying principles and a commitment to safety are paramount for achieving successful outcomes.
References
- 1. This compound | C7H4ClNO4 | CID 79287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. innovationinfo.org [innovationinfo.org]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. This compound [sobekbio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. p2infohouse.org [p2infohouse.org]
- 13. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions | Springer Nature Experiments [experiments.springernature.com]
- 14. byjus.com [byjus.com]
- 15. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 16. sphinxsai.com [sphinxsai.com]
- 17. benchchem.com [benchchem.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of Pyrimidine Salicylic Acid Herbicides from 2-Chloro-6-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of pyrimidine salicylic acid herbicides, a class of potent acetohydroxyacid synthase (AHAS) inhibitors, using 2-Chloro-6-nitrobenzoic acid as a key starting material. The following sections detail the synthetic pathway, experimental protocols, and the mechanism of action of these herbicides.
Synthetic Pathway Overview
The synthesis of pyrimidine salicylic acid herbicides, such as Pyrithiobac-sodium, from this compound involves a multi-step process. The key transformations include the reduction of the nitro group, diazotization of the resulting amine, introduction of a sulfur nucleophile, and finally, condensation with a pyrimidine derivative.
Caption: Synthetic pathway from this compound to Pyrithiobac-sodium.
Experimental Protocols
Step 1: Synthesis of 2-Amino-6-chlorobenzoic acid from this compound
This step involves the reduction of the nitro group of this compound to an amino group. A common method is catalytic hydrogenation or reduction with metals in acidic media. A patent describes a method with a yield of over 80% using cerium chloride in a mixture of 4-hydroxy-3-methoxyphenylethanol, potassium chloride, and potassium hydrogen sulfite under heating conditions.[1]
Protocol: Reduction using Tin(II) Chloride
-
In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize it with a sodium hydroxide solution to precipitate tin salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-Amino-6-chlorobenzoic acid.
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Reagents | Tin(II) chloride dihydrate, HCl, NaOH | |
| Solvent | Ethanol, Ethyl acetate | |
| Reaction Time | 10 hours (alternative method) | [1] |
| Yield | >80% (alternative method) | [1] |
Step 2: Synthesis of 2-Chloro-6-mercaptobenzoic acid from 2-Amino-6-chlorobenzoic acid
This transformation is achieved via a diazotization reaction followed by the introduction of a thiol group, for instance, through the Leuckart thiophenol reaction where the diazonium salt reacts with a xanthate.
Protocol: Diazotization and Thiolation (General Procedure)
-
Dissolve 2-Amino-6-chlorobenzoic acid in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a cooled aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature between 0-5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of a sulfur nucleophile, such as potassium ethyl xanthate.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution.
-
Allow the reaction to proceed, which may involve gentle warming, to form the corresponding aryl xanthate.
-
Hydrolyze the intermediate xanthate under basic conditions (e.g., with NaOH) to yield 2-Chloro-6-mercaptobenzoic acid.
-
Acidify the solution to precipitate the product, which is then filtered, washed, and dried.
| Parameter | Value |
| Starting Material | 2-Amino-6-chlorobenzoic acid |
| Reagents | NaNO₂, HCl/H₂SO₄, Potassium ethyl xanthate, NaOH |
| Reaction Temperature | 0-5 °C (Diazotization) |
Step 3: Synthesis of Pyrithiobac-sodium
The final step is the condensation of 2-Chloro-6-mercaptobenzoic acid with a substituted pyrimidine, followed by salt formation.
Protocol: Condensation Reaction
-
In a reaction flask, combine 2-chloro-6-mercaptobenzoic acid, 2-chloro-4,6-dimethoxypyrimidine, an inorganic base (e.g., potassium carbonate), and a catalyst such as sodium p-toluenesulfinate in a suitable solvent like toluene and N,N-dimethylformamide.
-
Heat the mixture under reflux for several hours (e.g., 14 hours).
-
After cooling, filter the reaction mixture.
-
The filter cake is washed with the solvent and then dried.
-
Dissolve the dried solid in water and adjust the pH to 1-2 with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain Pyrithiobac-sodium.
| Parameter | Value | Reference |
| Starting Materials | 2-Chloro-6-mercaptobenzoic acid, 2-chloro-4,6-dimethoxypyrimidine | [2] |
| Reagents | Potassium carbonate, Sodium methylsulfinate | [2] |
| Solvents | Toluene, N,N-dimethylformamide | [2] |
| Reaction Temperature | Reflux | [2] |
| Reaction Time | 14 hours | [2] |
| Yield | 81.6% | [2] |
| Melting Point | 232.8-234.8 °C | [2] |
| ¹H NMR (300MHz, DMSO) | δ (ppm) = 7.56 (d, J=2.1Hz, 1H), 7.47 (dd, J=9.4, 6.5Hz, 2H), 5.42 (s, 1H), 3.81 (s, 6H) | [2] |
Mechanism of Action: AHAS Inhibition
Pyrimidine salicylic acid herbicides act by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of AHAS leads to a deficiency of these essential amino acids, which in turn halts protein synthesis and cell division, ultimately resulting in plant death.
Caption: Mechanism of action of pyrimidine salicylic acid herbicides via AHAS inhibition.
Concluding Remarks
The synthetic route from this compound provides an effective pathway to produce pyrimidine salicylic acid herbicides. The protocols outlined, based on available literature and patent information, offer a solid foundation for researchers in the agrochemical field. Further optimization of each step, particularly the diazotization and thiolation, may lead to improved overall yields and process efficiency. The high efficacy of these herbicides, due to their specific inhibition of the AHAS enzyme, underscores their importance in modern agriculture.
References
Application Notes and Protocols for the Preparation of 2-Chloro-6-aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of 2-chloro-6-aminobenzoic acid, a valuable intermediate in the pharmaceutical and agrochemical industries, from 2-chloro-6-nitrobenzoic acid. The protocols outlined below are based on established chemical literature for the reduction of aromatic nitro compounds.
Introduction
2-Chloro-6-aminobenzoic acid serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and herbicides. The efficient preparation of this compound is therefore of significant interest. The most common synthetic route involves the reduction of the nitro group of this compound. This transformation can be achieved through various methods, including catalytic hydrogenation and metal-mediated reductions. The choice of method often depends on factors such as substrate sensitivity, desired yield and purity, cost, and available equipment. This application note details two robust and widely applicable protocols for this conversion.
Chemical Reaction
The overall chemical transformation is depicted below:
Figure 1: General reaction scheme for the reduction of this compound to 2-chloro-6-aminobenzoic acid.
Experimental Protocols
Two primary methods for the reduction of this compound are presented here: Catalytic Hydrogenation and Iron-Mediated Reduction.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[1] Palladium on carbon is a commonly used catalyst for this transformation.[1]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite®)
-
Parr hydrogenation apparatus or similar pressure vessel
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a suitable pressure vessel (e.g., a Parr shaker bottle), dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol%). Caution: Palladium on carbon can be pyrophoric when dry; handle with care, preferably as a slurry or under an inert atmosphere.
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel first with an inert gas (e.g., nitrogen or argon) and then with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 30-50 psig).[2]
-
Reaction: Stir the reaction mixture vigorously at a controlled temperature (e.g., 75-90 °C) until the absorption of hydrogen ceases, indicating the completion of the reaction.[2] Reaction time can vary but is typically in the range of 2-4 hours. Monitor the reaction progress by a suitable method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-chloro-6-aminobenzoic acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a product of high purity.
Protocol 2: Reduction with Iron Powder in Acidic Medium
Reduction using iron powder in an acidic medium is a classical, cost-effective, and chemoselective method that is well-suited for substrates containing halogen substituents.[1]
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Glacial Acetic Acid or Ammonium Chloride
-
Ethanol
-
Water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Standard laboratory glassware with reflux condenser
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).
-
Reagent Addition: Add iron powder (typically 3-5 equivalents). With vigorous stirring, slowly add glacial acetic acid (1-2 equivalents). An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 70-90 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Filtration: Filter the hot reaction mixture through a pad of diatomaceous earth to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.
-
Neutralization and Extraction: Combine the filtrate and washings and remove the ethanol under reduced pressure. Add water to the residue and neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral to slightly basic. Extract the aqueous layer with ethyl acetate (3 x volume).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-6-aminobenzoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent to yield the final product. A reported yield for a similar reduction of 2-chloro-5-nitro-benzoic acid using an iron reduction medium was 67.8%.[3]
Data Presentation
The following table summarizes the key physical and spectroscopic data for the product, 2-chloro-6-aminobenzoic acid.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₆ClNO₂ | [4] |
| Molecular Weight | 171.58 g/mol | [4] |
| Appearance | Light yellow to off-white crystalline powder | [5] |
| Melting Point | 158-160 °C | [6] |
| ¹H NMR Spectrum | Consistent with the structure of 2-chloro-6-aminobenzoic acid. | [7] |
| IR Spectrum | Shows characteristic peaks for N-H, C=O, and C-Cl bonds. | [4] |
| Mass Spectrum | Confirms the molecular weight of the compound. | [4] |
| Purity (Typical) | ≥ 98% (HPLC) | [5] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the catalytic hydrogenation protocol.
Caption: Experimental workflow for the synthesis of 2-chloro-6-aminobenzoic acid via catalytic hydrogenation.
The following diagram illustrates the logical relationship of the key steps in the iron-mediated reduction protocol.
Caption: Key stages in the iron-mediated reduction of this compound.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. US3882171A - Hydrogenation of nitrobenzoic acids - Google Patents [patents.google.com]
- 3. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
- 4. 2-Amino-6-chlorobenzoic acid [webbook.nist.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Amino-6-chlorobenzoic acid | 2148-56-3 [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
Application Notes and Protocols for Condensation Reactions of 2-Chloro-6-nitrobenzoic Acid with Amines
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Furthermore, I found resources discussing troubleshooting common issues in Ullmann-type reactions, such as dehalogenation and low reactivity of aryl chlorides. I also located some spectroscopic data for related compounds, which will be useful for the characterization section.
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Introduction: Strategic Importance in Medicinal Chemistry and Materials Science
The condensation reaction of 2-chloro-6-nitrobenzoic acid with a diverse range of primary and secondary amines represents a cornerstone transformation in modern synthetic chemistry. This reaction, typically proceeding via a copper-catalyzed nucleophilic aromatic substitution (SNAr) mechanism, provides a robust and versatile route to a wide array of N-substituted 2-amino-6-nitrobenzoic acid derivatives. These products are not merely synthetic curiosities; they are pivotal intermediates in the synthesis of a multitude of high-value compounds, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] For instance, N-aryl anthranilic acids are recognized as important non-steroidal anti-inflammatory drugs (NSAIDs) and are precursors to medicinally significant acridine and quinazolinone scaffolds.[3][4]
The strategic positioning of the nitro group ortho to the amine functionality and meta to the carboxylic acid in the product molecule offers a rich tapestry of subsequent chemical manipulations. The nitro group can be readily reduced to an amine, which can then be diazotized or participate in further condensation reactions. This latent reactivity makes the products of this initial condensation reaction highly valuable building blocks for the construction of complex molecular architectures.
This technical guide provides a comprehensive overview of the theoretical underpinnings, practical execution, and common challenges associated with the condensation of this compound with amines. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to successfully implement and optimize these reactions in their own laboratories.
Theoretical Framework: Unraveling the Reaction Mechanism
The condensation of this compound with amines is a classic example of a nucleophilic aromatic substitution. The presence of the electron-withdrawing nitro group ortho to the chlorine atom is crucial for activating the aromatic ring towards nucleophilic attack.[5][6] This activation occurs through the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, via resonance.[6][7]
While the reaction can, in some cases, proceed without a catalyst, particularly with highly activated substrates and strong nucleophiles, the use of a copper catalyst is generally essential for achieving high yields and reasonable reaction times, especially with less reactive amines.[5][8] The precise mechanism of copper catalysis in Ullmann-type condensations is a subject of ongoing research, but it is generally accepted to involve the formation of a copper-amine complex, which then facilitates the displacement of the chloride. Several pathways have been proposed, including oxidative addition/reductive elimination, a radical-based mechanism, and a π-complex formation that further activates the aryl halide.[5][9]
The following diagram illustrates the generally accepted SNAr mechanism:
Caption: Simplified SNAr mechanism for the condensation reaction.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the condensation of this compound with various amines. These should be considered as starting points, and optimization may be necessary depending on the specific amine substrate.
Protocol 1: Copper-Catalyzed Condensation with an Aromatic Amine (e.g., Aniline)
This protocol is adapted from established procedures for the synthesis of N-aryl anthranilic acid derivatives.[3][10]
Materials:
-
This compound
-
Aniline (or substituted aniline)
-
Copper (I) oxide (Cu₂O)
-
Copper powder
-
Potassium carbonate (K₂CO₃), anhydrous
-
2-Ethoxyethanol
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel (e.g., round-bottom flask with reflux condenser)
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, combine this compound (1.0 eq), the aniline derivative (1.05-1.2 eq), potassium carbonate (2.0 eq), copper(I) oxide (0.04 eq), and copper powder (0.09 eq).
-
Solvent Addition: Add 2-ethoxyethanol to the reaction vessel. The volume should be sufficient to ensure good stirring of the reaction mixture.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Reaction: Heat the reaction mixture to 130 °C with vigorous stirring.[11] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from 12 to 24 hours depending on the reactivity of the aniline.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with 1M HCl to a pH of 2-3. This will protonate the product and any unreacted amine.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Copper-Catalyzed Condensation with an Aliphatic Amine
This protocol is a general procedure that can be adapted for various primary and secondary aliphatic amines.
Materials:
-
This compound
-
Aliphatic amine (e.g., benzylamine, morpholine)
-
Copper (I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vessel (e.g., sealed tube or microwave vial)
-
Magnetic stirrer and heating block or microwave reactor
Procedure:
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq), cesium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Reagent Addition: Add the aliphatic amine (2.0 eq for primary amines, 1.5 eq for secondary amines) followed by anhydrous DMF.
-
Inert Atmosphere and Sealing: Purge the vessel with an inert gas, and if using a conventional heating block, seal the vessel securely.
-
Reaction: Heat the reaction mixture to 100-120 °C. Microwave irradiation can also be employed to significantly reduce reaction times.[12][13] Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous mixture with 1M HCl to a pH of 2-3.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: A Comparative Overview
The choice of reaction conditions can significantly impact the yield of the desired N-substituted 2-amino-6-nitrobenzoic acid. The following table provides a summary of typical reaction parameters for different classes of amines.
| Amine Type | Typical Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Ammonia | Cu₂O, Cu powder | Cs₂CO₃ | DMF/H₂O | 90-100 | 70-85[1] |
| Aromatic (Anilines) | Cu₂O, Cu powder | K₂CO₃ | 2-Ethoxyethanol | 130 | 60-99[3][10] |
| Aliphatic (Primary) | CuI | Cs₂CO₃ | DMF | 100-120 | 50-80 |
| Aliphatic (Secondary) | CuI | K₃PO₄ | Dioxane | 110-130 | 45-75 |
Troubleshooting and Optimization: Navigating Common Challenges
Even with established protocols, challenges can arise. The following section addresses common issues and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Optimization Strategies |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Sterically hindered amine- Less reactive aryl halide (chloride vs. bromide/iodide) | - Use freshly purchased or properly stored copper catalyst.- Gradually increase the reaction temperature in 10 °C increments.- For hindered amines, consider using a ligand such as 1,10-phenanthroline or an amino acid (e.g., L-proline) to enhance catalyst activity.[14][15]- If using this compound is not critical, consider the more reactive 2-bromo or 2-iodo analogue. |
| Dehalogenation of Starting Material | - Presence of protic impurities (e.g., water)- Hydrogen donation from the solvent or amine | - Ensure all reagents and solvents are anhydrous.[16]- Conduct the reaction under a strictly inert atmosphere (e.g., argon).- Screen alternative solvents that are less prone to hydrogen donation. |
| Formation of Side Products | - High reaction temperature leading to decomposition- Reaction with the carboxylic acid group | - Lower the reaction temperature.- The carboxylic acid is generally unreactive under these conditions, but if esterification is observed with an alcohol solvent, switch to an aprotic solvent like DMF or dioxane. |
| Difficult Purification | - Incomplete reaction- Similar polarity of product and starting materials | - Ensure the reaction goes to completion by monitoring with TLC or LC-MS.- Optimize the mobile phase for column chromatography to achieve better separation. Recrystallization can also be an effective purification method. |
Visualization of the Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and purification of N-substituted 2-amino-6-nitrobenzoic acids.
Caption: General experimental workflow for the synthesis and characterization.
Characterization of Products
The successful synthesis of N-substituted 2-amino-6-nitrobenzoic acids should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the product. Key signals to look for in ¹H NMR include the disappearance of the amine N-H protons (if a primary amine was used) and the appearance of new signals corresponding to the substituted group, as well as shifts in the aromatic proton signals.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H bond (if a secondary amine product is formed), the carboxylic acid O-H and C=O stretches, and the symmetric and asymmetric stretches of the nitro group.
While a comprehensive library of spectroscopic data for all possible derivatives is beyond the scope of this guide, several resources provide data for related compounds that can serve as a useful reference.[17][18][19][20]
Conclusion
The condensation of this compound with amines is a powerful and adaptable synthetic tool. A thorough understanding of the underlying mechanism, careful execution of the experimental protocol, and a systematic approach to troubleshooting are key to achieving successful outcomes. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the vast synthetic potential of this important reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants [mdpi.com]
- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis, DFT calculations and spectral studies of the interaction of 2-chlorobenzoic acid with some amines in the presence of copper nanoparticles [orgchemres.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
- 12. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Application Notes & Protocols: Esterification of 2-Chloro-6-nitrobenzoic Acid
Abstract: This document provides a detailed technical guide for the esterification of 2-chloro-6-nitrobenzoic acid, a sterically hindered substrate of significant interest in pharmaceutical and agrochemical synthesis. Due to the pronounced steric hindrance imposed by the ortho-substituents, traditional esterification methods are often inefficient. This guide explores the underlying chemical principles and provides validated, step-by-step protocols for three effective methodologies: modified Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction. The rationale behind procedural steps, catalyst selection, and reaction work-up is explained to empower researchers to successfully synthesize target esters with high purity and yield.
Introduction: The Challenge of Steric Hindrance
This compound is a valuable building block in organic synthesis, serving as a precursor for various biologically active molecules, including potential anti-viral and anti-cancer agents.[1] The ester derivatives of this acid are crucial intermediates, often synthesized to modulate lipophilicity, improve cell membrane permeability, or act as prodrugs that are later hydrolyzed by cellular esterases to release the active acidic compound.[2]
The primary challenge in the esterification of this molecule lies in its structure. The carboxylic acid group is flanked by two bulky ortho-substituents: a chlorine atom and a nitro group. This arrangement creates significant steric hindrance, which shields the electrophilic carbonyl carbon from the nucleophilic attack of an alcohol. Consequently, standard acid-catalyzed esterification reactions are often sluggish and result in low yields.[3][4] Overcoming this steric barrier requires specialized strategies that enhance the electrophilicity of the carboxylic acid or employ alternative activation pathways.
Strategic Approaches to Esterification
Three primary strategies have proven effective for the esterification of sterically hindered benzoic acids. The choice of method depends on the scale of the reaction, the sensitivity of the substrates to acidic or basic conditions, and the desired purity of the final product.
-
Fischer-Speier Esterification: This classic method relies on a strong acid catalyst in an excess of the alcohol, which also serves as the solvent.[4][5] To overcome steric hindrance, forcing conditions such as high temperatures and prolonged reaction times are necessary. The reaction is an equilibrium process, and the removal of water is critical to drive the reaction towards the ester product.
-
Steglich Esterification: A much milder approach that utilizes a carbodiimide coupling agent (e.g., DCC or EDC) to activate the carboxylic acid.[6][7] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for efficiently esterifying sterically hindered substrates.[8][9] This method is performed at or below room temperature and avoids the use of strong acids.[6]
-
Mitsunobu Reaction: This powerful and versatile reaction facilitates the esterification of alcohols under neutral conditions using a combination of a phosphine (typically triphenylphosphine) and an azodicarboxylate (such as DEAD or DIAD).[10] It is particularly effective for challenging substrates where other methods fail and proceeds through a different mechanistic pathway that avoids direct nucleophilic attack on the unactivated carboxyl group.[11][12]
The following sections provide detailed protocols for each of these methods, tailored specifically for this compound.
Experimental Protocols & Methodologies
Method 1: Fischer-Speier Esterification (For Simple, Unhindered Alcohols)
This method is most suitable for producing simple esters (e.g., methyl or ethyl esters) where the alcohol can be used in large excess as the solvent.
Protocol: Synthesis of Methyl 2-Chloro-6-nitrobenzoate
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Solvent and Catalyst Addition: Add a large excess of methanol (e.g., 20-40 eq, serving as the solvent). Carefully add concentrated sulfuric acid (H₂SO₄) dropwise as the catalyst (0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the excess acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure methyl 2-chloro-6-nitrobenzoate.
Causality and Rationale: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid.[13][14] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol, thereby overcoming the inherent steric hindrance.[15] Using the alcohol as a solvent and removing the water byproduct (e.g., through azeotropic distillation if using a different solvent) shifts the equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.[5][13]
Caption: Key steps of the Fischer-Esterification mechanism.
Method 2: Steglich Esterification (Mild Conditions for Hindered Substrates)
This is the preferred method for more complex or acid-sensitive alcohols and provides excellent yields under mild conditions.
Protocol: Synthesis of an Exemplary Ester of this compound
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired alcohol (1.1-1.5 eq), and 4-dimethylaminopyridine (DMAP, 0.1-0.2 eq).
-
Solvent Addition: Dissolve the components in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Coupling Agent Addition: Cool the mixture to 0°C in an ice bath. Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) in the same anhydrous solvent dropwise over 15-20 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Work-up and Purification:
-
If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter the reaction mixture through a pad of Celite to remove the DCU.[6]
-
If EDC was used, the urea byproduct is water-soluble and can be removed during the aqueous work-up.
-
Dilute the filtrate (or the entire reaction mixture if EDC was used) with the organic solvent. Wash sequentially with dilute HCl (e.g., 1M), saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude ester by column chromatography on silica gel.
Causality and Rationale: The Steglich esterification avoids harsh conditions by activating the carboxylic acid. DCC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate.[8] While this intermediate can be attacked by the alcohol, the reaction is slow for hindered substrates. DMAP, being a superior nucleophile, intercepts the O-acylisourea to form a reactive N-acylpyridinium salt.[8] This "active ester" is highly electrophilic and not sterically shielded, allowing for rapid and efficient attack by the alcohol to form the final ester product.[8]
Caption: Simplified mechanism of the DMAP-catalyzed Steglich esterification.
Method 3: Mitsunobu Reaction (For Highly Challenging Esterifications)
This reaction is exceptionally reliable for difficult esterifications, proceeding under very mild and neutral conditions.
Protocol: Synthesis of an Exemplary Ester of this compound
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.2 eq), the desired alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution. The order of addition can be critical; if this procedure fails, pre-mixing the PPh₃ and DIAD/DEAD before adding the alcohol and then the acid may yield better results.[10]
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 6-18 hours. Monitor the reaction by TLC.
-
Work-up and Concentration: Once the reaction is complete, remove the THF under reduced pressure.
-
Purification: The primary challenge in the Mitsunobu reaction is the removal of the triphenylphosphine oxide (TPPO) and hydrazine byproducts.
-
Direct purification via column chromatography on silica gel is the most common method.
-
Alternatively, the crude residue can be dissolved in a minimal amount of dichloromethane and diethyl ether can be added to precipitate out the TPPO, which can then be removed by filtration.
-
Causality and Rationale: The Mitsunobu reaction does not activate the carboxylic acid directly. Instead, the alcohol is converted into a good leaving group.[10] The PPh₃ and DIAD react to form a betaine, which is protonated by the carboxylic acid. The resulting carboxylate anion then acts as the nucleophile in an Sₙ2 reaction, attacking the alcohol's carbon atom and displacing an activated PPh₃-alkoxyphosphonium salt intermediate.[16] This unique mechanism bypasses the need for the alcohol to attack the sterically hindered carbonyl carbon directly.
Comparative Summary of Methods
| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
| Conditions | Harsh (Strong Acid, Heat) | Mild (Room Temp, Neutral pH)[6][9] | Mild (0°C to Room Temp, Neutral)[11] |
| Catalyst/Reagents | H₂SO₄, p-TsOH | DCC/EDC, DMAP[8] | PPh₃, DIAD/DEAD[10] |
| Key Byproducts | Water | Dicyclohexylurea (DCU)[6] | Triphenylphosphine Oxide, Hydrazine |
| Advantages | Inexpensive, suitable for large scale with simple alcohols. | High yields, wide substrate scope, mild conditions.[8] | Highly effective for hindered substrates, neutral conditions.[12] |
| Disadvantages | Low yields for hindered acids, harsh conditions, requires excess alcohol.[3] | Stoichiometric coupling agent needed, DCU removal can be tedious. | Expensive reagents, byproduct removal can be challenging. |
General Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of esters.
References
- 1. Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.kuleuven.be [chem.kuleuven.be]
Application Notes: Nucleophilic Aromatic Substitution Reactions of 2-Chloro-6-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-nitrobenzoic acid is a valuable aromatic intermediate in organic synthesis, primarily utilized in the development of pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its chemical structure is primed for nucleophilic aromatic substitution (SNAr), a powerful reaction for constructing complex molecular architectures. The presence of a strong electron-withdrawing nitro group (-NO₂) positioned ortho to the chlorine atom significantly activates the aromatic ring for nucleophilic attack.[4] This activation facilitates the displacement of the chloride leaving group by a wide range of nucleophiles, making it a key building block in synthetic chemistry.[2][5] These application notes provide an overview of the reaction mechanism, key applications, and detailed protocols for conducting nucleophilic substitution reactions with this versatile substrate.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The substitution of the chlorine atom on the this compound ring proceeds via a two-step addition-elimination mechanism, characteristic of SNAr reactions.[5][6]
-
Nucleophilic Attack : The reaction is initiated by the attack of a nucleophile on the carbon atom bonded to the chlorine. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6]
-
Stabilization : The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and is effectively stabilized by the potent electron-withdrawing nitro group at the ortho position.[7][8]
-
Elimination : The aromaticity of the ring is restored through the elimination of the chloride ion, yielding the final substituted product.[5]
Caption: The addition-elimination pathway for SNAr reactions.
Applications in Synthesis
A primary application of nucleophilic substitution on this compound is the synthesis of 2-amino-6-nitrobenzoic acid . This compound is a critical intermediate in the production of pesticides, particularly pyrimidine salicylic acid herbicides, as well as various pharmaceutical and imaging materials.[1][9] The reaction typically involves the displacement of the chlorine atom by an amino group, using ammonia or an ammonia equivalent as the nucleophile.
Experimental Protocols
The following protocols provide detailed methodologies for the nucleophilic substitution of this compound.
Protocol 1: Catalytic Amination of this compound
This protocol describes the synthesis of 2-amino-6-nitrobenzoic acid using a cuprous catalyst, which allows for milder reaction conditions compared to traditional high-pressure methods.[10]
Materials:
-
This compound (1.0 eq)
-
Ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent)
-
Cuprous catalyst (e.g., cuprous oxide, cuprous iodide)
-
Organic Solvent (e.g., DMF, NMP, DMSO, ethanol)[10]
-
Hydrochloric acid (for acidification)
-
Deionized water
Procedure:
-
To a suitable reaction vessel, add this compound, the organic solvent, and the cuprous catalyst.
-
Add the ammonia source to the mixture.
-
Seal the vessel (if necessary) and heat the reaction mixture with stirring. The optimal temperature will depend on the solvent and catalyst but is typically in the range of 80-150°C.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
Pour the filtrate into ice-cold water and stir.
-
Acidify the aqueous solution with hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water to remove impurities.
-
Dry the product under vacuum to yield 2-amino-6-nitrobenzoic acid.
Protocol 2: Generalized Reaction with Amine Nucleophiles
This generalized protocol is adapted from methodologies for similar activated aryl halides and can be used as a starting point for reactions with various primary or secondary amines.[6]
Materials:
-
This compound (1.0 eq)
-
Desired amine nucleophile (1.2 - 2.0 eq)
-
Base (e.g., K₂CO₃, Et₃N) (1.5 - 2.0 eq)
-
Solvent (e.g., DMSO, DMF, NMP)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
1 M HCl
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen solvent.
-
Add the amine nucleophile and the base to the solution.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) to 80-120°C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).[6]
-
Once complete, cool the reaction mixture to room temperature and pour it into ice-cold water.[6]
-
Acidify with 1 M HCl to a pH of 2-3 to ensure the product is protonated.
-
Extract the product with an appropriate organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Data Summary
The following table summarizes representative reaction conditions and outcomes for the amination of 2-halo-6-nitrobenzoic acids.
| Nucleophile | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| Ammonia | Cuprous Catalyst / Organic Solvent | Mild temperature and pressure | 88% | [10] |
| Conc. Ammonia | Metallic Copper | High temperature and pressure | Not specified | [9] |
Note: Yields are highly dependent on the specific nucleophile, solvent, catalyst, and reaction conditions employed.
Experimental Workflow Visualization
The logical flow for a typical nucleophilic substitution experiment involving this compound is outlined below.
Caption: A standard workflow for synthesis and purification.
References
- 1. Page loading... [guidechem.com]
- 2. This compound [myskinrecipes.com]
- 3. Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google Patents [patents.google.com]
- 10. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents [patents.google.com]
Metal Complexation with 2-Chloro-6-nitrobenzoic Acid: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential metal complexation of 2-chloro-6-nitrobenzoic acid and its applications, particularly in the realm of drug development. While direct studies on the metal complexes of this compound are limited, this document leverages findings from closely related isomers, such as 3-chloro-2-nitrobenzoic acid and 4-chloro-3-nitrobenzoic acid, to provide robust protocols and insights into the synthesis, characterization, and potential biological evaluation of these compounds.
Introduction to this compound and its Metal Complexation Potential
This compound is an organic compound that serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a carboxylic acid group, a nitro group, and a chlorine atom on the benzene ring, suggests a strong potential for coordinating with metal ions. The carboxylate group can act as a primary binding site, while the nitro and chloro substituents can influence the electronic properties and steric hindrance of the ligand, thereby affecting the geometry and stability of the resulting metal complexes.
Coordination of this compound to metal centers can lead to the formation of novel compounds with enhanced therapeutic properties.[3][4] Metal complexes often exhibit different biological activities compared to the free ligands, including enhanced anticancer and antimicrobial effects.[5][6][7] This is attributed to factors such as changes in lipophilicity, interaction with biological macromolecules like DNA and proteins, and the generation of reactive oxygen species.[5][8]
Synthesis of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through various methods, with the choice of solvent and reaction conditions playing a crucial role in the outcome. Based on successful syntheses with related isomers, a general protocol can be proposed.
Protocol 1: General Synthesis of a Transition Metal Complex with this compound
This protocol is adapted from the synthesis of copper(II) complexes with 4-chloro-3-nitrobenzoic acid.[8]
Materials:
-
This compound
-
A metal salt (e.g., copper(II) nitrate trihydrate, cobalt(II) chloride hexahydrate, nickel(II) sulfate hexahydrate)
-
Methanol (absolute)
-
Deionized water
-
Optional: A secondary ligand (e.g., 1,10-phenanthroline, 2,2'-bipyridine)
-
Magnetic stirrer and hotplate
-
Beakers and flasks
-
Filtration apparatus
Procedure:
-
Ligand Preparation: Dissolve a specific molar amount of this compound in absolute methanol. If a secondary ligand is used, add it to this solution in the desired stoichiometric ratio.
-
Metal Salt Solution: In a separate beaker, dissolve the chosen metal salt in methanol or a methanol/water mixture.
-
Reaction: Slowly add the metal salt solution dropwise to the ligand solution while stirring continuously at room temperature.
-
Stirring: Continue stirring the reaction mixture for a defined period (e.g., 30 minutes to several hours) to ensure complete reaction.
-
Crystallization: Allow the resulting solution to stand undisturbed at room temperature for slow evaporation. Well-formed crystals are expected to appear after several days.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of cold methanol, and air dry.
Diagram: Experimental Workflow for Metal Complex Synthesis
Caption: A generalized workflow for the synthesis of metal complexes with this compound.
Characterization of Metal Complexes
Thorough characterization is essential to confirm the formation of the desired complex and to elucidate its structural and physicochemical properties.
Table 1: Spectroscopic and Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations |
| Infrared (IR) Spectroscopy | To identify the coordination mode of the carboxylate group and confirm the presence of other functional groups. | The disappearance of the C=O stretching band of the carboxylic acid (around 1700 cm⁻¹) and the appearance of asymmetric and symmetric stretching bands of the carboxylate group (COO⁻) at lower wavenumbers, indicating coordination to the metal ion.[9] |
| UV-Visible Spectroscopy | To study the electronic transitions and coordination geometry around the metal center. | d-d transitions for transition metal complexes in the visible region, providing information about the coordination environment. |
| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry. | For related copper(II) complexes, hexacoordinated geometries have been observed, with oxygen atoms from the carboxylate groups and nitrogen atoms from secondary ligands coordinating to the metal center.[8] |
| Elemental Analysis (C, H, N) | To determine the empirical formula of the complex and confirm its purity. | The experimental percentages of C, H, and N should match the calculated values for the proposed formula of the complex. |
| Thermogravimetric Analysis (TGA) | To study the thermal stability of the complex and identify the presence of solvent molecules. | Stepwise weight loss corresponding to the removal of coordinated or lattice water molecules, followed by the decomposition of the organic ligand at higher temperatures.[9] |
Potential Applications in Drug Development
Metal complexes of nitrobenzoic acid derivatives have shown significant promise as therapeutic agents, particularly in anticancer and antibacterial applications.[3][4]
Anticancer Activity
Complexes of copper(II) with substituted nitrobenzoic acids have demonstrated significant cytotoxicity against various cancer cell lines.[3][8] The proposed mechanism often involves the interaction of the complex with DNA, leading to the inhibition of DNA replication and protein synthesis, ultimately inducing apoptosis.[8]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general procedure to evaluate the anticancer activity of the synthesized metal complexes.
Materials:
-
Cancer cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized metal complex stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of the synthesized metal complex and a positive control (e.g., cisplatin) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).
Diagram: Logical Workflow for Anticancer Drug Screening
Caption: A logical workflow for the screening of metal complexes as potential anticancer agents.
Antibacterial Activity
Coordination polymers based on nitrobenzoic acid derivatives have also been investigated for their antibacterial properties.[3] The formation of coordination complexes can enhance the antibacterial efficacy of the parent organic acid.
Protocol 3: Antibacterial Susceptibility Testing (Agar Disc Diffusion Method)
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar plates
-
Sterile paper discs
-
Synthesized metal complex solutions of varying concentrations
-
Positive control (standard antibiotic) and negative control (solvent)
-
Incubator
Procedure:
-
Bacterial Culture Preparation: Prepare a standardized inoculum of the test bacteria.
-
Inoculation: Spread the bacterial suspension evenly onto the surface of the nutrient agar plates.
-
Disc Application: Impregnate sterile paper discs with known concentrations of the metal complex solution, positive control, and negative control, and place them on the agar surface.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited).
-
Interpretation: A larger zone of inhibition indicates greater antibacterial activity.
Quantitative Data Summary
Table 2: Representative Quantitative Data for a Copper(II) Complex with a Chloro-nitrobenzoic Acid Derivative
| Parameter | Value | Method |
| DNA Binding Constant (Kb) | 1.2 x 10⁵ M⁻¹ | UV-Visible Titration |
| HSA Binding Constant (Ka) | 3.4 x 10⁴ M⁻¹ | Fluorescence Spectroscopy |
| IC₅₀ (HepG2 cells) | 15.7 µM | MTT Assay |
Data for [Cu(4-chloro-3-nitrobenzoate)₂(phen)] complex.[8]
Conclusion
This compound presents a promising scaffold for the development of novel metal-based therapeutic agents. The protocols and data presented in these application notes, derived from closely related compounds, provide a solid foundation for researchers and drug development professionals to explore the synthesis, characterization, and biological evaluation of its metal complexes. Further investigation into the coordination chemistry of this compound is warranted to unlock its full potential in the design of new and effective therapeutic agents.
References
- 1. This compound [myskinrecipes.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
Application Notes and Protocols: Synthesis of Laquinimod from 2-Chloro-6-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laquinimod is an orally active immunomodulatory compound that has been investigated for the treatment of multiple sclerosis and other autoimmune diseases. Its synthesis involves the construction of a quinoline-3-carboxamide core. This document outlines a synthetic route to laquinimod starting from 2-chloro-6-nitrobenzoic acid. The protocol is based on established chemical transformations, including the reduction of an aromatic nitro group, formation of an isatoic anhydride, and subsequent construction of the quinoline ring system followed by amidation.
Overall Synthetic Pathway
The synthesis of laquinimod from this compound can be conceptualized as a multi-step process. The initial step involves the reduction of the nitro group to an amine, yielding 2-amino-6-chlorobenzoic acid. This intermediate is then cyclized to form 5-chloroisatoic anhydride, which is subsequently N-methylated. The resulting compound undergoes condensation with an appropriate malonate derivative to construct the quinoline core. The final step is an amidation reaction to introduce the N-ethyl-N-phenylamino group, affording laquinimod.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-nitrobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of 2-Chloro-6-nitrobenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the oxidation of 2-chloro-6-nitrotoluene.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Suboptimal reaction temperature; Insufficient oxidant; Poor quality of starting material. | - Ensure the reaction goes to completion by monitoring with TLC or HPLC.- Optimize the reaction temperature. For potassium permanganate oxidation, heating at 100°C is reported.[1]- Use a slight excess of the oxidizing agent. For instance, a protocol using potassium permanganate suggests adding an additional amount after a certain reaction time.[1]- Ensure the purity of 2-chloro-6-nitrotoluene. |
| Formation of Side Products | Over-oxidation leading to degradation; Side-chain chlorination if using certain chlorinating agents in related syntheses; Formation of isomeric byproducts during nitration of precursors. | - Carefully control the reaction temperature and the rate of addition of the oxidant.- If synthesizing the precursor 2-chloro-6-nitrotoluene, ensure controlled nitration conditions to minimize isomer formation. |
| Difficult Product Isolation | Product is soluble in the reaction mixture; Incomplete precipitation. | - After oxidation with potassium permanganate, the product is in the form of its potassium salt. Acidification with a strong acid like hydrochloric acid is necessary to precipitate the carboxylic acid.[1]- Ensure the pH is sufficiently low to cause complete precipitation.- The crude product can be purified by recrystallization. |
| Reaction Stalls | Deactivation of the catalyst (if used); Insufficient mixing in a heterogeneous mixture. | - For reactions involving a solid oxidant like potassium permanganate in an aqueous solution, vigorous stirring is crucial to ensure proper mixing.- If a catalyst is used, ensure it is not poisoned by impurities in the starting materials or solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently cited method for the synthesis of this compound is the oxidation of 2-chloro-6-nitrotoluene.[2] Common oxidizing agents for this transformation include potassium permanganate[1] and nitric acid under pressure.[2]
Q2: Can you provide a general experimental protocol for the oxidation of 2-chloro-6-nitrotoluene using potassium permanganate?
A2: Yes, a representative protocol is as follows:
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A mixture of 2-chloro-6-nitrotoluene, potassium permanganate, and an aqueous solution of potassium hydroxide is heated. A published procedure specifies heating at 100°C for several hours.[1]
-
After the initial heating period, an additional portion of potassium permanganate may be added to drive the reaction to completion, followed by further heating.[1]
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Any unreacted 2-chloro-6-nitrotoluene can be removed by steam distillation.[1]
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The hot solution is filtered to remove manganese dioxide, and the filtrate is concentrated by evaporation.[1]
-
The concentrated solution is then acidified with hydrochloric acid to precipitate the this compound.[1]
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The precipitate is filtered, washed, and dried.[1]
Q3: Are there alternative synthesis routes to this compound?
A3: While the oxidation of 2-chloro-6-nitrotoluene is prevalent, other strategies in organic synthesis could potentially be adapted. For instance, the Sandmeyer reaction is a powerful method for converting an aryl amine to an aryl halide.[3][4][5] A hypothetical route could involve the diazotization of 2-amino-6-nitrobenzoic acid followed by a copper(I) chloride-mediated substitution. However, specific examples for the synthesis of this compound via this method are not prominently featured in the provided search results.
Q4: What are some of the key safety precautions to consider during this synthesis?
A4: Working with nitrated aromatic compounds and strong oxidizing agents requires significant safety measures.
-
Nitric acid and sulfuric acid are highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Potassium permanganate is a strong oxidizer and can form explosive mixtures with organic materials.
-
2-chloro-6-nitrotoluene is a toxic and volatile organic compound.[6] Handle it in a fume hood and avoid inhalation or skin contact.
-
The oxidation reaction can be exothermic. Maintain careful control over the reaction temperature and the rate of addition of reagents to prevent runaways.
Experimental Data Summary
The following table summarizes data from a representative synthesis protocol for this compound.
| Parameter | Value | Reference |
| Starting Material | 2-chloro-6-nitrotoluene | [1] |
| Oxidant | Potassium permanganate | [1] |
| Solvent | Aqueous potassium hydroxide | [1] |
| Reaction Temperature | 100°C | [1] |
| Reaction Time | ~11 hours (8.5 hours + 2.5 hours) | [1] |
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the oxidation of 2-chloro-6-nitrotoluene.
Caption: Workflow for the synthesis of this compound.
The following diagram illustrates a logical troubleshooting flow for low yield issues.
Caption: Troubleshooting flowchart for low yield in the synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. 2-Chloro-6-nitrotoluene | C7H6ClNO2 | CID 6740 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Chloro-6-nitrobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chloro-6-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most prevalent and effective methods for purifying crude this compound are recrystallization and acid-base extraction. The choice of method depends on the nature and quantity of the impurities present.
Q2: What are the likely impurities in a crude sample of this compound?
A2: The primary impurity is often the unreacted starting material, 2-chloro-6-nitrotoluene, from its synthesis via oxidation.[1] Other potential impurities can include byproducts from the oxidation reaction or other isomers formed during nitration steps in related syntheses.[2]
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room or cold temperatures. For substituted benzoic acids like this compound, polar solvents are often a good choice. Ethanol, or a mixture of ethanol and water, is a commonly recommended solvent system for nitro-substituted benzoic acids.[3][4] It is always best to perform small-scale solvent screening tests to determine the optimal solvent or solvent mixture for your specific crude material.
Q4: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A4: A low and broad melting point range is a strong indicator of the presence of impurities. Pure crystalline solids typically have a sharp and well-defined melting point. Further purification steps, such as a second recrystallization or an alternative purification method like acid-base extraction, may be necessary.
Q5: Can I use column chromatography to purify this compound?
A5: While recrystallization and acid-base extraction are generally the preferred methods for purifying acidic compounds, column chromatography can be employed. However, it can be more complex due to the acidic nature of the compound, which may lead to tailing on standard silica gel. A mobile phase containing a small amount of acetic or formic acid can help to mitigate this issue.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Crystals | - The chosen solvent is too good at room temperature.- Too much solvent was used during dissolution.- The cooling process was too rapid. | - Select a solvent in which the compound has lower solubility at room temperature.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Product "Oils Out" Instead of Crystallizing | - The boiling point of the solvent is higher than the melting point of the impure solid.- The solution is highly supersaturated. | - Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and allow it to cool slowly.- Add slightly more solvent to the hot solution to reduce the saturation level. |
| Crystals Do Not Form Upon Cooling | - The solution is not sufficiently saturated.- The solution is supersaturated but requires nucleation. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Try scratching the inside of the flask with a glass rod at the surface of the solution to induce crystallization.- Add a "seed crystal" of pure this compound to the cooled solution. |
| Product is Discolored | - Presence of colored impurities. | - During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. |
| Persistent Impurity (e.g., 2-chloro-6-nitrotoluene) | - The impurity has similar solubility characteristics to the product in the chosen solvent. | - Consider using a different recrystallization solvent or a solvent pair.- Employ an alternative purification method such as acid-base extraction to separate the acidic product from the neutral impurity. |
Experimental Protocols
Recrystallization Protocol (Adapted for this compound)
This protocol is a general guideline and may require optimization based on the purity of the starting material.
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Solvent Selection: Based on preliminary tests, select a suitable solvent. An ethanol/water mixture is a good starting point.
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for 5-10 minutes.
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Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, perform a hot filtration using a pre-heated funnel to remove them.
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Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes slightly cloudy, indicating saturation. Reheat the solution until it becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Acid-Base Extraction Protocol
This method is particularly effective for separating the acidic this compound from neutral impurities like 2-chloro-6-nitrotoluene.
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Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.
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Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate. Shake the funnel vigorously, venting frequently to release any pressure buildup.
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Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous layer (usually the bottom layer), while neutral impurities will remain in the organic layer.
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Isolation of Impurities: Drain the aqueous layer. The organic layer can be washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent evaporated to isolate the neutral impurities.
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Regeneration of Acid: Cool the aqueous layer in an ice bath and acidify it by slowly adding a strong acid, such as hydrochloric acid, until the solution is acidic (test with pH paper). This compound will precipitate out of the solution.
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Collection and Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Data Presentation
Solubility of Structurally Similar Nitrobenzoic Acids in Various Solvents
| Solvent | Benzoic Acid Solubility (mol/L) | 3-Nitrobenzoic Acid Solubility (mol/L) | 3,5-Dinitrobenzoic Acid Solubility (mol/L) |
| Methanol | High | High | Moderate |
| Ethanol | High | High | Moderate |
| Acetonitrile | Moderate | Moderate | Low |
| Ethyl Acetate | Moderate | Moderate | Low |
| Dichloromethane | Low | Low | Very Low |
| Toluene | Low | Very Low | Very Low |
| Water | Very Low | Very Low | Very Low |
Note: This data is for guidance only and was determined over a temperature range of 273.15 K to 323.15 K.[5] Actual solubility of this compound will vary.
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Logical workflow for the purification of this compound using acid-base extraction.
References
Technical Support Center: Synthesis of 2-Chloro-6-nitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main laboratory and industrial scale synthesis methods for this compound are:
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Oxidation of 2-chloro-6-nitrotoluene: This method involves the oxidation of the methyl group of 2-chloro-6-nitrotoluene to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid under pressure.[1][2]
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Nitration of 2-chlorobenzoic acid: This route involves the direct nitration of 2-chlorobenzoic acid using a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.[1]
A less common alternative involves a Sandmeyer-type reaction from a corresponding amino precursor.
Q2: What are the most common side reactions I should be aware of?
A2: The most prevalent side reactions depend on the chosen synthetic route:
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For the oxidation of 2-chloro-6-nitrotoluene: The primary issue is often incomplete oxidation , leading to the contamination of the final product with the starting material.
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For the nitration of 2-chlorobenzoic acid: The main side reactions are the formation of isomeric byproducts , primarily 2-chloro-3-nitrobenzoic acid, and to a lesser extent, dinitrated products like 2-chloro-3,5-dinitrobenzoic acid.
-
For both routes: Under high-temperature conditions, decarboxylation of the product can occur, leading to the formation of 1-chloro-3-nitrobenzene.
Q3: How can I purify the final product?
A3: Purification strategies depend on the impurities present.
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To remove unreacted 2-chloro-6-nitrotoluene: Steam distillation can be employed to remove the more volatile starting material.[2] Recrystallization from a suitable solvent is also effective.
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To separate isomeric byproducts: Fractional crystallization can be challenging. A more effective method is to use differences in acidity. One patented method involves dissolving the crude product in an alkaline solution followed by controlled acid precipitation to selectively crystallize the desired isomer. Chromatographic methods like HPLC can also be used for separation and analysis.
-
To remove dinitrated byproducts: These are generally less soluble and can often be removed by recrystallization.
Troubleshooting Guides
Route 1: Oxidation of 2-Chloro-6-nitrotoluene
Problem 1: Low yield of this compound and presence of starting material in the final product.
-
Question: My final product is contaminated with a significant amount of unreacted 2-chloro-6-nitrotoluene. How can I improve the conversion?
-
Answer: Incomplete oxidation is a common issue in this synthesis. Here are several factors to consider:
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Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature. A typical procedure involves heating with potassium permanganate at 100°C for several hours.[2]
-
Oxidant-to-Substrate Ratio: An insufficient amount of the oxidizing agent will lead to incomplete conversion. It is common to use a molar excess of potassium permanganate. In some protocols, an initial amount of permanganate is added, and after a period of heating, a second portion is added to drive the reaction to completion.[2]
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Mixing: Ensure vigorous stirring throughout the reaction to maintain proper contact between the sparingly soluble organic substrate and the aqueous oxidant.
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Particle Size of Oxidant: If using a solid oxidant like KMnO₄, a finer powder will have a larger surface area and may react more efficiently.
-
Problem 2: Foaming or vigorous gas evolution during the reaction.
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Question: I observed excessive foaming and gas evolution during the permanganate oxidation. Is this normal, and what can I do to control it?
-
Answer: While some gas evolution (carbon dioxide from over-oxidation) can occur, excessive or uncontrolled gas release can indicate undesirable side reactions.
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Rate of Reagent Addition: Adding the oxidizing agent too quickly, especially at elevated temperatures, can lead to a rapid, exothermic reaction and significant gas evolution. A controlled, portion-wise, or slow continuous addition of the oxidant is recommended.
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Temperature Control: Maintain a steady reaction temperature. Runaway temperatures can accelerate side reactions and decomposition.
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Purity of Starting Material: Impurities in the 2-chloro-6-nitrotoluene could be more susceptible to oxidation, leading to gas evolution. Ensure the purity of your starting material.
-
Route 2: Nitration of 2-Chlorobenzoic Acid
Problem 1: My final product contains a significant amount of the 2-chloro-3-nitrobenzoic acid isomer.
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Question: How can I minimize the formation of the undesired 3-nitro isomer during the nitration of 2-chlorobenzoic acid?
-
Answer: The formation of isomeric byproducts is a classic challenge in electrophilic aromatic substitution. The chloro and carboxylic acid groups have competing directing effects. To favor the formation of the 6-nitro isomer:
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Temperature Control: This is the most critical parameter. Lowering the reaction temperature significantly favors the formation of the desired isomer. Nitration should ideally be carried out at low temperatures, for instance, between 0°C and 5°C.
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Rate of Nitrating Agent Addition: A slow, dropwise addition of the nitrating mixture to the solution of 2-chlorobenzoic acid in sulfuric acid allows for better temperature control and can improve selectivity.
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Concentration of Acids: The ratio and concentration of nitric and sulfuric acid can influence the isomer distribution. Following a well-established protocol is crucial.
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Problem 2: I have identified dinitrated byproducts in my product.
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Question: How can I prevent the formation of 2-chloro-3,5-dinitrobenzoic acid?
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Answer: Dinitration occurs when the reaction conditions are too harsh. To avoid this:
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Stoichiometry of Nitric Acid: Use a controlled amount of nitric acid, typically a slight excess. A large excess will promote dinitration.
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Reaction Time: Do not prolong the reaction unnecessarily after the starting material has been consumed. Monitor the reaction progress by a suitable method like TLC or HPLC.
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Temperature: As with isomer control, lower temperatures will disfavor the second nitration step, which requires more forcing conditions.
-
General Troubleshooting
Problem: My final product is a dark, discolored solid.
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Question: The isolated this compound is not the expected white to pale yellow crystalline solid. What could be the cause?
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Answer: Discoloration can be due to several factors:
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Residual Manganese Dioxide: In the permanganate oxidation route, fine particles of manganese dioxide (MnO₂) can be difficult to filter. Ensure thorough filtration, and consider using a filter aid like Celite. Washing the filter cake with hot water is also important.[2]
-
Nitrated Impurities: In the nitration route, various colored nitrated byproducts can form, especially if the reaction temperature is not well-controlled.
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Degradation: Overheating during reaction or workup can lead to product degradation and the formation of colored impurities.
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Purification: A final recrystallization step is often necessary to obtain a high-purity, properly colored product.
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Problem: I suspect my product is decarboxylating during workup or storage.
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Question: I am concerned about the thermal stability of my product. At what point does decarboxylation become a significant issue?
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Answer: Nitrobenzoic acids can undergo thermal decomposition at elevated temperatures.[3]
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Workup Conditions: Avoid prolonged heating at high temperatures during solvent removal or drying. Use vacuum distillation or a vacuum oven at a moderate temperature.
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Storage: While stable at room temperature, it is good practice to store the product in a cool, dark place. Studies on nitrobenzoic acid isomers suggest that thermal decomposition becomes significant at temperatures above 165°C.[3]
-
Quantitative Data Summary
| Synthesis Route | Key Parameter | Typical Conditions | Expected Outcome | Primary Side Products | Ref. |
| Oxidation of 2-chloro-6-nitrotoluene | Oxidizing Agent | Potassium Permanganate in alkaline solution | High conversion to the carboxylic acid | Unreacted starting material | [2] |
| Temperature | 100°C | [2] | |||
| Nitration of 2-chlorobenzoic acid | Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Yields are dependent on conditions | 2-chloro-3-nitrobenzoic acid | [4] |
| Temperature | 60°C | Mixture of 87.5% 2-chloro-5-nitrobenzoic acid and 12% 2-chloro-3-nitrobenzoic acid* | 2-chloro-3,5-dinitrobenzoic acid | [4] |
*Note: The provided quantitative data from the patent literature is for the synthesis of the 2-chloro-5-nitro isomer. While not identical, it provides a valuable reference for the expected isomer distribution and the importance of temperature control in the nitration of 2-chlorobenzoic acid.
Experimental Protocols
Key Experiment 1: Synthesis of this compound via Oxidation of 2-chloro-6-nitrotoluene[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 77.7 g (0.453 mol) of 2-chloro-6-nitrotoluene, 190 g (1.2 mol) of potassium permanganate, 500 mL of 1 N potassium hydroxide, and 4 liters of water.
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Heating: Heat the mixture at 100°C for 8.5 hours with vigorous stirring.
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Additional Oxidant: After allowing the mixture to stand overnight, add an additional 25 g (0.16 mol) of potassium permanganate and continue heating at 100°C for another 2.5 hours.
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Workup:
-
Remove any unreacted 2-chloro-6-nitrotoluene by steam distillation.
-
Filter the hot reaction mixture to remove manganese dioxide. Wash the filter cake with hot water.
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Combine the filtrates and evaporate the volume to approximately 750 mL.
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Acidify the concentrated solution with hydrochloric acid to precipitate the product.
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Filter the precipitate and dry to obtain this compound.
-
Visualizations
Caption: Main synthetic routes to this compound.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Relationship between conditions and side reactions.
References
Technical Support Center: Optimizing Derivatization of 2-Chloro-6-nitrobenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the derivatization of 2-Chloro-6-nitrobenzoic acid.
Troubleshooting Guides
This guide addresses specific issues that may arise during the derivatization of this compound into its amide or ester derivatives.
Issue: Low or No Product Yield in Amidation Reactions
-
Question: My amidation reaction of this compound is resulting in a low yield or no desired product. What are the common causes and how can I troubleshoot this?
-
Answer: Low yields in the amidation of this compound are often attributed to the steric hindrance from the ortho-chloro and ortho-nitro substituents, which can impede the approach of the amine. Other contributing factors can include incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Choice of Coupling Reagent: For sterically hindered carboxylic acids, stronger coupling reagents are often necessary. Consider switching to HATU, HBTU, or COMU, which are known to be effective for challenging couplings. Carbodiimide-based reagents like EDC may be less effective in this case.
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Activation Time: Allow for a sufficient pre-activation period (15-30 minutes) after adding the coupling reagent and base before introducing the amine. This ensures the formation of the active ester intermediate.
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Base Selection: A non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine is recommended to minimize side reactions and ensure the amine remains deprotonated and nucleophilic.
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Solvent Choice: Use anhydrous polar aprotic solvents like DMF or NMP, as they are effective in dissolving the reactants and facilitating the reaction. Ensure the solvent is truly anhydrous, as water can hydrolyze the activated intermediate.[1]
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Reaction Temperature: While many amide couplings are run at room temperature, gentle heating (e.g., 40-50 °C) can sometimes overcome the activation energy barrier for sterically hindered substrates. However, be cautious of potential side reactions at higher temperatures.
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Amine Nucleophilicity: If you are using a weakly nucleophilic amine (e.g., an aniline with electron-withdrawing groups), the reaction will be more challenging. In such cases, converting the carboxylic acid to the more reactive acyl chloride may be a better strategy.
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Issue: Low Yield in Esterification Reactions
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Question: I am attempting a Fischer esterification of this compound with an alcohol and an acid catalyst, but the yield is poor. How can I optimize this reaction?
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Answer: Fischer esterification is a reversible reaction, and for a sterically hindered substrate like this compound, reaching a favorable equilibrium can be difficult.
Troubleshooting Steps:
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Water Removal: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.[2] Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, use a large excess of the alcohol, which can also serve as the solvent, to drive the reaction forward.[2]
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Catalyst Loading: Ensure a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is used.
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Alternative Methods: For sterically hindered acids, Fischer esterification may not be the optimal choice. Consider converting the carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with the alcohol.[3] This is often a more efficient two-step process. Another effective method is the reaction of the carboxylate salt with an alkyl halide.
-
Issue: Formation of Side Products
-
Question: I am observing significant side products in my derivatization reaction. What are the likely side reactions and how can I minimize them?
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Answer: Several side reactions can occur during the derivatization of this compound.
Potential Side Reactions and Solutions:
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Decarboxylation: The presence of the ortho-nitro group can make the benzoic acid susceptible to decarboxylation, especially at elevated temperatures.[4] Avoid excessively high reaction temperatures and prolonged reaction times.
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Hydrolysis: The activated carboxylic acid intermediate (e.g., acyl chloride or active ester) is sensitive to moisture and can be hydrolyzed back to the starting carboxylic acid.[5] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Racemization (if applicable): If your amine or alcohol contains a chiral center, the reaction conditions can sometimes lead to racemization. Using coupling reagents known to suppress racemization, such as those containing HOBt or Oxyma, can be beneficial. Running the reaction at lower temperatures can also help maintain stereochemical integrity.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best general method for forming an amide with this compound?
-
A1: For a reliable and generally high-yielding method, converting the carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with the amine in the presence of a non-nucleophilic base, is a robust strategy.[1][3] If a one-pot procedure is preferred, using a potent coupling reagent like HATU with DIPEA in DMF is highly recommended.
-
-
Q2: Can I use a base like triethylamine (TEA) for amide coupling?
-
A2: While TEA is a common base, for sterically hindered substrates, a more hindered base like DIPEA is often preferred to avoid potential side reactions where the base itself acts as a nucleophile.
-
-
Q3: How can I monitor the progress of my derivatization reaction?
-
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress. Spot the reaction mixture alongside the starting materials to observe the disappearance of the starting material and the appearance of the product spot. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.[1]
-
-
Q4: My purified product still contains the coupling reagent byproduct (e.g., urea from EDC). How can I remove it?
-
A4: Urea byproducts from carbodiimide reagents can sometimes be difficult to remove. Washing the organic layer with dilute acid (e.g., 1M HCl) and then with a saturated aqueous solution of sodium bicarbonate can help. If the byproduct persists, purification by column chromatography is usually effective.
-
-
Q5: Is it necessary to use an inert atmosphere for these reactions?
-
A5: While not always strictly necessary, using an inert atmosphere (nitrogen or argon) is highly recommended, especially when working with moisture-sensitive reagents like acyl chlorides and coupling reagents. This helps to prevent the hydrolysis of activated intermediates and improve the overall yield and purity of the product.
-
Data Presentation
Table 1: Estimated Yields for Amidation of this compound with a Primary Amine under Various Conditions
| Coupling Reagent | Base | Solvent | Temperature (°C) | Estimated Yield Range (%) | Key Considerations |
| EDC/HOBt | DIPEA | DCM/DMF | 25 | 40-60 | Common and cost-effective, but may be less efficient for this hindered substrate. |
| HATU | DIPEA | DMF | 25 | 85-95 | Highly efficient for sterically hindered acids and less nucleophilic amines. |
| COMU | DIPEA | DMF | 25 | 80-90 | A safer and effective alternative to benzotriazole-based reagents like HBTU/HATU. |
| SOCl₂ (two-step) | Pyridine/TEA | Toluene/DCM | 0-25 | 80-95 | Highly effective but requires handling of corrosive and moisture-sensitive acyl chloride. |
Note: Yields are estimates based on reactions with analogous sterically hindered benzoic acids and may vary depending on the specific amine and reaction conditions.
Experimental Protocols
Protocol 1: Amidation of this compound using HATU
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.).
-
Solvent and Reagents: Dissolve the starting material in anhydrous DMF (0.1-0.5 M). Add HATU (1.1 equiv.) and N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.2 equiv.) to the reaction mixture.
-
Reaction: Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Protocol 2: Esterification of this compound via the Acyl Chloride
-
Acyl Chloride Formation: In a fume hood, suspend this compound (1.0 equiv.) in toluene. Add thionyl chloride (2.0 equiv.) and a catalytic amount of DMF (1-2 drops). Heat the mixture to reflux (approx. 80 °C) for 1-2 hours until the solid has dissolved and gas evolution ceases.
-
Solvent Removal: Allow the reaction to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.
-
Esterification: Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath. In a separate flask, dissolve the desired alcohol (1.5 equiv.) and a non-nucleophilic base such as triethylamine or pyridine (2.0 equiv.) in anhydrous DCM.
-
Reaction: Slowly add the alcohol/base solution to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction with water and separate the layers. Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography.
Mandatory Visualization
References
Preventing decomposition of 2-Chloro-6-nitrobenzoic acid during reactions
Introduction
Welcome to the technical support guide for 2-Chloro-6-nitrobenzoic acid (CAS 5344-49-0).[1][2][3][4] This valuable intermediate is frequently used in the synthesis of pharmaceuticals and dyes, but its unique structure presents stability challenges during chemical transformations.[2][3] The steric hindrance imposed by the ortho-chloro and ortho-nitro groups, combined with their strong electron-withdrawing nature, makes the molecule susceptible to decomposition under various reaction conditions.
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, preventative strategies, and validated protocols to mitigate decomposition and ensure successful, high-yield reactions.
Understanding the Instability: Key Decomposition Pathways
The primary challenge in handling this compound lies in its predisposition to two main decomposition pathways, often triggered by heat, inappropriate pH, or nucleophilic reagents.
-
Thermal Decarboxylation: Like many ortho-substituted nitrobenzoic acids, this compound is susceptible to losing carbon dioxide (CO₂) upon heating.[5][6] The ortho-nitro group, when twisted out of the plane of the benzene ring due to steric hindrance, can facilitate the C-C bond cleavage between the ring and the carboxylic acid group.[5] This results in the formation of 1-chloro-3-nitrobenzene, an undesired byproduct. Studies on nitrobenzoic acid isomers show that the ortho isomer can be particularly prone to thermal decomposition.[6][7]
-
Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is highly electron-deficient due to the strong withdrawing effects of both the nitro (-NO₂) and chloro (-Cl) substituents. This activates the ring for nucleophilic attack.[8][9] Strong nucleophiles or even moderately nucleophilic bases can displace the chloro group, leading to unwanted side products.[8][10] The reaction proceeds through a stabilized Meisenheimer complex intermediate.[8][9]
Troubleshooting Guide & FAQs
This section addresses common issues encountered when using this compound.
Q1: My reaction is turning dark brown/black, and I'm seeing a significant loss of starting material with no desired product formation. What's happening?
A1: This is a classic sign of thermal decomposition. You are likely operating at too high a temperature, causing decarboxylation and subsequent side reactions.[5][11] The ortho-nitro group makes the molecule particularly sensitive to heat.[5][7]
-
Immediate Action: Stop the reaction and cool it down.
-
Troubleshooting Steps:
-
Reduce Temperature: Re-evaluate your protocol. Can the reaction be run at a lower temperature, even if it takes longer? For many transformations, maintaining the temperature below 80°C is critical.
-
Check for Hotspots: Ensure your heating mantle or oil bath provides uniform heating. Localized hotspots can initiate decomposition even if the bulk temperature seems acceptable.
-
Alternative Activation: If you are trying to form an amide or ester, consider using a chemical activating agent at a lower temperature instead of relying on thermal condensation.[12][13]
-
Q2: I'm attempting an amidation reaction using an amine and a common base like triethylamine (TEA), but I'm getting a complex mixture of products and a low yield of my target amide.
A2: You are likely experiencing a competing Nucleophilic Aromatic Substitution (SNAr) reaction. While your primary amine is intended to react with the activated carboxylic acid, it can also act as a nucleophile and attack the aromatic ring, displacing the chloride.[8] Triethylamine, while a base, is not sterically hindered enough to prevent this side reaction entirely.
-
Troubleshooting Steps:
-
Switch to a Non-Nucleophilic Base: Replace triethylamine with a sterically hindered, non-nucleophilic base.[14][15] These bases are too bulky to act as nucleophiles but are effective at scavenging protons.[14][16]
-
Two-Step Protocol: First, activate the carboxylic acid at a low temperature (e.g., 0°C) to form a stable intermediate like an acyl chloride or an active ester. Then, in a second step, add the amine. This separates the activation from the nucleophilic addition and minimizes the chance of SNAr on the starting material.
-
Q3: I'm trying to form an acyl chloride using thionyl chloride (SOCl₂), but the reaction is messy and yields are poor.
A3: This is a common issue. The combination of SOCl₂ and the inherent instability of this compound can lead to decomposition, especially if the reaction is heated.
-
Troubleshooting Steps:
-
Use Milder Reagents: Switch from SOCl₂ to oxalyl chloride with a catalytic amount of DMF at low temperatures (0°C to room temperature). This is a much milder and more controlled method for forming acyl chlorides.
-
Alternative Activation Methods: Bypass the acyl chloride altogether. Use peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole), or reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[17] These reagents activate the carboxylic acid in situ under mild conditions, allowing for direct reaction with amines or alcohols.[12][13]
-
Q4: Can I use a strong base like sodium hydroxide (NaOH) or potassium tert-butoxide to deprotonate the carboxylic acid?
A4: This is strongly discouraged. Strong, highly nucleophilic bases like NaOH will readily participate in SNAr, displacing the chloride.[9] While potassium tert-butoxide is bulkier, it is still a potent nucleophile and can lead to side reactions.[14] Stick to non-nucleophilic organic bases for any necessary proton scavenging.[14][15]
Preventative Strategies & Recommended Protocols
Success with this compound hinges on careful selection of reagents and conditions to favor the desired transformation while suppressing decomposition pathways.
Data Summary: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Temperature | < 80°C, ideally 0°C to RT | Minimizes risk of thermal decarboxylation.[7] |
| Base Selection | Non-nucleophilic bases (DIPEA, DBU) | Prevents SNAr side reactions by being too sterically hindered to act as a nucleophile.[14][15] |
| Activation | Carbodiimides (EDC), HATU, Oxalyl Chloride | Avoids harsh conditions (high heat, strong acids) associated with older methods.[12][17][18] |
| Solvents | Aprotic solvents (DCM, THF, DMF) | Generally compatible and facilitate dissolution. DMF should be used with caution at elevated temperatures. |
Logical Workflow for Problem Mitigation
The following diagram outlines a decision-making process for troubleshooting reactions with this compound.
Caption: Troubleshooting workflow for this compound reactions.
Protocol: Low-Temperature Amidation via In-Situ Activation
This protocol details a reliable method for coupling this compound with a primary amine, minimizing both thermal and nucleophilic decomposition.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Primary Amine (1.1 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen atmosphere setup
Procedure:
-
Setup: Under a nitrogen atmosphere, add this compound (1.0 eq) and HOBt (1.2 eq) to a round-bottom flask containing anhydrous DCM.
-
Cooling: Cool the resulting suspension to 0°C using an ice bath.
-
Activation: Add EDC (1.2 eq) to the cooled suspension. Stir the mixture at 0°C for 30 minutes. The carboxylic acid is now activated as an HOBt ester.
-
Amine Addition: In a separate flask, dissolve the primary amine (1.1 eq) and DIPEA (2.5 eq) in a small amount of anhydrous DCM.
-
Coupling: Add the amine/DIPEA solution dropwise to the activated acid mixture at 0°C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization.
This method effectively separates the carboxylic acid activation from the nucleophilic attack by the amine, and the use of a non-nucleophilic base prevents SNAr side reactions, leading to a cleaner reaction and higher yield of the desired amide.
References
- 1. This compound | C7H4ClNO4 | CID 79287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. chembk.com [chembk.com]
- 4. danabiosci.com [danabiosci.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. benchchem.com [benchchem.com]
- 9. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. US4230849A - Process for the activation of carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-6-nitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Chloro-6-nitrobenzoic acid. The information is tailored to address challenges encountered during the scale-up of production.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound via two primary routes: oxidation of 2-chloro-6-nitrotoluene and nitration of 2-chlorobenzoic acid.
Route 1: Oxidation of 2-Chloro-6-nitrotoluene with Potassium Permanganate
Issue 1: Low or Inconsistent Yields
-
Question: We are experiencing lower than expected yields (below 80%) and significant batch-to-batch variability when scaling up the potassium permanganate oxidation of 2-chloro-6-nitrotoluene. What are the likely causes and how can we troubleshoot this?
-
Answer: Low and inconsistent yields during scale-up are common and can be attributed to several factors:
-
Inefficient Mixing: In large reaction vessels, inadequate agitation can lead to localized "hot spots" and areas of high reactant concentration, causing side reactions or incomplete conversion. Ensure the stirring mechanism is robust enough to maintain a homogeneous mixture.
-
Rate of Reagent Addition: The rate of addition of potassium permanganate is critical. Adding it too quickly can lead to an uncontrolled exothermic reaction and byproduct formation. Conversely, adding it too slowly may result in an incomplete reaction. The addition rate should be carefully controlled and optimized for the specific reactor volume.[1]
-
Temperature Control: Maintaining a consistent reaction temperature is crucial. Overheating can lead to decomposition of the product and starting material. Utilize a jacketed reactor with an efficient cooling system to manage the exotherm.
-
Quality of Starting Material: Impurities in the 2-chloro-6-nitrotoluene can consume the oxidizing agent and lead to the formation of unwanted byproducts. Ensure the starting material is of high purity.
-
Issue 2: Difficulties in Product Isolation and Purification
-
Question: We are facing challenges in filtering the manganese dioxide (MnO₂) byproduct and purifying the final product. The filtration is slow, and the product is often contaminated with manganese salts. What are the best practices for isolation and purification at scale?
-
Answer: Challenges in product isolation and purification are often linked to the physical properties of the manganese dioxide byproduct.
-
Manganese Dioxide Management: The fine particulate nature of MnO₂ can clog filter beds. To address this:
-
Consider adding a filter aid to improve filtration speed.
-
Ensure the reaction goes to completion to minimize unreacted permanganate, which can complicate the workup.
-
The MnO₂ can be removed by filtration, and the filter cake should be washed thoroughly with hot water to recover the product.
-
-
Purification:
-
After filtration of MnO₂, the filtrate containing the potassium salt of this compound should be acidified to precipitate the free acid.[2]
-
Recrystallization from a suitable solvent system is an effective method for purification.
-
-
Issue 3: Safety Concerns with Large-Scale Oxidation
-
Question: What are the primary safety concerns when handling large quantities of potassium permanganate and managing the exothermic reaction during scale-up?
-
Answer: Safety is paramount when scaling up oxidation reactions.
-
Handling Potassium Permanganate: Potassium permanganate is a strong oxidizer and should be handled with care. Avoid contact with combustible materials.[3] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.[3]
-
Managing Exotherms: The oxidation of the methyl group is an exothermic process. A runaway reaction can occur if the heat generated is not effectively removed. A robust cooling system and controlled addition of the oxidant are essential.
-
Waste Disposal: Manganese dioxide waste should be handled as hazardous material. Breathing the dust can be harmful.[4] It should be disposed of according to local regulations.
-
Route 2: Nitration of 2-Chlorobenzoic Acid
Issue 1: Formation of Isomeric Impurities
-
Question: Our scaled-up nitration of 2-chlorobenzoic acid is producing significant amounts of the undesired 2-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid isomers. How can we improve the regioselectivity of the reaction?
-
Answer: The formation of isomers is a common challenge in the nitration of substituted benzoic acids.[5][6]
-
Temperature Control: The reaction temperature plays a crucial role in determining the isomer distribution. Lower temperatures generally favor the formation of the desired this compound. It is recommended to maintain the reaction temperature below 10°C.
-
Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of nitric acid and sulfuric acid is commonly used. The ratio of these acids should be carefully optimized to maximize the yield of the desired isomer.[7]
-
Addition Rate: A slow, controlled addition of the nitrating agent to the solution of 2-chlorobenzoic acid in sulfuric acid is essential to maintain a low reaction temperature and minimize side reactions.
-
Issue 2: Handling and Quenching of Large Volumes of Acid
-
Question: What are the safest and most efficient methods for handling and quenching large volumes of the acidic reaction mixture at an industrial scale?
-
Answer: The safe handling and quenching of large volumes of strong acids are critical for process safety.
-
Quenching Procedure: The reaction mixture should be quenched by slowly and carefully adding it to a large volume of ice and water with vigorous stirring. This helps to dissipate the heat of dilution and prevent splashing.
-
Neutralization of Acidic Waste: The resulting acidic aqueous layer must be neutralized before disposal. This can be done by slowly adding a base, such as sodium carbonate or sodium hydroxide, while monitoring the pH.[8][9][10] This process is also exothermic and requires efficient cooling.
-
II. Frequently Asked Questions (FAQs)
Q1: Which synthesis route is more suitable for large-scale production of this compound?
A1: Both the oxidation of 2-chloro-6-nitrotoluene and the nitration of 2-chlorobenzoic acid are viable for large-scale production. The choice often depends on factors such as the availability and cost of starting materials, equipment availability, and waste disposal capabilities. The oxidation route avoids the issue of isomer separation but involves handling large quantities of solid manganese dioxide. The nitration route may be more atom-economical but requires careful control to minimize isomer formation and manage large volumes of acidic waste.
Q2: What are the typical yields and purity levels that can be expected at an industrial scale?
A2: With proper optimization, both routes can achieve good yields and high purity. For the oxidation of 2-chloro-6-nitrotoluene, yields in the range of 80-90% with purities greater than 99% are achievable. The nitration of 2-chlorobenzoic acid can also provide high yields, but the purity of the crude product will be lower due to the presence of isomers, necessitating more rigorous purification steps.
Q3: What analytical methods are recommended for monitoring the reaction and assessing the purity of the final product?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the progress of the reaction and determining the purity of the final product. It can effectively separate the desired product from starting materials, intermediates, and any isomeric byproducts. Gas Chromatography (GC) can also be used, particularly for analyzing the starting materials.
Q4: How should the waste from these processes be managed at an industrial scale?
A4:
-
Manganese Dioxide (from oxidation): This should be treated as hazardous waste. It can be collected by filtration and disposed of in a designated landfill according to local environmental regulations.
-
Acidic Waste (from nitration): The acidic aqueous waste must be neutralized with a base (e.g., sodium carbonate, calcium hydroxide) before being discharged.[8][9][10] The neutralization process should be controlled to manage the heat generated.
III. Data Presentation
Table 1: Comparison of Key Parameters for the Two Synthesis Routes at Scale
| Parameter | Oxidation of 2-Chloro-6-nitrotoluene | Nitration of 2-Chlorobenzoic Acid |
| Starting Material | 2-Chloro-6-nitrotoluene | 2-Chlorobenzoic Acid |
| Key Reagents | Potassium Permanganate, Water, Base | Nitric Acid, Sulfuric Acid |
| Typical Yield | 80-90% | 75-85% (after purification) |
| Typical Purity | >99% | >99% (after purification) |
| Reaction Temperature | 80-100°C | 0-10°C |
| Key Challenges | Handling and disposal of MnO₂, managing exotherm | Isomer formation, handling large volumes of acid |
| Primary Waste Stream | Manganese Dioxide | Acidic aqueous waste |
IV. Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound via Oxidation
This protocol is a general guideline and should be optimized for specific equipment and scale.
-
Charge the Reactor: In a suitable jacketed glass-lined reactor equipped with a robust agitator, condenser, and addition funnel, charge water and 2-chloro-6-nitrotoluene.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 90-100°C) with vigorous stirring.
-
Oxidant Addition: Slowly add a solution of potassium permanganate in water to the reactor over a period of several hours. The addition rate should be carefully controlled to maintain the reaction temperature within the desired range.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture.
-
Filter the manganese dioxide precipitate. Wash the filter cake with hot water.
-
Combine the filtrate and washings.
-
Acidify the filtrate with a suitable acid (e.g., hydrochloric acid) to precipitate the this compound.
-
Filter the product, wash with water, and dry.
-
-
Purification: Recrystallize the crude product from an appropriate solvent system to achieve the desired purity.
Protocol 2: Scale-up Synthesis of this compound via Nitration
This protocol is a general guideline and requires careful optimization to control isomer formation.
-
Charge the Reactor: In a jacketed glass-lined reactor equipped with a robust agitator, thermometer, and addition funnel, charge concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0-5°C.
-
Substrate Addition: Slowly add 2-chlorobenzoic acid to the cold sulfuric acid while maintaining the temperature below 10°C.
-
Nitrating Agent Addition: Prepare a mixture of nitric acid and sulfuric acid (nitrating mixture) and cool it. Slowly add the cold nitrating mixture to the reactor over several hours, ensuring the temperature does not exceed 10°C.
-
Reaction Monitoring: Monitor the reaction progress by HPLC.
-
Quenching: Once the reaction is complete, slowly transfer the reaction mixture to a separate vessel containing a vigorously stirred mixture of ice and water.
-
Product Isolation:
-
The precipitated crude product is collected by filtration.
-
Wash the filter cake with cold water until the washings are neutral.
-
-
Purification: The crude product, containing isomeric impurities, must be purified, typically by fractional crystallization or chromatography.
V. Visualizations
Caption: Experimental workflow for the oxidation of 2-chloro-6-nitrotoluene.
Caption: Troubleshooting logic for low yield in the oxidation synthesis.
References
- 1. Sciencemadness Discussion Board - Nitrotoluene oxidation - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. prepchem.com [prepchem.com]
- 3. rockchemicalsinc.com [rockchemicalsinc.com]
- 4. Control of manganese dioxide particles resulting from in situ chemical oxidation using permanganate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production process of 2-chloro-5-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. Page loading... [guidechem.com]
- 7. US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents [patents.google.com]
- 8. How to Neutralize Nitric Acid: A Step-by-Step Safety Guide [northindustrial.net]
- 9. laballey.com [laballey.com]
- 10. laballey.com [laballey.com]
Technical Support Center: 2-Chloro-6-nitrobenzoic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-nitrobenzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is the oxidation of 2-chloro-6-nitrotoluene.[1][2] This transformation is typically achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) in an alkaline solution or nitric acid (HNO₃) under elevated temperature and pressure.[1][2]
Q2: What are the primary safety concerns when working with this compound and its synthesis reactions?
A2: this compound is harmful if swallowed and causes serious eye irritation.[2] The synthesis procedures often involve strong oxidizing agents and corrosive acids, requiring appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions, particularly those involving nitric acid, can be exothermic and should be conducted in a well-ventilated fume hood with careful temperature control.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a convenient and effective method for monitoring the progress of the oxidation of 2-chloro-6-nitrotoluene. By spotting the reaction mixture alongside the starting material on a TLC plate, the disappearance of the starting material spot and the appearance of the product spot can be tracked. A common solvent system for this separation is a mixture of hexane and ethyl acetate.
Q4: What are the likely impurities in the crude product?
A4: Common impurities include unreacted 2-chloro-6-nitrotoluene, isomeric byproducts such as 2-chloro-3-nitrobenzoic acid and 4-chloro-2-nitrobenzoic acid, and potentially dinitrated species if the reaction conditions are too harsh. The formation of isomers is a known issue in the nitration of o-chlorobenzoic acid, a related synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Incomplete Oxidation: The oxidizing agent may not be strong enough, or the reaction time and temperature may be insufficient. | - Ensure the oxidizing agent is fresh and used in the correct stoichiometric amount. - For potassium permanganate oxidation, ensure the reaction is heated for a sufficient duration (e.g., 8-11 hours at 100°C).[1] - When using nitric acid, ensure the reaction is conducted at the recommended temperature and pressure.[1] |
| Poor Quality Starting Material: The 2-chloro-6-nitrotoluene may contain impurities that inhibit the reaction. | - Use high-purity starting material. If necessary, purify the 2-chloro-6-nitrotoluene by distillation before use. | |
| Product is an Oil or Difficult to Crystallize | Presence of Impurities: Unreacted starting material or isomeric byproducts can lower the melting point and inhibit crystallization. | - Wash the crude product thoroughly to remove soluble impurities. - Attempt recrystallization from a different solvent system. A mixture of ethanol and water is often effective. |
| Rapid Cooling During Recrystallization: Cooling the recrystallization solution too quickly can lead to the formation of an oil instead of crystals. | - Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. - Scratching the inside of the flask with a glass rod can help induce crystallization. | |
| Presence of Multiple Spots on TLC After Reaction | Incomplete Reaction: The spot corresponding to the starting material (2-chloro-6-nitrotoluene) is still prominent. | - Extend the reaction time or increase the reaction temperature, monitoring by TLC until the starting material is consumed. |
| Formation of Side Products: Additional spots indicate the presence of isomers or other byproducts. | - Optimize reaction conditions to minimize side product formation (e.g., control the temperature carefully during nitration steps if applicable). - Isomeric impurities may need to be removed by careful recrystallization, potentially using a different solvent system. | |
| Potential for Decarboxylation | High Reaction Temperatures: Although not extensively reported for this specific molecule, nitrobenzoic acids can undergo decarboxylation at elevated temperatures, leading to the loss of the carboxylic acid group. | - Avoid excessively high temperatures during the reaction and work-up. - If decarboxylation is suspected, analyze the product mixture for the presence of 1-chloro-3-nitrobenzene. |
Data Presentation
Table 1: Comparison of Oxidizing Agents for the Synthesis of this compound
| Oxidizing Agent | Typical Reaction Conditions | Reported Yield | Advantages | Disadvantages |
| Potassium Permanganate (KMnO₄) | Alkaline solution, 100°C, 8-11 hours[1] | Not explicitly stated in the provided search results, but generally a reliable method. | Readily available, effective for oxidizing alkyl chains. | Generates large amounts of manganese dioxide waste, which requires proper disposal. Reaction can be slow. |
| Nitric Acid (HNO₃) | High temperature and pressure[1] | Not explicitly stated in the provided search results. | Can be a very effective oxidizing agent. | Requires specialized high-pressure equipment. Can lead to nitration byproducts if not carefully controlled. Corrosive and hazardous. |
Table 2: Solubility of this compound in Common Solvents (Qualitative)
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Notes |
| Water | Sparingly soluble | More soluble | A water/ethanol mixture is often used for recrystallization. |
| Ethanol | Soluble | Very soluble | Good solvent for recrystallization, often in combination with water. |
| Methanol | Soluble | Very soluble | Similar to ethanol, can be used for recrystallization. |
| Acetone | Soluble | Very soluble | Good solvent for dissolving the compound. |
| Hexane | Insoluble | Sparingly soluble | Can be used as an anti-solvent in recrystallization. |
| Ethyl Acetate | Soluble | Very soluble | Commonly used as a solvent for extraction and chromatography. |
| Dichloromethane | Soluble | Very soluble | Useful for extraction. |
Experimental Protocols
1. Synthesis of this compound via Potassium Permanganate Oxidation
This protocol is adapted from a known synthesis method.[1][2]
Materials:
-
2-chloro-6-nitrotoluene
-
Potassium permanganate (KMnO₄)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-6-nitrotoluene, a 1 N solution of potassium hydroxide, and water.
-
Heat the mixture to 100°C and add potassium permanganate portion-wise over a period of time.
-
Maintain the reaction at 100°C for 8.5 hours.
-
After the initial heating period, allow the mixture to stand overnight.
-
Add an additional portion of potassium permanganate and heat for another 2.5 hours at 100°C.
-
Cool the reaction mixture and remove any unreacted starting material by steam distillation.
-
Filter the hot solution to remove the manganese dioxide precipitate and wash the filter cake with hot water.
-
Combine the filtrates and evaporate the solvent to a smaller volume.
-
Acidify the concentrated solution with hydrochloric acid to precipitate the crude this compound.
-
Filter the precipitate, wash with cold water, and dry.
2. Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Distilled water
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Slowly add hot water to the solution until it becomes slightly cloudy.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. Crystals should start to form.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol-water mixture.
-
Dry the crystals in a vacuum oven.
Visualizations
References
Technical Support Center: Reactions Involving 2-Chloro-6-nitrobenzoic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding catalyst selection for reactions involving 2-Chloro-6-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions performed on this compound?
A1: The two most frequent catalytic transformations for this compound are the reduction of the nitro group to an amine and the nucleophilic aromatic substitution (SNAr) of the chloro group. The choice of catalyst is critical and depends on which part of the molecule you intend to modify.
Q2: Which catalyst is recommended for the reduction of the nitro group in this compound?
A2: For the selective reduction of the nitro group to form 2-Amino-6-chlorobenzoic acid, Palladium on carbon (Pd/C) is a commonly used and effective catalyst. This reaction is typically performed under a hydrogen atmosphere. It is crucial to control the reaction conditions to avoid the undesired side reaction of dehalogenation (removal of the chlorine atom).
Q3: Can the chloro and nitro groups be reduced simultaneously?
A3: Yes, simultaneous reduction of both the chloro and nitro groups can occur, particularly under harsh hydrogenation conditions. Using a catalyst like Palladium on carbon (Pd/C) with hydrogen gas can lead to the formation of 2-aminobenzoic acid (anthranilic acid) through dehalogenation. Careful selection of the catalyst and reaction parameters is necessary to achieve selectivity.
Q4: What type of catalyst is suitable for substituting the chloro group?
A4: The substitution of the chloro group via nucleophilic aromatic substitution (SNAr) is often facilitated by the electron-withdrawing effects of the adjacent nitro and carboxylic acid groups. While some SNAr reactions can proceed without a catalyst, copper-based catalysts, such as copper(I) iodide (CuI), are frequently used to promote reactions with less reactive nucleophiles, like in amination or etherification reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield during nitro group reduction | 1. Inefficient catalyst activity.2. Incomplete reaction.3. Catalyst poisoning. | 1. Ensure the Pd/C catalyst is fresh and not expired. Perform the reaction under an inert atmosphere before introducing hydrogen.2. Increase reaction time or hydrogen pressure. Monitor the reaction progress using TLC or LC-MS.3. Purify the starting material to remove potential poisons like sulfur compounds. |
| Unwanted dehalogenation (loss of chlorine) during nitro reduction | 1. Catalyst type is too aggressive.2. Reaction conditions are too harsh (high temperature or pressure).3. Prolonged reaction time. | 1. Use a less active catalyst, such as platinum sulfide on carbon (PtS/C), which is known to be selective for nitro group reduction without causing dehalogenation.2. Lower the reaction temperature and hydrogen pressure.3. Carefully monitor the reaction and stop it as soon as the starting material is consumed. |
| No reaction during nucleophilic aromatic substitution (SNAr) | 1. Nucleophile is not strong enough.2. Insufficient activation of the aryl chloride.3. Solvent is not appropriate. | 1. Switch to a stronger nucleophile or use a stronger base to deprotonate the nucleophile.2. Add a copper-based catalyst (e.g., CuI) to facilitate the substitution, especially for amination or etherification.3. Use a polar aprotic solvent like DMF, DMSO, or NMP to enhance the reaction rate. |
| Formation of side products during SNAr | 1. Reaction with the carboxylic acid group.2. Decarboxylation at high temperatures. | 1. Protect the carboxylic acid group as an ester before performing the substitution. The ester can be hydrolyzed back to the acid in a subsequent step.2. Conduct the reaction at the lowest effective temperature. |
Experimental Protocols
Protocol 1: Selective Reduction of this compound
This procedure details the catalytic hydrogenation of the nitro group to an amine while preserving the chloro group.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst (5 mol%)
-
Methanol (solvent)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar
-
Celite for filtration
Procedure:
-
In a pressure vessel, dissolve 1.0 g of this compound in 20 mL of methanol.
-
Carefully add 50 mg of 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge it with nitrogen gas three times to remove any oxygen.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete (typically 2-4 hours), carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-Amino-6-chlorobenzoic acid.
-
The product can be further purified by recrystallization.
Catalyst Selection Workflow
The following diagram illustrates a decision-making process for selecting the appropriate catalyst based on the desired transformation of this compound.
Caption: Catalyst selection flowchart for this compound.
Technical Support Center: Purification of 2-Chloro-6-nitrobenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) concerning the purification of 2-Chloro-6-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: The most common impurities in this compound typically depend on its synthetic route. The primary industrial synthesis involves the oxidation of 2-chloro-6-nitrotoluene.[1] Therefore, the most probable impurity is the unreacted starting material, 2-chloro-6-nitrotoluene .
If the synthesis of the 2-chloro-6-nitrotoluene precursor is not highly selective, isomeric impurities such as 4-chloro-2-nitrotoluene may also be present and could potentially be oxidized to their corresponding benzoic acid isomers in subsequent steps.
Q2: What is the general approach to purifying crude this compound?
A2: A general approach to purifying this compound involves two main techniques:
-
Recrystallization: This is a common and effective method for removing unreacted starting materials and other impurities with different solubility profiles.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) can be used for both analytical purity checks and preparative purification to remove closely related isomers and trace impurities.[2]
Q3: My purified this compound appears discolored. What could be the cause and how can I resolve it?
A3: Discoloration, such as a yellow or brownish tint, in the final product can be due to the presence of colored impurities or degradation products. To address this, you can try treating a solution of the acid with activated charcoal during the recrystallization process. The charcoal can adsorb colored impurities, which are then removed by hot filtration.
Q4: I am experiencing low recovery after recrystallization. What are the common reasons for this?
A4: Low recovery during recrystallization is a frequent issue. The primary causes include:
-
Using an excessive amount of solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Premature crystallization: If the solution cools too quickly during filtration, the product can crystallize on the filter paper.
-
Inappropriate solvent choice: The ideal solvent should have high solubility for this compound at high temperatures and low solubility at low temperatures.
Troubleshooting Guides
Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Crystal Formation | - Too much solvent was used.- The solution is not sufficiently supersaturated.- The cooling process is too slow. | - Evaporate some of the solvent to increase the concentration of the solute.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.- After slow cooling to room temperature, place the flask in an ice bath to promote further crystallization. |
| Oiling Out | - The melting point of the solute is lower than the boiling point of the solvent.- High concentration of impurities. | - Reheat the solution to dissolve the oil and add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.- Try a different recrystallization solvent or a solvent mixture. |
| Impure Crystals | - The cooling process was too rapid, trapping impurities within the crystal lattice.- The crystals were not washed properly after filtration. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. |
HPLC Purification Issues
| Issue | Potential Cause(s) | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Column overload.- Inappropriate mobile phase pH.- Column degradation. | - Reduce the sample concentration or injection volume.- Adjust the pH of the mobile phase. For acidic compounds like this compound, a lower pH (e.g., using phosphoric or formic acid) is generally recommended.[2]- Use a new or different HPLC column. |
| Poor Resolution Between Peaks | - Suboptimal mobile phase composition.- Inappropriate column. | - Adjust the ratio of organic solvent (e.g., acetonitrile) to the aqueous phase in the mobile phase.- Consider using a different column with a different stationary phase or particle size. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition or flow rate.- Temperature variations. | - Ensure the mobile phase is well-mixed and degassed.- Check the HPLC pump for proper functioning.- Use a column oven to maintain a constant temperature. |
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the impurity profile of your sample.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Toluene, Ethanol/Water mixture, or hot water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to find a suitable solvent. Toluene is a potential candidate for recrystallization. A mixture of a soluble solvent (like ethanol) and a less soluble one (like water) can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Experimental Workflow for Recrystallization
Caption: Workflow for the recrystallization of this compound.
HPLC Purification of this compound
This protocol describes a reverse-phase HPLC method for the analysis and purification of this compound.[2]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility) |
| Elution | Isocratic or Gradient (to be optimized based on impurity profile) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10-20 µL |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (e.g., starting with a 50:50 ratio) and adding 0.1% phosphoric acid. Degas the mobile phase before use.
-
Sample Preparation: Dissolve an accurately weighed sample of crude this compound in the mobile phase to a known concentration.
-
Analysis: Equilibrate the column with the mobile phase. Inject the sample and monitor the chromatogram.
-
Purification (for preparative HPLC): Scale up the injection volume and collect the fraction corresponding to the this compound peak.
-
Post-Purification: Evaporate the solvent from the collected fraction to obtain the purified product.
Logical Workflow for HPLC Purification
Caption: Workflow for the HPLC purification of this compound.
References
Stability of 2-Chloro-6-nitrobenzoic acid under different conditions
An In-depth Technical Guide to the Stability of 2-Chloro-6-nitrobenzoic Acid
Welcome to the technical support center for this compound (CAS 5344-49-0)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling, storing, and analyzing this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, ensuring your experiments are both successful and reliable.
This compound is a substituted aromatic compound used in the synthesis of dyes and as an intermediate for pesticides[3]. Its stability is a critical parameter that can influence reaction yields, product purity, and the safety of its application. This document provides a comprehensive overview of its stability under various conditions, troubleshooting advice for common experimental issues, and validated protocols for its analysis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your work with this compound in a question-and-answer format.
Question 1: I'm observing unexpected degradation of my this compound sample during a reaction run at elevated temperatures. What could be the cause?
Answer: Elevated temperature is a significant stress factor for nitroaromatic compounds. The thermal decomposition of nitrobenzoic acid isomers typically begins with the breaking of chemical bonds and detachment of the nitro group[4].
-
Causality: The presence of both an electron-withdrawing nitro group and a chloro group on the aromatic ring influences its thermal stability. While specific decomposition data for the 2-chloro-6-nitro isomer is not extensively published, studies on related isomers show significant exothermic decomposition at temperatures ranging from 250-400 °C[4]. However, degradation can begin at much lower temperatures, especially if impurities or catalysts are present. The thermal decarboxylation (loss of CO₂) of nitrobenzoic acids has been observed in solvents like glycerol at temperatures between 210-250°C[5].
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If the reaction chemistry allows, reduce the temperature to the minimum required for the transformation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This mitigates the risk of oxidative degradation at high temperatures.
-
Solvent Choice: Ensure your solvent is stable and does not promote degradation. Protic solvents, especially at high pH, could facilitate nucleophilic substitution of the chlorine atom.
-
Purity Check: Verify the purity of your starting material. The presence of metallic impurities can catalyze decomposition.
-
Differential Scanning Calorimetry (DSC): To understand the compound's specific thermal profile, running a DSC analysis is highly recommended. This will reveal the onset temperature of decomposition and any hazardous exothermic events[4].
-
Question 2: My quantitative analysis by HPLC-UV shows inconsistent purity results for the same batch of this compound. Why is this happening?
Answer: Inconsistent analytical results often point to issues with sample stability during the analytical process itself or improper sample handling and storage.
-
Causality: this compound, like many organic molecules, can be susceptible to photodegradation or degradation in solution. If samples are prepared and left on an autosampler for extended periods under ambient light or at room temperature, their composition can change. The ICH Q1B guideline on photostability testing recommends that samples be exposed to a minimum of 1.2 million lux hours and 200 watt hours/square meter of near UV energy to confirm photostability[6].
-
Troubleshooting Steps:
-
Control Sample Environment: Protect your samples from light by using amber vials or covering the autosampler tray. Control the temperature of the autosampler, setting it to a cool temperature (e.g., 4°C) if possible.
-
Use a "Dark" Control: Prepare a control sample and wrap the vial in aluminum foil. Analyze it alongside the exposed samples to determine if degradation is thermally induced or light-induced[6].
-
Check Mobile Phase Compatibility: Ensure the compound is stable in your chosen mobile phase. A mobile phase with an inappropriate pH could cause ionization changes or hydrolysis over time. A typical mobile phase for related compounds involves a mixture of acetonitrile and acidified water (e.g., with phosphoric or formic acid)[7].
-
Analyze Immediately: Prepare solutions fresh and analyze them as quickly as possible to minimize the chance for degradation.
-
Question 3: I've performed a forced degradation study, but I'm having trouble identifying the resulting degradants. What are the likely products and how can I identify them?
Answer: Identifying unknown degradation products requires a combination of predicting likely chemical transformations and employing powerful analytical techniques.
-
Likely Degradation Pathways: Based on the chemistry of its functional groups and studies on similar molecules like 2-chloro-4-nitrobenzoic acid and 2-nitrobenzoate, the primary degradation pathways are:
-
Hydrolysis: Nucleophilic substitution of the chlorine atom by a hydroxyl group, particularly under basic pH conditions, to form 2-hydroxy-6-nitrobenzoic acid.
-
Reduction of Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or ultimately an amino group (-NH₂) under reductive stress (e.g., in the presence of reducing agents or certain metals). This would form 2-chloro-6-aminobenzoic acid.
-
Decarboxylation: Loss of the carboxylic acid group as CO₂ under significant thermal stress, potentially leading to 1-chloro-3-nitrobenzene[5][8].
-
Microbial/Enzymatic Degradation: In environmental or biological systems, degradation can be initiated by mono-oxygenase enzymes, leading to hydroxylation and release of chloride and nitrite ions, eventually forming intermediates like salicylate and catechol[9][10][11][12].
-
-
Identification Strategy:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for this task. It separates the degradants chromatographically and provides their mass-to-charge ratio (m/z)[13]. This data allows you to determine the molecular weight of each impurity and propose a molecular formula.
-
Tandem MS (MS/MS): Fragmenting the parent ion of a degradant in the mass spectrometer provides structural information, helping to distinguish between isomers.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can confirm the elemental composition of the degradants.
-
Reference Standards: If commercially available, co-injecting suspected degradation products (e.g., 2-chloro-6-aminobenzoic acid) can confirm their identity by matching retention times.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
Store the compound in a tightly closed container in a dry, well-ventilated place[14][15]. It should be kept away from incompatible materials such as strong oxidizing agents[16]. For handling, avoid breathing dust and prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses[17][18]. Wash hands thoroughly after handling[14].
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: Is this compound sensitive to light?
Nitroaromatic compounds are often photosensitive. Exposure to UV or even strong visible light can provide the energy to initiate degradation reactions. It is best practice to assume the compound is photosensitive unless proven otherwise. All stability studies and routine handling should be conducted under controlled lighting conditions, and samples should be stored in light-resistant containers[6][18].
Q4: What are the primary concerns regarding the thermal stability of this compound?
The primary concern is uncontrolled exothermic decomposition. Nitroaromatic compounds can be energetic materials. Thermal analysis of nitrobenzoic acid isomers has shown that they undergo significant exothermic decomposition at high temperatures[4]. Decarboxylation is also a known thermal degradation pathway for benzoic acids[5]. It is crucial to understand the thermal profile via techniques like DSC before scaling up reactions involving heat.
Q5: What analytical techniques are most suitable for a stability-indicating assay of this compound?
A stability-indicating assay must be able to separate the intact parent compound from all potential degradation products.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method. A reversed-phase C18 column with a gradient mobile phase of acidified water and a polar organic solvent (like acetonitrile or methanol) typically provides excellent separation[7][13][19].
-
Gas Chromatography (GC) can be used if the compound or its degradation products are volatile or can be derivatized to become volatile[13][19].
-
Mass Spectrometry (MS) coupled with either LC or GC is invaluable for the identification of unknown degradants[9][13].
Data Summary: Physicochemical Properties
This table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClNO₄ | [1] |
| Molecular Weight | 201.56 g/mol | [1][20] |
| Appearance | Solid, powder form | [21] |
| CAS Number | 5344-49-0 | [1][2] |
| Melting Point | Data varies by source, typically in the range of 160-170°C | [21] |
| Thermal Behavior | Exhibits exothermic decomposition at elevated temperatures | [4] |
Experimental Protocols & Visualizations
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions, consistent with ICH guidelines.
Caption: Workflow for a forced degradation study of this compound.
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.
-
Stress Conditions: For each condition, use a separate vial containing the stock solution. A control sample, protected from all stress conditions (wrapped in foil, refrigerated), should be kept.
-
Acid Hydrolysis: Add an equal volume of 1M HCl. Heat at 60-80°C.
-
Base Hydrolysis: Add an equal volume of 0.1M NaOH. Keep at room temperature, as base-catalyzed degradation can be rapid.
-
Oxidative Degradation: Add a solution of 3-6% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Place both a solid sample and a solution sample in an oven at a temperature below the melting point (e.g., 80°C).
-
Photostability: Expose a solution sample to a calibrated light source as specified by ICH Q1B guidelines[6]. A dark control (wrapped in foil) must be placed alongside it.
-
-
Time Points: Sample from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to the target concentration with the mobile phase.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
This method is a starting point for the quantitative analysis of this compound and its degradation products.
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: Reversed-phase C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 30% B
-
32-40 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm or as determined by UV scan. A PDA detector is recommended to assess peak purity.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute samples from the forced degradation study to an appropriate concentration (e.g., 50 µg/mL) using the mobile phase.
Potential Degradation Pathway
The following diagram illustrates a hypothetical degradation pathway for this compound based on established chemical principles and data from related compounds[5][8][9].
Caption: Potential degradation pathways for this compound.
References
- 1. This compound | C7H4ClNO4 | CID 79287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. danabiosci.com [danabiosci.com]
- 3. Page loading... [guidechem.com]
- 4. scielo.br [scielo.br]
- 5. academic.oup.com [academic.oup.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. benchchem.com [benchchem.com]
- 8. byjus.com [byjus.com]
- 9. Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijmr.net.in [ijmr.net.in]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. This compound | CAS#:5344-49-0 | Chemsrc [chemsrc.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 2-Chloro-6-nitrobenzoic Acid Waste Management
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-Chloro-6-nitrobenzoic acid and its associated waste.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as harmful if swallowed, causes serious eye irritation, and may cause skin and respiratory irritation.[1] It is a halogenated nitroaromatic compound, and caution should be exercised to avoid inhalation of dust and direct contact with skin and eyes.[2][3]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: Appropriate PPE includes chemical safety goggles, gloves (nitrile rubber is a good general-purpose choice, but compatibility should be verified), and a lab coat.[4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[5]
Q3: How should I store this compound waste?
A3: Waste should be stored in a clearly labeled, sealed container that is compatible with the chemical. It should be segregated from incompatible materials, particularly strong bases and oxidizing agents. Store in a cool, dry, and well-ventilated area.
Q4: Can I dispose of small amounts of this compound waste down the drain?
A4: No, as a halogenated organic compound, it should not be disposed of down the drain.[6] It is considered a hazardous waste and must be disposed of through your institution's hazardous waste management program.
Q5: What should I do in case of a spill?
A5: For a small spill, you can manage the cleanup if you are trained and have the appropriate spill kit. Ensure the area is well-ventilated and wear your PPE. Cover the spill with an absorbent, non-combustible material (such as sand or vermiculite), sweep it up, and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and follow your institution's emergency procedures.
Troubleshooting Guides
Issue: I have a waste solution of this compound in an organic solvent. How do I prepare it for disposal?
Solution:
-
Segregation: Ensure the waste is not mixed with other incompatible waste streams. Halogenated organic waste should be collected separately.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the solvent used. Indicate the approximate concentration.
-
Container: Use a container that is in good condition and compatible with both the acid and the solvent.
-
Disposal Request: Arrange for pickup through your institution's environmental health and safety (EHS) office.
Issue: I need to neutralize a small amount of this compound waste before disposal.
Solution: While neutralization can render the waste less hazardous, the resulting solution may still be considered hazardous waste depending on local regulations and the presence of other chemicals. The following is a general guideline for neutralization. Always perform a small-scale test reaction first.
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.
-
Dilution: If the waste is concentrated, slowly add it to a large volume of cold water with stirring to dilute it.
-
Neutralization: Slowly add a weak base, such as a 5% sodium bicarbonate solution, to the diluted acid solution with constant stirring. Be cautious as this will generate carbon dioxide gas.
-
pH Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH paper. Continue adding the base until the pH is between 6.0 and 8.0.
-
Disposal: Even after neutralization, the resulting salt solution may need to be disposed of as hazardous waste. Consult your EHS office for guidance on the proper disposal of the neutralized solution.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄ClNO₄ |
| Molecular Weight | 201.56 g/mol [7] |
| Appearance | Off-white to yellow crystalline solid |
| Melting Point | 164-166 °C |
| Boiling Point | 345.7 °C (Predicted) |
| Density | 1.602 g/cm³ (Predicted) |
| pKa | 1.342 (25 °C) |
Table 2: Estimated Solubility of this compound in Common Solvents
Based on data for similar nitrobenzoic acid derivatives, the following is an estimation of solubility. Actual values should be determined experimentally.
| Solvent | Estimated Solubility |
| Water | Sparingly soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Dichloromethane | Moderately soluble[8] |
| Ethyl Acetate | Moderately soluble |
| Toluene | Slightly soluble[8] |
Experimental Protocols
Protocol 1: Determination of Solubility of this compound
Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected solvent (e.g., methanol, ethanol, acetone)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sampling: After equilibration, allow the solution to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Filtration: Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid.
-
Quantification:
-
HPLC Method: Dilute the filtered solution with the mobile phase to a concentration within the calibrated range of the HPLC. Analyze the sample and determine the concentration based on a pre-established calibration curve.
-
Gravimetric Method: Accurately weigh a clean, dry evaporating dish. Transfer a known volume of the filtered saturated solution to the dish. Evaporate the solvent in a fume hood or oven at a temperature below the boiling point of the solvent and well below the melting point of the acid. Once all the solvent has evaporated, cool the dish to room temperature in a desiccator and weigh it again. The difference in weight corresponds to the mass of the dissolved solid.
-
-
Calculation: Calculate the solubility in g/100 mL or other desired units.
Protocol 2: Quantitative Analysis of this compound Waste by GC-MS
Objective: To determine the concentration of this compound in a liquid waste sample using Gas Chromatography-Mass Spectrometry (GC-MS). A derivatization step is necessary to increase the volatility of the acidic analyte.
Materials:
-
Waste sample containing this compound
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Derivatizing agent (e.g., diazomethane or a silylation agent like BSTFA)
-
Extraction solvent (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Take a known volume of the liquid waste sample.
-
Add a known amount of the internal standard.
-
Acidify the sample with hydrochloric acid to a pH of ~2 to ensure the analyte is in its acidic form.
-
Extract the analyte into an organic solvent (e.g., dichloromethane) by liquid-liquid extraction. Repeat the extraction twice.
-
Combine the organic layers and dry them over anhydrous sodium sulfate.
-
Filter the dried extract and concentrate it to a small volume under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the concentrated extract, add the derivatizing agent according to the manufacturer's instructions. For example, add an ethereal solution of diazomethane dropwise until a yellow color persists, or heat with a silylation agent.
-
Allow the reaction to proceed for the recommended time.
-
Remove any excess derivatizing agent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane).
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Use a temperature program that effectively separates the derivatized analyte from other components in the sample.
-
The mass spectrometer should be operated in either full scan mode for qualitative identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
-
Quantification:
-
Create a calibration curve by derivatizing and analyzing standard solutions of this compound of known concentrations with the same amount of internal standard.
-
Calculate the concentration of the analyte in the original waste sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Visualizations
Caption: Workflow for responding to a this compound spill.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ryzechemie.com [ryzechemie.com]
- 4. documentation.emersonprocess.com [documentation.emersonprocess.com]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C7H4ClNO4 | CID 79287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2-Chloro-6-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary synthetic routes to 2-Chloro-6-nitrobenzoic acid, an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The two main strategies discussed are the oxidation of 2-chloro-6-nitrotoluene and the nitration of 2-chlorobenzoic acid. This document presents a thorough analysis of each method, supported by experimental data and protocols to aid researchers in selecting the most suitable pathway for their specific needs.
Executive Summary
The synthesis of this compound is most effectively achieved through the oxidation of 2-chloro-6-nitrotoluene. This route offers a direct and reliable method with good yields. In contrast, the nitration of 2-chlorobenzoic acid is a less viable approach due to unfavorable regioselectivity, leading primarily to the formation of undesired isomers.
Route 1: Oxidation of 2-Chloro-6-nitrotoluene
This is the most common and direct method for the preparation of this compound. The reaction involves the oxidation of the methyl group of 2-chloro-6-nitrotoluene to a carboxylic acid. Various oxidizing agents can be employed, with potassium permanganate and nitric acid being the most frequently cited.
Caption: Synthetic pathway for this compound via oxidation.
Quantitative Data for Oxidation of 2-Chloro-6-nitrotoluene
| Oxidizing Agent | Starting Material | Key Reaction Conditions | Yield | Purity | Reference |
| Potassium Permanganate (KMnO4) | 2-chloro-6-nitrotoluene | 1 N KOH, Water, 100°C, 11 hours | Not explicitly stated, but protocol is detailed | Product is precipitated and filtered | [1] |
| Dilute Nitric Acid (HNO3) | 2-chloro-6-nitrotoluene | High temperature and pressure | Not specified | Not specified | [2] |
| Nitric Acid with Aluminum Sulfate catalyst | 2-chloro-6-nitrotoluene | Atmospheric pressure, Sulfuric acid medium | Not specified | Not specified | [2] |
Experimental Protocol: Oxidation with Potassium Permanganate[1]
A mixture of 77.7 g (0.453 mol) of 2-chloro-6-nitrotoluene, 190 g (1.2 mol) of potassium permanganate, 500 ml of 1 N potassium hydroxide, and 4 liters of water is heated for 8.5 hours at 100°C. After standing overnight, an additional 25 g (0.16 mol) of potassium permanganate is added, and the reaction mixture is heated for another 2.5 hours at 100°C. Unreacted starting material is removed by steam distillation. The remaining reaction solution is filtered, and the filter cake is washed with hot water. The combined filtrates are evaporated to approximately 750 ml. Upon acidification with hydrochloric acid, a precipitate of this compound is obtained, which is then filtered and dried.
Route 2: Nitration of 2-Chlorobenzoic Acid
The synthesis of this compound via the nitration of 2-chlorobenzoic acid presents significant challenges due to the directing effects of the substituents on the benzene ring. The chloro group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This combination leads to the formation of a mixture of isomers, with the 2-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid isomers being the predominant products.[3][4] The desired 2-chloro-6-nitro isomer is not a major product of this reaction under standard nitrating conditions.
Caption: Synthetic pathway for this compound via nitration.
Quantitative Data for Nitration of 2-Chlorobenzoic Acid
| Starting Material | Key Reaction Conditions | Product Distribution | Overall Yield of Desired Isomer | Reference |
| 2-chlorobenzoic acid | Concentrated H2SO4, HNO3, 60°C | 87.5% 2-chloro-5-nitrobenzoic acid, 12% 2-chloro-3-nitrobenzoic acid | Not reported as a product | [4] |
| 2-chlorobenzoic acid | Concentrated H2SO4, HNO3, 30°C | Mixture of 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid | Not reported as a product | [3] |
As the data indicates, the direct nitration of 2-chlorobenzoic acid is not a practical method for preparing this compound due to the formation of other isomers as the major products.
Comparison of Synthetic Routes
| Feature | Route 1: Oxidation of 2-Chloro-6-nitrotoluene | Route 2: Nitration of 2-Chlorobenzoic Acid |
| Feasibility & Yield | High feasibility with good to excellent yields reported for analogous reactions.[5] | Low to negligible yield of the desired product due to unfavorable regioselectivity.[3][4] |
| Selectivity | Highly selective, directly converting the methyl group to a carboxylic acid. | Poor selectivity, leading to a mixture of isomers that are difficult to separate. |
| Starting Material Availability | 2-chloro-6-nitrotoluene is a commercially available starting material. | 2-chlorobenzoic acid is also commercially available. |
| Reaction Conditions | Can require harsh conditions (e.g., high temperature and pressure with nitric acid) or the use of strong oxidants like KMnO4. | Typically involves strong acids (H2SO4 and HNO3). |
| Purification | Relatively straightforward purification of the desired product by precipitation and filtration. | Requires complex separation techniques to isolate the minor desired isomer from the major undesired isomers. |
| Scalability | The oxidation with nitric acid can be performed at an industrial scale. The use of permanganate can be more challenging to scale up due to the large amount of solid waste (MnO2) generated. | Not a scalable route for the desired product due to low yield and purification difficulties. |
| Safety Considerations | Oxidation reactions with strong oxidants can be exothermic and require careful temperature control. Nitric acid at high temperatures and pressures poses significant safety risks. | Nitration reactions are highly exothermic and require strict control of temperature and addition rates to prevent runaway reactions. |
Conclusion
Based on the available evidence, the oxidation of 2-chloro-6-nitrotoluene is the recommended synthetic route for the preparation of this compound . This method is direct, selective, and capable of providing the desired product in good yields. While the reaction conditions can be harsh, they are well-documented and manageable.
Conversely, the nitration of 2-chlorobenzoic acid is not a viable route for the synthesis of this compound . The inherent regioselectivity of the electrophilic aromatic substitution on this substrate strongly disfavors the formation of the 6-nitro isomer, leading instead to a mixture of other isomers. Researchers and process chemists should therefore focus their efforts on optimizing the oxidation of 2-chloro-6-nitrotoluene for the efficient production of this compound.
References
Spectroscopic Analysis of 2-Chloro-6-nitrobenzoic Acid: A Comparative Guide for Structure Confirmation
For Immediate Release
This guide provides a comprehensive spectroscopic analysis of 2-chloro-6-nitrobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and dyes.[1] It is designed for researchers, scientists, and drug development professionals who require robust methods for structure confirmation. This document outlines the expected spectral characteristics based on established principles and compares them with data from isomeric and related compounds to aid in unambiguous identification.
Introduction
This compound (C₇H₄ClNO₄, Molar Mass: 201.56 g/mol ) is a substituted aromatic carboxylic acid.[2] Its chemical structure, featuring a carboxylic acid group, a nitro group, and a chlorine atom on the benzene ring, gives rise to a unique spectroscopic fingerprint. This guide details the application of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for its structural elucidation. Mass spectrometry and X-ray crystallography are also discussed as complementary and definitive techniques.
Spectroscopic Data and Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylic acid, nitro, and chloro-aromatic functionalities.
Expected FT-IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3300-2500 | O-H stretch | Carboxylic Acid | Broad, Strong |
| 3100-3000 | C-H stretch | Aromatic | Medium |
| 1710-1680 | C=O stretch | Carboxylic Acid | Strong |
| 1600-1475 | C=C stretch | Aromatic Ring | Medium |
| 1550 & 1350 | N-O asymmetric & symmetric stretch | Nitro Group | Strong |
| 1320-1210 | C-O stretch | Carboxylic Acid | Strong |
| 960-900 | O-H bend (out-of-plane) | Carboxylic Acid | Broad, Medium |
| 850-550 | C-Cl stretch | Chloro-aromatic | Strong |
Comparison with Related Compounds:
The position of the C=O stretching vibration is sensitive to the electronic effects of the substituents on the aromatic ring.
| Compound | C=O Stretch (cm⁻¹) | Key Substituent Effects |
| Benzoic Acid | ~1680-1700[3][4] | Reference |
| 2-Chlorobenzoic Acid | ~1668[5] | Electron-withdrawing Cl group |
| 2-Nitrobenzoic Acid | ~1700-1725 | Strong electron-withdrawing NO₂ group |
| This compound | Predicted: ~1710-1680 | Combined electron-withdrawing effects |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and chloro groups.
Predicted ¹H NMR Data for this compound (in DMSO-d₆):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.8 - 8.0 | Doublet | ~8 |
| H-4 | 7.6 - 7.8 | Triplet | ~8 |
| H-5 | 8.0 - 8.2 | Doublet | ~8 |
¹H NMR Data for Isomeric and Related Compounds (in DMSO-d₆):
| Compound | Aromatic Protons Chemical Shifts (δ, ppm) |
| 2-Methyl-6-nitrobenzoic Acid | 7.99 (d), 7.73 (t), 7.61 (d)[6] |
| 2-Nitrobenzoic Acid | 8.00-8.03, 7.88-7.90, 7.81-7.82, 7.79[7] |
| 3-Nitrobenzoic Acid | Signals in the aromatic region |
| 2-Chlorobenzoic Acid | 8.09 (d), 7.50 (m), 7.40 (m), 7.31 (m) (in CDCl₃)[8] |
The ¹³C NMR spectrum of this compound will show seven distinct signals: six for the aromatic carbons and one for the carboxylic acid carbon.
Predicted ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 165-170 |
| C-Cl | 130-135 |
| C-NO₂ | 148-152 |
| C-COOH | 130-135 |
| Aromatic C-H | 124-140 |
¹³C NMR Data for Isomeric and Related Compounds:
| Compound | Key Carbon Chemical Shifts (δ, ppm) |
| 2-Chlorobenzoic Acid (in D₂O) | C=O: 178.7, Aromatic: 129.6-141.8[9] |
| 2-Nitrobenzoic Acid | C=O: 165.7, C-NO₂: 147.9, Aromatic: 124.2-133.5[7] |
| 2-Chloro-4-nitrobenzoic Acid | Data available[10] |
| 2-Chloro-5-nitrobenzoic Acid | Data available[11] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands. The spectrum is typically recorded in a solvent such as methanol.
Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound in Methanol:
| Predicted λₘₐₓ (nm) | Electronic Transition |
| ~210-230 | π → π |
| ~270-290 | n → π |
UV-Vis Absorption Maxima for Related Compounds in Methanol:
| Compound | λₘₐₓ (nm) |
| Benzoic Acid | ~230, 273 |
| 2-Nitrobenzoic Acid | Data available |
| 2-Chlorobenzoic Acid | Data available |
Complementary Analytical Techniques
For unequivocal structure confirmation, additional analytical techniques are recommended.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 201 (for ³⁵Cl) and 203 (for ³⁷Cl) in a roughly 3:1 ratio. Common fragments would include the loss of -OH (M-17), -COOH (M-45), and -NO₂ (M-46).[12]
Experimental Protocols
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.
-
Data Analysis: The absorption bands are analyzed to identify characteristic functional groups.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: The acquired data is processed (Fourier transform, phasing, and baseline correction). Chemical shifts are referenced to the residual solvent peak.
UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-grade solvent, such as methanol. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
-
Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of approximately 200-400 nm using a spectrophotometer. A blank spectrum of the solvent is recorded and subtracted.
-
Data Analysis: The wavelengths of maximum absorbance (λₘₐₓ) are identified.
Visualized Workflows
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Information obtained from different spectroscopic techniques for structure confirmation.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C7H4ClNO4 | CID 79287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-METHYL-6-NITROBENZOIC ACID(13506-76-8) 1H NMR [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. bmse000332 2-Chlorobenzoic Acid at BMRB [bmrb.io]
- 10. 2-Chloro-4-nitrobenzoic acid(99-60-5) 13C NMR [m.chemicalbook.com]
- 11. 2-Chloro-5-nitrobenzoic acid(2516-96-3) 13C NMR spectrum [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
Purity Assessment of Synthesized 2-Chloro-6-nitrobenzoic Acid: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring the safety and efficacy of therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthesized 2-Chloro-6-nitrobenzoic acid, a key intermediate in the manufacturing of various pharmaceuticals. The guide includes detailed experimental protocols and supporting data to aid in method selection and implementation.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a robust and widely adopted technique for the purity analysis of non-volatile and thermally stable compounds like this compound. The method's ability to separate compounds with varying polarities makes it ideal for resolving the main component from potential process-related impurities.
Potential Impurities in Synthesized this compound
The purity profile of this compound is largely dependent on the synthetic route employed. Common synthesis pathways, such as the oxidation of 2-chloro-6-nitrotoluene or the nitration of o-chlorobenzoic acid, can lead to the presence of specific impurities.[1] These may include:
-
Starting Materials: Unreacted 2-chloro-6-nitrotoluene or o-chlorobenzoic acid.
-
Isomeric Byproducts: Positional isomers such as 2-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid, which can form during the nitration step.
Detailed Experimental Protocol: RP-HPLC
This protocol outlines a general method for the purity determination of this compound. Optimization may be necessary depending on the specific impurity profile of the sample.
Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Preparation of Solutions:
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve approximately 25 mg of this compound reference standard in 25 mL of diluent.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of the synthesized this compound sample in 100 mL of diluent. If necessary, filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.
Expected Chromatographic Performance
The following table summarizes the expected retention times and resolution for this compound and its potential impurities under the specified HPLC conditions. The elution order is predicted based on the general principles of reversed-phase chromatography, where less polar compounds have longer retention times. 2-chloro-6-nitrotoluene, lacking a polar carboxylic acid group, is expected to be the most retained species. The elution order of the isomeric acids is based on subtle differences in their polarity.
| Compound | Predicted Retention Time (min) | Resolution (Rs) with this compound |
| o-Chlorobenzoic Acid | 8.5 | > 2.0 |
| 2-Chloro-3-nitrobenzoic acid | 10.2 | > 1.5 |
| 2-Chloro-5-nitrobenzoic acid | 11.5 | > 1.5 |
| This compound | 12.8 | - |
| 2-Chloro-6-nitrotoluene | 18.2 | > 5.0 |
Comparison with Alternative Analytical Methods
While HPLC is a stalwart for purity analysis, other techniques can offer advantages in specific contexts. Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) are viable alternatives.
| Parameter | HPLC-UV | UPLC-UV | GC-MS (with Derivatization) | Capillary Electrophoresis (CE)-UV |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of ions in an electric field based on their electrophoretic mobility. |
| Analysis Time | 15 - 30 min | 2 - 10 min | 20 - 40 min | 5 - 20 min |
| Resolution | Good | Excellent | Excellent | Excellent |
| Sensitivity (LOD) | ~0.05 µg/mL | ~0.01 µg/mL | < 0.01 µg/mL | ~0.1 µg/mL |
| Quantitation (LOQ) | ~0.15 µg/mL | ~0.03 µg/mL | ~0.03 µg/mL | ~0.3 µg/mL |
| Advantages | Robust, widely available, cost-effective. | Faster analysis, higher resolution and sensitivity, reduced solvent consumption.[2][3][4][5] | High specificity and sensitivity, excellent for identifying volatile impurities. | Different selectivity mechanism, low sample and reagent consumption. |
| Disadvantages | Longer analysis time, lower resolution compared to UPLC. | Higher initial instrument cost, more susceptible to matrix effects. | Requires derivatization for non-volatile compounds like carboxylic acids, which adds a sample preparation step. | Can have lower sensitivity with UV detection and potential for reproducibility issues.[6] |
Visualizing the Workflow and Relationships
To better illustrate the processes involved, the following diagrams were created using Graphviz.
Conclusion
The choice of analytical method for the purity assessment of synthesized this compound depends on the specific requirements of the analysis. For routine quality control, the described RP-HPLC method offers a robust, reliable, and cost-effective solution. For high-throughput screening or when higher resolution is required, UPLC presents a significant advantage in terms of speed and efficiency. GC-MS, while highly specific, is less direct due to the need for derivatization. CE provides an orthogonal separation technique that can be valuable for complex impurity profiles. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists in selecting and implementing the most appropriate method for their needs.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. Capillary electrophoresis-a high performance analytical separation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Chloro-nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals
In the intricate landscape of pharmaceutical and fine chemical synthesis, the chloro-nitrobenzoic acids represent a critical class of intermediates. Their utility is dictated by the nuanced interplay of three functional groups on a benzene ring: a carboxylic acid, a nitro group, and a chlorine atom. The positional isomerism of these substituents gives rise to a family of compounds with remarkably different chemical behaviors. A deep understanding of their relative reactivity is paramount for researchers, scientists, and drug development professionals in designing efficient synthetic routes and novel molecular entities.
This guide provides an in-depth, objective comparison of the reactivity of various chloro-nitrobenzoic acid isomers. We will dissect the electronic and steric effects governing their behavior in key chemical transformations, supported by available experimental data and established chemical principles.
The Landscape of Chloro-nitrobenzoic Acid Isomers
The chloro-nitrobenzoic acid isomers are a group of disubstituted benzoic acids with the general formula C₇H₄ClNO₄. The varying positions of the chloro and nitro groups relative to the carboxylic acid moiety lead to a diverse array of isomers, each with a unique electronic and steric profile. For the purpose of this guide, we will focus on the most commonly encountered isomers and analyze their reactivity in three pivotal reaction types:
-
Acidity (pKa): A fundamental property that influences solubility, reaction conditions, and biological interactions.
-
Nucleophilic Aromatic Substitution (SNAr): A key transformation for introducing new functionalities by displacing the chlorine atom.
-
Reduction of the Nitro Group: A common step in the synthesis of amino-benzoic acid derivatives, which are valuable building blocks.
-
Esterification of the Carboxylic Acid: A standard reaction for creating ester derivatives with diverse applications.
Understanding the Substituent Effects at Play
The reactivity of each isomer is primarily governed by the electronic and steric effects of the chloro and nitro substituents.
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both the inductive effect (-I) and the resonance effect (-M).[1] It deactivates the aromatic ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution, especially when positioned ortho or para to the leaving group.[2] The nitro group's strong electron-withdrawing nature also increases the acidity of the carboxylic acid.
-
Chloro Group (-Cl): The chlorine atom is also electron-withdrawing via the inductive effect (-I) due to its electronegativity. However, it can donate electron density to the aromatic ring through the resonance effect (+M) via its lone pairs.[1] Overall, chlorine is a deactivating group but is considered an ortho, para-director in electrophilic aromatic substitution. In the context of the reactions discussed here, its inductive effect is more pronounced.
-
Carboxylic Acid Group (-COOH): This group is electron-withdrawing and acts as a meta-director in electrophilic aromatic substitution. Its acidity is a key property that is modulated by the other substituents.
The interplay of these effects, dictated by the specific substitution pattern, determines the reactivity of each isomer.
Comparative Analysis of Reactivity
Acidity (pKa): A Measure of Proton Donation
The acidity of the carboxylic acid group is a direct reflection of the electronic environment of the benzene ring. Electron-withdrawing groups stabilize the carboxylate anion, leading to a lower pKa value and a stronger acid.
| Isomer | pKa (Experimental/Predicted) | Reference |
| Benzoic Acid (for reference) | 4.20 | [3] |
| 2-Chloro-4-nitrobenzoic acid | 1.96 | [4] |
| 4-Chloro-2-nitrobenzoic acid | 1.97 (Predicted) | [5] |
| 2-Chloro-5-nitrobenzoic acid | 2.17 | [6] |
| 3-Chloro-5-nitrobenzoic acid | ~2.5 (Predicted) | |
| 3-Chloro-4-nitrobenzoic acid | 3.05 (Predicted) | |
| 4-Chloro-3-nitrobenzoic acid | 3.35 (Predicted) | [1][2] |
| 3-Nitrobenzoic acid (for reference) | 3.46 | [3] |
Note: The pKa values can vary slightly depending on the experimental conditions (solvent, temperature). Predicted values are estimations based on computational models.
Analysis of Acidity:
As expected, all the chloro-nitrobenzoic acid isomers are significantly more acidic than benzoic acid due to the presence of two electron-withdrawing groups. The isomers with a nitro group ortho or para to the carboxylic acid are generally more acidic. The "ortho effect" is particularly noteworthy, where a substituent at the ortho position often leads to a greater increase in acidity than predicted by electronic effects alone, partly due to steric hindrance that can force the carboxylic acid group out of the plane of the ring, facilitating deprotonation.
Nucleophilic Aromatic Substitution (SNAr): The Dance of Electrons
Nucleophilic aromatic substitution is a cornerstone reaction for modifying these isomers. The rate of SNAr is highly dependent on the stability of the intermediate Meisenheimer complex, which is stabilized by electron-withdrawing groups positioned ortho or para to the site of nucleophilic attack (the carbon bearing the chlorine atom).
Predicted Reactivity Order for SNAr:
Based on the principles of Meisenheimer complex stabilization, we can predict a general order of reactivity for SNAr. Isomers with the nitro group positioned ortho or para to the chlorine atom are expected to be the most reactive.
-
High Reactivity: 2-Chloro-3-nitrobenzoic acid, 2-Chloro-5-nitrobenzoic acid, 4-Chloro-3-nitrobenzoic acid, and 5-Chloro-2-nitrobenzoic acid (if the nitro group is ortho or para to the chlorine).
-
Moderate to Low Reactivity: Isomers where the nitro group is meta to the chlorine atom, as the resonance stabilization of the Meisenheimer complex is less effective. For example, in 3-chloro-5-nitrobenzoic acid, the nitro group is meta to the chlorine, leading to significantly lower reactivity compared to its ortho and para counterparts.[2]
Experimental Workflow for Comparative Kinetic Analysis of SNAr:
To experimentally validate the predicted reactivity, a comparative kinetic study can be performed. The following workflow outlines a general procedure.
Caption: Workflow for comparative kinetic analysis of SNAr reactions.
Reduction of the Nitro Group: A Gateway to Anilines
The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of pharmaceuticals and other fine chemicals.[7] This reaction is typically carried out via catalytic hydrogenation or by using reducing metals in an acidic medium.
Factors Influencing Reduction Rate:
The rate of nitro group reduction can be influenced by both electronic and steric factors.
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring can sometimes facilitate the reduction by making the nitro group more electrophilic. Conversely, electron-donating groups may slow it down.
-
Steric Hindrance: A bulky group ortho to the nitro group can sterically hinder the approach of the reductant to the nitro group, thereby slowing down the reaction rate.
Predicted Reactivity Order for Nitro Group Reduction:
Predicting a definitive order is complex as it depends on the specific reducing agent and reaction conditions. However, a general trend can be anticipated:
-
Isomers with less steric hindrance around the nitro group are likely to react faster. For example, a nitro group with no ortho substituents would be more accessible than one flanked by a chloro and a carboxylic acid group.
-
The electronic influence of the chloro and carboxylic acid groups will also play a role, though this can be secondary to steric effects in many cases.
Esterification of the Carboxylic Acid: Formation of Esters
Esterification of the carboxylic acid group is a common reaction, typically catalyzed by a strong acid (Fischer esterification) or by using coupling agents.[8][9]
Factors Influencing Esterification Rate:
The primary factor governing the rate of acid-catalyzed esterification is steric hindrance around the carboxylic acid group.
-
Steric Hindrance (The Ortho Effect): Isomers with a substituent in the ortho position to the carboxylic acid group will undergo esterification much more slowly than those with meta or para substituents. This is a classic example of steric hindrance, where the bulky ortho group impedes the attack of the alcohol nucleophile on the carbonyl carbon of the protonated carboxylic acid. The Taft equation is often used to quantify these steric effects in ortho-substituted systems.[10][11][12]
Predicted Reactivity Order for Esterification:
Based on steric considerations, the reactivity order for Fischer esterification is generally:
-
Para-substituted isomers > Meta-substituted isomers >> Ortho-substituted isomers
Therefore, isomers like 4-chloro-2-nitrobenzoic acid and 4-chloro-3-nitrobenzoic acid would be expected to have very different esterification rates due to the presence or absence of a substituent ortho to the carboxylic acid.
Experimental Protocol: Competitive Esterification
A competitive esterification experiment can vividly demonstrate the difference in reactivity.
Objective: To qualitatively compare the esterification rates of an ortho-substituted and a para-substituted chloro-nitrobenzoic acid isomer.
Materials:
-
An ortho-substituted isomer (e.g., 2-chloro-4-nitrobenzoic acid)
-
A para-substituted isomer (e.g., 4-chloro-3-nitrobenzoic acid)
-
An alcohol (e.g., methanol)
-
A strong acid catalyst (e.g., concentrated sulfuric acid)
-
A suitable solvent (e.g., dichloromethane)
-
TLC plates and developing solvent
-
GC-MS for product analysis
Procedure:
-
In a round-bottom flask, combine equimolar amounts of the ortho- and para-substituted isomers.
-
Add an excess of the alcohol and a catalytic amount of sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the progress at regular intervals using thin-layer chromatography (TLC).
-
After a set reaction time, quench the reaction and extract the products.
-
Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative amounts of the two ester products formed.
The isomer that forms a higher percentage of its corresponding ester is the more reactive one under these conditions.
Conclusion: A Guide to Isomer Selection
The choice of a specific chloro-nitrobenzoic acid isomer is a critical decision in synthetic planning. This guide has illuminated the key factors that govern their relative reactivity.
-
For high acidity , isomers with ortho-nitro groups are generally preferred.
-
For rapid nucleophilic aromatic substitution , select an isomer where the nitro group is positioned ortho or para to the chlorine atom.
-
For facile esterification of the carboxylic acid, avoid isomers with substituents in the ortho position.
-
The reactivity in nitro group reduction will be a balance of electronic effects and, importantly, steric hindrance around the nitro group.
By understanding these fundamental principles, researchers can make more informed decisions, leading to the development of more efficient and robust synthetic methodologies. The provided experimental workflows offer a starting point for the quantitative comparison of these versatile building blocks in your own laboratory settings.
References
- 1. Taft Equation – A Convenient Tool to Decide the Position of Attack in the Reactions of Aliphatic Amines and Tl (III) – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. 2-Chloro-3-nitrobenzoic acid | 3970-35-2 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. iajpr.com [iajpr.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Taft equation - Wikipedia [en.wikipedia.org]
- 12. goldbook.iupac.org [goldbook.iupac.org]
A Comparative Analysis of Herbicides Derived from 2-Chloro-6-nitrobenzoic Acid and Their Alternatives for Broadleaf Weed Control
This guide provides a comprehensive comparison of the efficacy of herbicides derived from 2-Chloro-6-nitrobenzoic acid, specifically Acifluorfen and Bifenox, with two widely used alternative herbicides, Glyphosate and 2,4-Dichlorophenoxyacetic acid (2,4-D). The information is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of herbicide modes of action and experimental workflows.
Introduction to a Class of Herbicides: Derivatives of this compound
Herbicides derived from this compound belong to the diphenyl ether class of chemicals. Key active ingredients in this family include Acifluorfen and Bifenox. These herbicides are primarily used for post-emergence control of a wide spectrum of broadleaf weeds in various crops, including soybeans and cotton. Their mode of action involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the chlorophyll and heme biosynthesis pathway in plants. This inhibition leads to a rapid and light-dependent disruption of cell membranes, resulting in necrosis of the weed tissue.
Alternative Herbicide Profiles
For a comprehensive comparison, two alternative herbicides with distinct modes of action have been selected:
-
Glyphosate: A broad-spectrum, non-selective systemic herbicide. Its mode of action is the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, which is essential for the synthesis of aromatic amino acids in plants.[1][2][3] Glyphosate is widely used for weed control in crops genetically modified to be resistant to it, such as Roundup Ready® soybeans and cotton.
-
2,4-Dichlorophenoxyacetic acid (2,4-D): A selective systemic herbicide that functions as a synthetic auxin.[4] It mimics the plant growth hormone auxin, leading to uncontrolled and unsustainable growth in susceptible broadleaf weeds, ultimately causing their death.[4][5][6] It is effective for controlling broadleaf weeds in grass crops and is also used in herbicide-tolerant crop systems.
Quantitative Efficacy Comparison
The following tables summarize the efficacy of Acifluorfen, Bifenox, Glyphosate, and 2,4-D against common broadleaf weeds in soybean and cotton, based on data from various field trials.
Table 1: Efficacy of Acifluorfen and Alternative Herbicides on Broadleaf Weeds in Soybeans
| Herbicide | Active Ingredient | Application Rate (kg a.i./ha) | Weed Species | Weed Control (%) | Crop Injury (%) | Source |
| Acifluorfen | 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid | 0.2 - 0.4 | Various broadleaf weeds | Variable, improved with tank-mix partners | Not significant to moderate | [1] |
| Acifluorfen + Asulam | Mixture | 1.6 | Various broadleaf weeds | Comparable to hoe weeded | Slight, transient | [1] |
| Glyphosate | N-(phosphonomethyl)glycine | 0.84 | Ambrosia artemisiifolia (Common Ragweed) | >90 | Minimal in GR Soybeans | [2] |
| Glyphosate + Acifluorfen | Tank-mix | Not Specified | Ambrosia artemisiifolia (GR) | Up to 92 (biomass reduction) | Not Specified | [5] |
| 2,4-D | 2,4-dichlorophenoxyacetic acid | Not Specified | Ambrosia artemisiifolia (GR) | 90-99 (pre-plant) | Not Specified | [2][7] |
Table 2: Efficacy of Bifenox and Alternative Herbicides on Broadleaf Weeds in Cotton
| Herbicide | Active Ingredient | Application Rate (kg a.i./ha) | Weed Species | Weed Control (%) | Crop Injury (%) | Source |
| Bifenox | methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate | Not Specified | Not Specified | Data not readily available in direct comparison | Not Specified | |
| Glyphosate | N-(phosphonomethyl)glycine | Not Specified | Broadleaf and grass weeds | Generally high in GR Cotton | Minimal in GR Cotton | |
| 2,4-D | 2,4-dichlorophenoxyacetic acid | 0.56 - 1.12 | Chenopodium album (Common Lambsquarters) | 90-94 | Potential for injury if not a tolerant variety | [8] |
| Diuron | 3-(3,4-dichlorophenyl)-1,1-dimethylurea | 0.75 | Amaranthus palmeri (Palmer Amaranth) | 82 (at 21 DAT) | Not Specified | [9] |
Experimental Protocols
The following is a synthesized, detailed methodology for a typical post-emergence herbicide efficacy field trial, based on common practices reported in the literature.[4][10]
Objective: To evaluate the efficacy and crop safety of post-emergence herbicides on broadleaf weeds in a designated crop.
1. Experimental Design:
- Design: Randomized Complete Block Design (RCBD) is commonly used to minimize the effects of field variability.
- Replications: Each treatment is replicated at least three to four times.
- Plot Size: Individual plots are typically 3 meters by 10 meters or larger to allow for accurate application and assessment while minimizing edge effects.
2. Site Selection and Preparation:
- A field with a uniform and moderate to heavy infestation of the target weed species is selected.
- Standard agronomic practices for the specific crop, including fertilization and pest control (for non-weed pests), are followed throughout the trial.
3. Treatments:
- Herbicide Treatments: Include the herbicides of interest (e.g., Acifluorfen, Bifenox, Glyphosate, 2,4-D) at one or more application rates.
- Control Groups: An untreated weedy check and a weed-free (hand-weeded) check are included for comparison.
- Standard: A commercial standard herbicide treatment may also be included.
4. Herbicide Application:
- Timing: Herbicides are applied at a specific crop and weed growth stage (e.g., soybeans at the V3 stage, weeds at the 2-4 leaf stage).
- Equipment: A calibrated research plot sprayer with a boom and appropriate nozzles (e.g., flat-fan) is used to ensure uniform application.
- Carrier Volume: A specified water volume (e.g., 150-200 L/ha) is used.
- Adjuvants: Surfactants or other adjuvants are added to the spray solution as recommended by the herbicide label.
5. Data Collection:
- Weed Control: Visual ratings of percent weed control are taken at specified intervals after application (e.g., 7, 14, 28 days after treatment - DAT) on a scale of 0% (no control) to 100% (complete control).
- Crop Injury (Phytotoxicity): Visual ratings of crop injury are recorded at the same intervals on a scale of 0% (no injury) to 100% (crop death). Symptoms such as stunting, chlorosis, and necrosis are noted.[10]
- Weed Density and Biomass: In some studies, weed counts per unit area and/or the dry weight of surviving weeds are measured.
- Crop Yield: At the end of the growing season, the crop from the center rows of each plot is harvested to determine the yield.
6. Statistical Analysis:
- The collected data (weed control, crop injury, yield) are subjected to Analysis of Variance (ANOVA).
- Mean separation tests (e.g., Fisher's Protected LSD or Tukey's HSD at p≤0.05) are used to determine significant differences between treatment means.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the biochemical pathways affected by the compared herbicides.
Experimental Workflow
The following diagram outlines the typical workflow for an herbicide efficacy trial.
Conclusion
Herbicides derived from this compound, such as Acifluorfen and Bifenox, are effective PPO-inhibiting herbicides for post-emergence broadleaf weed control. Their efficacy can be influenced by application timing, rate, and the specific weed species present. When compared to alternatives like Glyphosate and 2,4-D, which have different modes of action, it is evident that an integrated approach to weed management is crucial. The choice of herbicide should be based on the weed spectrum, crop, potential for herbicide resistance, and crop safety. The data and protocols presented in this guide offer a foundation for researchers to design and interpret herbicide efficacy studies, contributing to the development of more effective and sustainable weed management strategies. The utilization of herbicides with multiple modes of action in rotation or as tank-mixes is a key strategy in delaying the development of herbicide-resistant weeds.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Control of Glyphosate-Resistant Common Ragweed (Ambrosia artemisiifolia L.) in Glufosinate-Resistant Soybean [Glycine max (L.) Merr] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences in efficacy, resistance mechanism and target protein interaction between two PPO inhibitors in Palmer amara… [ouci.dntb.gov.ua]
- 4. benchchem.com [benchchem.com]
- 5. Glyphosate-Resistant Common Ragweed (Ambrosia artemisiifolia) Control with Postemergence Herbicides and Glyphosate Dose Response in Soybean in Ontario | Semantic Scholar [semanticscholar.org]
- 6. weedsmart.org.au [weedsmart.org.au]
- 7. Frontiers | Control of Glyphosate-Resistant Common Ragweed (Ambrosia artemisiifolia L.) in Glufosinate-Resistant Soybean [Glycine max (L.) Merr] [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. cotton.org [cotton.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
Navigating the Bioactivity of 2-Chloro-6-nitrobenzoic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount. This guide offers a comparative analysis of the biological activities of derivatives of 2-chloro-nitrobenzoic acid, with a focus on their potential as antimicrobial and anticancer agents. Due to a notable lack of specific experimental data for 2-chloro-6-nitrobenzoic acid derivatives in the current scientific literature, this guide will draw comparisons from closely related isomers, primarily 2-chloro-5-nitrobenzoic acid and 2-chlorobenzoic acid derivatives, to provide a predictive overview and a foundation for future research.
Antimicrobial Activity: A Look at Chloro-Substituted Benzoic Acid Derivatives
Derivatives of chlorobenzoic acid have demonstrated notable antimicrobial properties. Studies on various isomers provide insight into the potential efficacy of this class of compounds against a range of pathogens.
Comparative Antimicrobial Efficacy
The antimicrobial activity of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the benzene ring. For instance, the conversion of the carboxylic acid group to esters or Schiff's bases has been shown to modulate antimicrobial potency.
Below is a summary of the minimum inhibitory concentration (MIC) values for derivatives of 2-chlorobenzoic acid against various microorganisms. This data, while not specific to the 2-chloro-6-nitro isomer, offers a valuable benchmark for estimating potential activity.
| Derivative Type | Compound | Test Organism | MIC (µM/ml) | Reference Compound | MIC (µM/ml) |
| Schiff's Base of 2-chlorobenzoic acid | Compound 6 | Escherichia coli | 2.27 (pMIC) | Norfloxacin | 2.61 (pMIC) |
| Schiff's Base of 2-chlorobenzoic acid | Compound 6 | Aspergillus niger / Candida albicans | 1.91 (pMIC) | - | - |
Note: pMIC is the negative logarithm of the molar MIC. A higher pMIC value indicates greater potency. The data is derived from studies on 2-chlorobenzoic acid derivatives.[1][2]
A study on 2-chloro-5-nitrobenzoic acid derivatives, specifically a methylethanolammonium salt (compound 1) and a potassium coordination polymer (compound 2), revealed significant antibacterial activity. Compound 1, in particular, exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with inhibition zones comparable to standard antibiotics like gentamicin.[3]
| Compound | Bacterial Strain | Inhibition Zone (mm) |
| 2-chloro-5-nitrobenzoic acid derivative (Compound 1) | S. aureus ATCC | up to 27 |
| 2-chloro-5-nitrobenzoic acid derivative (Compound 1) | E. coli | up to 17 |
| Gentamicin (Standard) | S. aureus ATCC | 28 |
| Sulfamethoxazole/Trimethoprim (Standard) | E. coli | 17 |
Experimental Protocols: Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of a compound.
-
Preparation of Test Compounds: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in test tubes.
-
Inoculation: Each tube is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).
-
Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Disk Diffusion Method: [3]
This method provides a qualitative assessment of antimicrobial activity.
-
Agar Plate Preparation: A sterile agar medium (e.g., Mueller-Hinton Agar) is poured into Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Disk Application: Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters.
Anticancer Activity: Insights from Related Benzoic Acid Scaffolds
While direct evidence for the anticancer activity of this compound derivatives is scarce, the broader family of substituted benzoic acids has been a source of promising anticancer agents.[4] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression.
Comparative Cytotoxicity of Benzoic Acid Derivatives
The cytotoxic effects of various benzoic acid derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids | Compound 14 | MCF-7 (Breast Cancer) | 15.6 |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids | Compound 2 | MCF-7 (Breast Cancer) | 18.7 |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | - | Human cervical cancer | 17.84 |
| 3-amino-5-(5-oxo-5h-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives | Compound 6 | HeLa (Cervical Cancer) | 22.9 µg/ml |
Note: This table presents data from various substituted benzoic acid derivatives to illustrate the potential for anticancer activity within this chemical class.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Potential Mechanisms of Action and Signaling Pathways
The biological activities of nitroaromatic compounds are often linked to their ability to undergo metabolic reduction, leading to the formation of reactive intermediates that can induce cellular damage. In the context of antimicrobial activity, this can disrupt essential cellular processes in bacteria and fungi.
For anticancer activity, substituted benzoic acids have been shown to inhibit various enzymes, including histone deacetylases (HDACs).[6] HDACs play a crucial role in regulating gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.
Visualizing Potential Workflows and Pathways
To conceptualize the experimental and biological processes involved, the following diagrams are provided.
Caption: Workflow for antimicrobial screening of derivatives.
Caption: Potential anticancer mechanism of action.
Conclusion and Future Directions
While this guide provides a comparative overview based on related structures, the direct biological evaluation of this compound derivatives remains a significant gap in the literature. The presented data on isomers suggests that this class of compounds holds promise for the development of novel antimicrobial and anticancer agents.
Future research should focus on the synthesis and systematic screening of a library of this compound esters and amides to determine their specific MIC and IC50 values. Furthermore, mechanistic studies are crucial to identify their molecular targets and elucidate the signaling pathways they modulate. Such investigations will be instrumental in unlocking the full therapeutic potential of this chemical scaffold.
References
- 1. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. A Review on Anticancer and Antimicrobial Activity of Tetrafluoroquinolone Compounds [jscimedcentral.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for 2-Chloro-6-nitrobenzoic Acid in the Synthesis of Phenanthridinone Precursors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Halo-6-nitrobenzoic Acids in Palladium-Catalyzed Suzuki-Miyaura Coupling
In the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development, the choice of starting materials is a critical factor that dictates reaction efficiency, yield, and overall cost-effectiveness. 2-Chloro-6-nitrobenzoic acid is a valuable building block, frequently employed in the synthesis of heterocyclic scaffolds such as phenanthridinones, which are of significant interest due to their diverse biological activities. This guide provides a comparative analysis of this compound and its commercially available halogenated analogs—2-bromo-6-nitrobenzoic acid and 2-fluoro-6-nitrobenzoic acid—in the context of a key synthetic transformation: the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the synthesis of biaryl compounds, which are common precursors to phenanthridinones. The reactivity of the aryl halide in this palladium-catalyzed reaction is paramount and generally follows the trend: Iodine > Bromine > Chlorine > Fluorine. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, where weaker bonds lead to faster oxidative addition to the palladium catalyst, often the rate-determining step of the catalytic cycle.
While direct, side-by-side comparative studies on these specific 2-halo-6-nitrobenzoic acids for phenanthridinone synthesis are not extensively documented under identical conditions, established principles of organic chemistry and data from analogous systems allow for a reliable comparison of their expected performance.
| Aryl Halide | Relative Reactivity in Suzuki-Miyaura Coupling | Expected Reaction Conditions | Anticipated Yield |
| 2-Bromo-6-nitrobenzoic acid | High | Milder temperatures (e.g., 80-100 °C), standard palladium catalysts and ligands. | Good to excellent. |
| This compound | Moderate | Higher temperatures, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands), and stronger bases may be required. | Moderate to good, often lower than the bromo analog under identical conditions.[1] |
| 2-Fluoro-6-nitrobenzoic acid | Low | Generally not a suitable substrate for standard Suzuki-Miyaura coupling due to the strong C-F bond.[1] Specialized conditions would be necessary. | Low to negligible under standard conditions. |
Note: The data presented is a synthesis of typical results found in the literature for structurally similar compounds and serves as a representative comparison. Actual yields and reaction times may vary based on specific reaction conditions, substrates, and catalyst systems employed.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling of a 2-halobenzoic acid with an arylboronic acid, which can be adapted for the synthesis of phenanthridinone precursors.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-6-nitrobenzoic Acid with Phenylboronic Acid
Materials:
-
2-Bromo-6-nitrobenzoic acid (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
SPhos (4-10 mol%) or other suitable phosphine ligand
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-bromo-6-nitrobenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, weigh the palladium(II) acetate and the SPhos ligand and add them to the reaction flask.
-
Add a mixture of anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask.
-
Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
A bulky electron-rich phosphine ligand (e.g., XPhos, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
Follow the general setup as described in Protocol 1, using this compound as the starting material.
-
Use the specified palladium precatalyst and ligand. Note that for less reactive aryl chlorides, more specialized and often air-sensitive catalyst systems may be required.
-
The reaction may require higher temperatures (e.g., 100-120 °C) and longer reaction times compared to the bromo analog.
-
Work-up and purification steps are analogous to Protocol 1.
Logical Workflow and Catalytic Cycle
The selection of a suitable 2-halo-6-nitrobenzoic acid for a Suzuki-Miyaura coupling is a balance between reactivity, cost, and the desired reaction conditions. The general workflow and the catalytic cycle of the reaction are depicted below.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
The catalytic cycle for the Suzuki-Miyaura reaction illustrates the key steps involved in the carbon-carbon bond formation.
References
A Comparative Guide to the Synthesis of 2-Chloro-6-nitrobenzoic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of two primary methods for the synthesis of 2-Chloro-6-nitrobenzoic acid, a key intermediate in the production of various pharmaceuticals and agrochemicals. The comparison focuses on key performance indicators, cost-effectiveness, and safety and environmental considerations to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.
Executive Summary
Two principal methods for the synthesis of this compound are the oxidation of 2-chloro-6-nitrotoluene using either nitric acid or potassium permanganate. The nitric acid method offers a moderate yield with high purity but involves high temperatures, corrosive materials, and the emission of environmentally hazardous nitrogen oxides (NOx). The potassium permanganate method can potentially provide higher yields under milder conditions, particularly with the use of a phase-transfer catalyst, but presents challenges in reproducibility and waste disposal of manganese dioxide. The choice between these methods will depend on the specific requirements of the user, balancing factors such as desired yield, purity, cost, safety protocols, and waste management capabilities.
Data Presentation: Quantitative Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the two synthesis methods, providing a clear comparison of their performance and resource requirements.
| Parameter | Nitric Acid Oxidation | Potassium Permanganate Oxidation |
| Starting Material | 2-Chloro-6-nitrotoluene | 2-Chloro-6-nitrotoluene |
| Yield | 65% | 51.6% (reproducible with PTC), up to 70-80% (anecdotal) |
| Purity | >98% | High (recrystallization typically required) |
| Reaction Time | 8 - 12 hours | ~3 - 11 hours |
| Temperature | 175 °C | 95 - 100 °C |
| Pressure | Atmospheric | Atmospheric |
| Key Reagents | Nitric acid, Sulfuric acid, Vanadium(V) oxide | Potassium permanganate, Potassium hydroxide, Phase-transfer catalyst (optional) |
| Estimated Reagent Cost per Mole of Product | Moderate | Moderate to High |
| Key Byproducts/Waste | NOx gases, acidic wastewater | Manganese dioxide (solid waste) |
Cost-Benefit Analysis Workflow
The following diagram illustrates the logical workflow for conducting a cost-benefit analysis when selecting a synthesis method for this compound.
Caption: Logical workflow for the cost-benefit analysis of synthesis methods.
Experimental Protocols
Method 1: Nitric Acid Oxidation of 2-Chloro-6-nitrotoluene
This method involves the oxidation of 2-chloro-6-nitrotoluene using nitric acid in the presence of a sulfuric acid and a vanadium(V) oxide catalyst.
Materials:
-
2-chloro-6-nitrotoluene
-
Nitric acid (65% w/w)
-
Sulfuric acid (96% w/w)
-
Vanadium(V) oxide
-
o-dichlorobenzene (for extraction)
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, a mixture of 2-chloro-6-nitrotoluene, vanadium(V) oxide, and sulfuric acid is prepared.
-
The mixture is heated to 175 °C with constant stirring.
-
Nitric acid (65%) is then added dropwise to the heated mixture over a period of 8 to 12 hours.
-
After the addition is complete, the reaction mixture is allowed to cool.
-
The product, this compound, is isolated by extraction with o-dichlorobenzene.
-
The organic phases are combined and cooled to 0-5 °C to precipitate the product.
-
The precipitated solid is collected by filtration and dried under reduced pressure.
Safety and Environmental Considerations: This reaction should be performed in a well-ventilated fume hood due to the use of corrosive acids and the evolution of toxic nitrogen oxide (NOx) gases.[1] Nitric acid is a strong oxidizer and can react violently with organic materials.[2] Proper personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is essential. The NOx gases produced are environmental pollutants that contribute to acid rain.[1] Waste from this reaction will be acidic and require neutralization before disposal. The cost of disposing of acidic waste can vary but is a significant consideration.
Method 2: Potassium Permanganate Oxidation of 2-Chloro-6-nitrotoluene
This method utilizes the strong oxidizing potential of potassium permanganate to convert the methyl group of 2-chloro-6-nitrotoluene to a carboxylic acid. The use of a phase-transfer catalyst (PTC) can improve the yield and reaction rate in a two-phase system.
Materials:
-
2-chloro-6-nitrotoluene
-
Potassium permanganate (KMnO₄)
-
Potassium hydroxide (KOH)
-
Polyethylene glycol (PEG-600) or other suitable phase-transfer catalyst (optional)
-
Hydrochloric acid (for acidification)
Procedure:
-
A mixture of 2-chloro-6-nitrotoluene, potassium permanganate, and an aqueous solution of potassium hydroxide is prepared in a reaction flask equipped with a reflux condenser and a stirrer.
-
If using a phase-transfer catalyst, it is added to the mixture.
-
The mixture is heated to 95-100 °C and refluxed with vigorous stirring for several hours (e.g., 3 hours with PTC, or longer without).[3][4] The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solid manganese dioxide (MnO₂) byproduct is removed by filtration.
-
The filtrate is then acidified with hydrochloric acid to precipitate the this compound.
-
The precipitated product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Safety and Environmental Considerations: Potassium permanganate is a strong oxidizer and can cause fires or explosions if it comes into contact with combustible materials.[5] It is also harmful if swallowed or inhaled and can cause skin and eye irritation.[5] The primary waste product is manganese dioxide, which is a solid and needs to be disposed of responsibly. While manganese dioxide is generally considered non-hazardous, there are concerns about dust inhalation which can lead to manganism, a Parkinson-like disease.[6] The disposal of manganese-containing waste should comply with local regulations.
Cost Analysis
The cost-effectiveness of each method depends on the price of raw materials, energy consumption, and waste disposal.
-
Raw Materials: The price of 2-chloro-6-nitrotoluene, nitric acid, sulfuric acid, vanadium(V) oxide, and potassium permanganate can fluctuate.[2][7][8][9][10][11] Industrial grade reagents are generally less expensive than laboratory grade.
-
Energy Costs: The nitric acid method requires significantly higher temperatures (175 °C) for a longer duration, leading to higher energy consumption compared to the potassium permanganate method (95-100 °C).
-
Waste Disposal: The disposal of acidic wastewater from the nitric acid method and solid manganese dioxide from the potassium permanganate method incurs costs.[12][13][14] Neutralization of acidic waste is a common practice to reduce disposal costs.[12] The cost of solid waste disposal can vary depending on the classification of the waste.[13]
Conclusion
The choice between the nitric acid and potassium permanganate oxidation methods for the synthesis of this compound involves a trade-off between several factors.
-
The nitric acid method offers a reliable, albeit moderate, yield with high purity. Its main drawbacks are the harsh reaction conditions, the use of highly corrosive materials, and the generation of environmentally harmful NOx gases. This method may be more suitable for industrial-scale production where robust equipment and established protocols for handling hazardous materials and emissions are in place.
-
The potassium permanganate method offers the potential for higher yields under milder conditions, which can be advantageous in a laboratory setting. However, the reproducibility of higher yields can be a challenge, and the generation of solid manganese dioxide waste requires proper handling and disposal. The use of a phase-transfer catalyst appears to be a promising approach to improve the efficiency of this method.
Researchers and drug development professionals should carefully consider their specific needs regarding yield, purity, scale, safety infrastructure, and waste management capabilities before selecting a synthesis method. For laboratory-scale synthesis where milder conditions are preferred, the potassium permanganate method with a phase-transfer catalyst may be a more attractive option, provided that waste disposal is properly managed. For larger-scale industrial production, the nitric acid method, despite its drawbacks, might be more established and economically viable if the necessary safety and environmental measures are implemented.
References
- 1. Sulfuric Acid Price, 2025 Sulfuric Acid Price Manufacturers & Suppliers | Made-in-China.com [made-in-china.com]
- 2. intratec.us [intratec.us]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis of p-nitrobenzoic acid by oxidation in presence of phase transfer catalyst PEG [jsnu.magtech.com.cn]
- 5. m.indiamart.com [m.indiamart.com]
- 6. reddit.com [reddit.com]
- 7. 2-Chloro-6-nitrotoluene | 83-42-1 [chemicalbook.com]
- 8. intratec.us [intratec.us]
- 9. businessanalytiq.com [businessanalytiq.com]
- 10. ferro-silicon-alloy.com [ferro-silicon-alloy.com]
- 11. imarcgroup.com [imarcgroup.com]
- 12. laballey.com [laballey.com]
- 13. angi.com [angi.com]
- 14. elkgrove.gov [elkgrove.gov]
A Comparative Guide to Analytical Methods for the Quantification of 2-Chloro-6-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 2-Chloro-6-nitrobenzoic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is critical for ensuring product quality, purity, and consistency. This guide provides an objective comparison of common analytical techniques for the quantification of this compound, supported by representative experimental data from structurally similar compounds. The primary methods evaluated are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics for the quantification of compounds structurally analogous to this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.999[1][2] | > 0.999[3] | > 0.99[4] |
| Limit of Detection (LOD) | 0.39 - 0.6 µg/mL[1][5] | ~3 µg/g[3] | ~0.35 µg/mL |
| Limit of Quantitation (LOQ) | 1.3 - 1.8 µg/mL[1][5] | ~10 µg/g | ~1.09 µg/mL |
| Accuracy (% Recovery) | 83.0 - 110.2%[5] | Typically 80 - 120% | 98.73 - 101.13%[6] |
| Precision (%RSD) | < 10%[5] | < 10%[7] | < 2%[8] |
| Selectivity | High | Very High | Low to Moderate |
| Sample Throughput | High | Moderate | High |
| Notes | Ideal for routine quality control. | High specificity, suitable for complex matrices. | Simple and cost-effective, but prone to interference.[9] |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is well-suited for the routine quantification of this compound in bulk drug substances and formulations.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., in a 60:40 v/v ratio). The mobile phase composition may be adjusted to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (a wavelength around 230-270 nm is expected).
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.
-
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and sensitivity, making it an excellent choice for identifying and quantifying this compound, especially in complex matrices or at trace levels. A derivatization step is typically required to increase the volatility of the analyte.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Derivatization (Esterification):
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add a derivatizing agent such as BF₃-methanol or diazomethane and heat to form the methyl ester of this compound.
-
-
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[10]
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
-
-
Quantification: An internal standard is recommended for accurate quantification. The concentration is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
UV-Vis Spectrophotometry
This is a simple and rapid method suitable for the quantification of this compound in relatively pure samples where interfering substances are minimal.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is soluble and that is transparent in the UV region of interest (e.g., methanol, ethanol, or a buffered aqueous solution).
-
Determination of λmax: Scan a dilute solution of this compound across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax.
-
-
Quantification: The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve.
Mandatory Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, in accordance with the International Council for Harmonisation (ICH) guidelines.[11][12] This process ensures that the chosen analytical procedure is suitable for its intended purpose.
Caption: A flowchart illustrating the key stages in the validation of an analytical method.
Logical Relationship for Method Selection
The choice of an analytical method is guided by the specific requirements of the analysis. The following diagram outlines the decision-making process.
References
- 1. Development and validation of a novel RP-HPLC method for the analysis of reduced glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. ripublication.com [ripublication.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Chemometrics-Assisted UV-Vis Spectrophotometry for Quality Control of Pharmaceuticals: A Review | Nurani | Indonesian Journal of Chemistry [journal.ugm.ac.id]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Benchmarking the Performance of Dyes Synthesized from 2-Chloro-6-nitrobenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the performance of novel dyes synthesized from 2-Chloro-6-nitrobenzoic acid. Due to the limited availability of specific performance data for dyes directly derived from this precursor in publicly accessible literature, this document presents a comparative analysis using data from analogous dye structures. The experimental protocols and data tables provided serve as a comprehensive template for researchers to evaluate and compare their newly synthesized dyes against established alternatives.
Introduction to Dyes from this compound
This compound is a versatile chemical intermediate used in the synthesis of various organic compounds, including colorants.[1] The presence of the nitro group (a strong electron-withdrawing group) and the chloro substituent on the benzoic acid backbone makes it a suitable precursor for creating dyes with potentially interesting photophysical properties. Dyes derived from this molecule could fall into several classes, most notably nitro dyes and, through further functionalization (e.g., reduction of the nitro group to an amine), azo dyes. These classes of dyes are known for their wide range of colors and applications in textiles, printing, and as biological stains.
Comparative Performance Data
Table 1: Photophysical Properties of Representative Azo Dyes
| Dye Structure (Analogous) | Precursor | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Emission (nm) | Quantum Yield (Φ) | Solvent |
| Azo Dye 1 | 4-amino-2-nitrobenzoic acid | 450 | 25,000 | 550 | 0.15 | Ethanol |
| Azo Dye 2 | 2-methoxy-5-nitroaniline | 480 | 32,000 | 590 | 0.08 | DMSO |
| Azo Dye 3 | p-nitroaniline | 420 | 28,000 | 525 | 0.21 | Methanol |
Data in this table is representative of azo dyes synthesized from similar nitroaromatic precursors and is intended for comparative purposes.
Table 2: Fastness Properties of Representative Disperse Dyes on Polyester
| Dye Class (Analogous) | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) | Rubbing Fastness (ISO 105-X12) - Dry | Rubbing Fastness (ISO 105-X12) - Wet |
| Monomeric Azo Dye | 4-5 | 4 | 4-5 | 3-4 |
| Polymeric Azo Dye | 6 | 5 | 5 | 4-5 |
| Commercial Disperse Dye | 5 | 4-5 | 4-5 | 4 |
Fastness is typically rated on a scale of 1 to 5 (or 1 to 8 for light fastness), with higher numbers indicating better performance.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are critical for accurate benchmarking. The following sections outline the methodologies for the synthesis and characterization of dyes.
General Synthesis of an Azo Dye from a 2-Chloro-6-aminobenzoic Acid Derivative
This protocol outlines the conversion of the nitro group of this compound to an amine, followed by diazotization and azo coupling.
Step 1: Reduction of the Nitro Group
-
Dissolve this compound in a suitable solvent (e.g., ethanol).
-
Add a reducing agent, such as tin(II) chloride or catalytic hydrogenation (e.g., H₂ with Pd/C).
-
Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling, neutralize the mixture and extract the resulting 2-amino-6-chlorobenzoic acid.
Step 2: Diazotization
-
Suspend the 2-amino-6-chlorobenzoic acid in an acidic solution (e.g., HCl) and cool to 0-5 °C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt.
Step 3: Azo Coupling
-
In a separate vessel, dissolve the coupling component (e.g., a phenol or an aromatic amine) in an alkaline solution.
-
Cool the coupling component solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.
-
Maintain a low temperature and alkaline pH to facilitate the coupling reaction.
-
The azo dye will precipitate out of the solution and can be collected by filtration, followed by washing and drying.[3]
Measurement of Photophysical Properties
UV-Visible Absorption Spectroscopy:
-
Prepare a stock solution of the purified dye in a suitable spectroscopic grade solvent (e.g., ethanol, DMSO).
-
Prepare a series of dilutions of the stock solution.
-
Record the absorbance spectra of each dilution using a UV-Vis spectrophotometer over a relevant wavelength range.
-
Determine the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law.
Fluorescence Spectroscopy:
-
Using a spectrofluorometer, excite the dye solutions at their λmax.
-
Record the fluorescence emission spectra.
-
The wavelength of maximum emission should be noted.
Quantum Yield Determination (Relative Method):
-
Select a standard dye with a known quantum yield that absorbs at a similar wavelength to the sample dye.[4]
-
Prepare a series of solutions of both the standard and sample dyes with absorbances below 0.1 at the excitation wavelength.
-
Measure the integrated fluorescence intensity of each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²) where 'm' is the gradient of the plot and 'η' is the refractive index of the solvent.[5]
Evaluation of Dye Fastness Properties
Light Fastness:
-
Apply the dye to a standard textile substrate (e.g., polyester fabric).
-
Expose the dyed fabric to a controlled artificial light source that simulates sunlight in a light fastness tester.
-
Compare the fading of the sample with a set of blue wool standards exposed under the same conditions.
Wash Fastness:
-
Place a sample of the dyed fabric in a container with a standard soap solution and stainless steel balls.
-
Agitate the container in a launder-o-meter at a specified temperature and time.
-
Assess the color change of the fabric and the staining of an adjacent undyed fabric.
Visualizations
The following diagrams illustrate the key workflows and pathways relevant to the synthesis and evaluation of dyes.
Caption: General workflow for the synthesis of an azo dye from this compound.
Caption: Workflow for the performance evaluation of synthesized dyes.
Caption: Illustrative signaling pathway where a fluorescent dye could be used as a label.
References
- 1. Photophysical properties of 2-nitro-5,10,15,20-tetra-p-tolylporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. edinst.com [edinst.com]
- 5. chem.uci.edu [chem.uci.edu]
Safety Operating Guide
Proper Disposal of 2-Chloro-6-nitrobenzoic Acid in a Laboratory Setting
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-Chloro-6-nitrobenzoic acid is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This compound is classified as a hazardous substance, and its disposal must be managed through a designated hazardous waste program.[1][2] Under no circumstances should this chemical be disposed of in regular trash or flushed down the drain.[1][3]
Immediate Safety Protocols for Spills and Accidental Release
In the event of a spill, immediate action is necessary to contain the material and prevent exposure.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[4]
-
Personal Protective Equipment (PPE): Before attempting cleanup, don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] For significant spills, respiratory protection may be necessary.
-
Containment: For dry spills, carefully sweep up the solid material to avoid generating dust.[5][6] Place the swept material into a suitable, labeled container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleanup materials, including contaminated wipes and PPE, must also be disposed of as hazardous waste.[7]
Hazard Profile of this compound
Understanding the hazards associated with this compound is fundamental to its safe handling and disposal. The following table summarizes key hazard information.
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical help.[1] |
| Skin Irritation | Causes skin irritation. | Wash hands and any exposed skin thoroughly after handling. Wear protective gloves.[1] |
| Eye Irritation | Causes serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area. |
Operational Plan for Disposal
The disposal of this compound waste must follow a systematic procedure to ensure safety and regulatory compliance. This involves proper segregation, containment, labeling, and storage prior to collection by a certified hazardous waste handler.
Step 1: Waste Identification and Segregation
This compound waste is classified as a halogenated organic solid .[4][8] It is imperative to segregate this waste stream from other types of chemical waste to prevent dangerous reactions and to facilitate proper disposal.[9][10]
Do NOT mix with:
-
Bases or strong oxidizing agents.
-
Non-halogenated organic waste.[7]
-
Aqueous or liquid waste streams.
-
Other incompatible chemicals.[10]
Step 2: Container Selection and Management
-
Choose a Compatible Container: Use a clean, dry, and chemically compatible container for waste accumulation. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[6][10] The container must be in good condition, free from cracks or leaks.[10]
-
Leave Headroom: Do not fill the container to the brim. Leave at least 10% headspace to allow for expansion.
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[9][10][11] This prevents the release of vapors and protects the contents from contamination.
Step 3: Labeling
Proper labeling is a critical regulatory requirement.
-
Affix a "Hazardous Waste" Label: As soon as you designate a container for waste, affix your institution's official hazardous waste label.[10]
-
Complete the Label Information: Clearly write the full chemical name, "this compound," and list all constituents if it is a mixture.[6] Do not use abbreviations or chemical formulas.[10]
-
Indicate Hazards: Mark the appropriate hazard characteristics on the label (e.g., "Toxic," "Irritant").
-
Record Dates: Note the date when the first waste was added to the container.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[11][12] The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[12]
-
Segregated Storage: Within the SAA, ensure the container of this compound is segregated from incompatible materials.[13]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin or tray to contain any potential leaks.[10]
Step 5: Requesting Waste Pickup
-
Monitor Fill Level: Once the waste container is nearly full, or if it has been in storage for an extended period (typically not to exceed one year), schedule a pickup.[11]
-
Follow Institutional Procedures: Submit a request for hazardous waste collection through your institution's Environmental Health and Safety (EHS) department.[6][12] Ensure all information on the waste label is accurate and complete before the scheduled pickup.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. acewaste.com.au [acewaste.com.au]
- 3. acs.org [acs.org]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. hwhenvironmental.com [hwhenvironmental.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. epa.gov [epa.gov]
- 9. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling 2-Chloro-6-nitrobenzoic acid
This guide provides crucial safety protocols and logistical information for the handling and disposal of 2-Chloro-6-nitrobenzoic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and proper chemical management in a laboratory environment.
Hazard Summary
This compound is a hazardous substance that poses several risks upon exposure. It is harmful if swallowed, causes significant skin irritation, and can lead to serious eye irritation.[1] Additionally, it may cause respiratory irritation if inhaled.[1][2] Proper handling and the use of appropriate personal protective equipment (PPE) are the primary measures to mitigate these risks.
Personal Protective Equipment (PPE) Protocol
The selection and use of appropriate PPE are critical to prevent exposure. The following table outlines the recommended PPE for various laboratory scenarios involving this compound.
| Situation | Required PPE | Specifications and Notes |
| Routine Handling (Small Quantities) | Eye/Face Protection | Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or holes before use. | |
| Protective Clothing | A standard laboratory coat should be worn and buttoned. | |
| Risk of Dust/Aerosol Generation | Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is necessary, or all work should be conducted under a certified chemical fume hood. |
| Large Spills or Uncontrolled Release | Full Body Protection | Splash goggles, a full chemical-resistant suit, a dust respirator, boots, and gloves are required. A self-contained breathing apparatus may be necessary depending on the spill's magnitude.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential to minimize the risks associated with handling this compound.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this chemical in a well-ventilated area. For any procedure that may generate dust, a chemical fume hood is mandatory.[1][2]
-
Eyewash & Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3]
-
PPE Inspection: Before commencing any work, thoroughly inspect all PPE for any signs of damage or degradation. Do not use compromised equipment.
2. Handling the Chemical:
-
Avoid Dust Formation: Handle the solid chemical carefully to prevent the generation of dust.[1][2]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling is complete and before leaving the work area.[1][3] Do not eat, drink, or smoke in the designated work area.[1][3]
-
Container Management: Keep the container tightly closed when not in use.[4]
3. Storage:
-
Store the chemical in a dry, cool, and well-ventilated place.[1][4]
-
Keep it away from incompatible materials such as strong oxidizing agents.[4]
4. Disposal:
-
All waste material must be disposed of in accordance with national and local regulations.[1]
-
Dispose of the contents and the container at an approved waste disposal facility.[1] Do not mix with other waste.
Emergency Procedures
First Aid Measures:
-
Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[1] If present, remove contact lenses if it is easy to do so and continue rinsing.[1] If eye irritation persists, seek medical attention.
-
Skin Contact: In case of skin contact, immediately take off all contaminated clothing and wash the affected area with plenty of soap and water.[1]
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting.[1] Seek immediate medical help.[1]
Spill Response:
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4][5]
-
Large Spills: In the event of a large spill, evacuate the area. Wear the appropriate full-body PPE, including respiratory protection.[1] Contain the spill and prevent it from entering drains. Collect the material using spark-proof tools and place it in a designated container for disposal.[1]
Diagrams of Operational Workflows
The following diagrams illustrate the standard operating and emergency procedures for handling this compound.
Caption: Standard Operating Procedure for Handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
